Executive Summary 4-Amino-4-methylpentan-2-ol (CAS 4404-98-2), often referred to as Diacetone Alkamine , represents a critical class of hindered amino alcohols.[1][2][3] Its unique steric bulk, provided by the gem-dimeth...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Amino-4-methylpentan-2-ol (CAS 4404-98-2), often referred to as Diacetone Alkamine , represents a critical class of hindered amino alcohols.[1][2][3] Its unique steric bulk, provided by the gem-dimethyl group at the
-position to the amine, imparts significant resistance to oxidation and metabolic degradation, making it a high-value scaffold in the synthesis of Hindered Amine Light Stabilizers (HALS) and pharmaceutical intermediates.
This guide provides a rigorous analysis of the structural and stereochemical isomerism of
, distinguishing 4-amino-4-methylpentan-2-ol from its functional and positional isomers.[2][3] It details the causal relationships between synthetic conditions and isomeric impurity profiles, offering self-validating protocols for synthesis and chiral resolution.[3]
Part 1: Structural Analysis & Isomerism
The molecular formula
allows for a diverse array of structural isomers. In drug development, distinguishing the target molecule from its constitutional isomers is critical for regulatory compliance and efficacy.
Constitutional Isomers (Regioisomers)
While 4-amino-4-methylpentan-2-ol is the target, several isomers often co-elute or appear as byproducts in non-selective syntheses.[1][2][3]
Isomer Name
Structure Description
Key Differentiator
Relevance
4-Amino-4-methylpentan-2-ol
Primary amine at C4 (tertiary C); Secondary alcohol at C2.[1][2][3]
Steric Hindrance: Gem-dimethyl at C4 blocks N-oxidation.[1][2][3]
Target Molecule. Used for stability.[1][2][3][4][5]
Biological impurity; different chiral center location.[1][2][3][4]
1-Amino-4-methylpentan-2-ol
Primary amine at C1; Secondary alcohol at C2.[2][3]
Fragmentation: Distinct MS fragmentation (McLafferty).
Byproduct of alternative epoxide ring openings.[2][3]
Stereochemistry of 4-Amino-4-methylpentan-2-ol
The target molecule possesses one chiral center at Carbon 2 (C2).[2][3]
Carbon 2: Bonded to
, , , and the isobutyl-amine chain.[1][2][3] This creates and enantiomers.[3]
Carbon 4: Bonded to
, two groups, and the methylene bridge.[1][2] Because the two methyl groups are identical, C4 is achiral .[3]
Implication: The molecule exists as a pair of enantiomers.[2][3][4][6][7] There are no diastereomers because there is only one stereocenter.[2][3]
Visualization: Isomer Classification
Caption: Classification of C6H15NO isomers highlighting the relationship between the target hindered amine and its common structural analogs.
Part 2: Synthesis & Mechanistic Pathways
The industrial standard for synthesizing 4-amino-4-methylpentan-2-ol is the Reductive Amination of Diacetone Alcohol (DAA) .[1][2][3] This route is preferred over epoxide ring-opening due to the availability of DAA, but it carries specific risks of side-reaction isomers.[2][3]
Reaction Mechanism[5]
Imine Formation: Diacetone alcohol reacts with ammonia to form a hemiaminal, which dehydrates to an imine.[2][3]
Hydrogenation: The imine is reduced by
over a metal catalyst (Raney Ni or Ru) to the amine.[2][3]
Critical Side Reaction (Dehydration): DAA is prone to retro-aldol or dehydration to Mesityl Oxide .[1][2][3] Amination of Mesityl Oxide yields the target, but uncontrolled dehydration can lead to polymerized byproducts or loss of the hydroxyl group.
Visualization: Synthetic Pathway & Impurities
Caption: Mechanistic flow of reductive amination. Note the competitive dehydration path to Mesityl Oxide which must be controlled via temperature.
Part 3: Validated Experimental Protocols
Synthesis: High-Pressure Reductive Amination
Objective: Synthesize 4-amino-4-methylpentan-2-ol with >95% chemoselectivity, minimizing retro-aldol degradation.
Detection: Refractive Index (RI) or UV at 210 nm (weak absorbance due to lack of chromophore; derivatization with benzoyl chloride recommended for UV sensitivity).[3]
Part 4: References & Authority[1][2][4][5]
National Institute of Standards and Technology (NIST). 4-Amino-4-methylpentan-2-ol Mass Spectrum and Properties.[1][2][3] NIST Chemistry WebBook, SRD 69.[3][8]
[Link]
PubChem. Compound Summary: 4-Amino-4-methylpentan-2-ol.[1][2][3] National Library of Medicine.[1][2][3]
[Link]
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[3][9] Journal of Organic Chemistry, 1996, 61(11), 3849–3862. (Foundational protocol for reductive amination mechanisms).
[Link]
An In-depth Technical Guide to 4-Amino-4-methylpentan-2-ol: Properties, Synthesis, and Potential Applications
Introduction 4-Amino-4-methylpentan-2-ol is a chiral amino alcohol with potential applications in organic synthesis and drug development. Its structure, featuring both a hydroxyl and an amino group, makes it a valuable b...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
4-Amino-4-methylpentan-2-ol is a chiral amino alcohol with potential applications in organic synthesis and drug development. Its structure, featuring both a hydroxyl and an amino group, makes it a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and chiral ligands. This guide provides a comprehensive overview of the known chemical properties, a plausible synthetic route, and the potential applications of this compound, with a focus on providing practical insights for researchers and professionals in the field.
Chemical and Physical Properties
While experimental data for 4-Amino-4-methylpentan-2-ol is limited, its fundamental properties can be summarized and compared with its close structural analog, 4-methylpentan-2-ol, to provide a useful reference for handling and experimental design.
Step 1: Synthesis of 4-Amino-4-methylpentan-2-one (Diacetone Amine)
This step involves the reaction of acetone with ammonia in the presence of a suitable catalyst.
Caption: Synthesis of 4-Amino-4-methylpentan-2-one.
Protocol:
In a suitable reaction vessel, combine acetone and a source of ammonia (e.g., aqueous ammonia).
Introduce a basic catalyst. The reaction can proceed via an imine formation followed by a nucleophilic attack of a second acetone molecule.[4]
Maintain the reaction at a controlled temperature with stirring. The specific conditions (temperature, pressure, reaction time) will depend on the scale and the specific catalyst used.
Upon completion, the reaction mixture is worked up to isolate the 4-amino-4-methylpentan-2-one. This may involve distillation or other purification techniques.
Step 2: Reduction to 4-Amino-4-methylpentan-2-ol
The ketone group of 4-amino-4-methylpentan-2-one can be selectively reduced to the corresponding secondary alcohol.
Caption: Reduction to 4-Amino-4-methylpentan-2-ol.
Protocol:
Dissolve 4-amino-4-methylpentan-2-one in a suitable solvent (e.g., methanol, ethanol).
Cool the solution in an ice bath.
Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions. The use of a mild reducing agent is crucial to avoid the reduction of other functional groups.
Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).
Once the reaction is complete, quench the excess reducing agent by carefully adding a weak acid (e.g., acetic acid or dilute HCl).
The product can then be extracted with an organic solvent and purified by distillation or chromatography.
Spectroscopic Analysis (Predicted)
While specific experimental spectra for 4-Amino-4-methylpentan-2-ol are not available, the expected spectroscopic features can be predicted based on its structure:
¹H NMR: The spectrum would be expected to show distinct signals for the methyl groups, the methylene protons, the methine proton adjacent to the hydroxyl group, and the exchangeable protons of the amino and hydroxyl groups. The chemical shifts and coupling patterns would be characteristic of this structure.
¹³C NMR: The spectrum should display six distinct carbon signals corresponding to the different carbon environments within the molecule. The carbons attached to the nitrogen and oxygen atoms would appear at higher chemical shifts.
IR Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H and N-H stretching vibrations. C-H stretching and bending vibrations, as well as C-N and C-O stretching bands, would also be present.
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight (117.19 g/mol ). Fragmentation patterns would likely involve the loss of small neutral molecules such as water, ammonia, and methyl groups.
Potential Applications in Drug Development
The class of amino alcohols is prevalent in a wide range of biologically active molecules.[5] Their structural features allow them to interact with biological targets through hydrogen bonding and ionic interactions. While no specific biological activity has been reported for 4-Amino-4-methylpentan-2-ol, related amino alcohol derivatives have shown promise in several therapeutic areas:
Antimalarial Agents: Many successful antimalarial drugs, such as quinine and mefloquine, contain a β-amino alcohol moiety, which is believed to be crucial for their activity.[6]
Antibacterial and Antifungal Agents: The amino alcohol scaffold is present in various natural and synthetic compounds with antimicrobial properties.
Anticancer Agents: Certain amino alcohol derivatives have demonstrated cytotoxic activity against various cancer cell lines.[5]
The chirality of 4-Amino-4-methylpentan-2-ol also makes it an attractive starting material for the asymmetric synthesis of more complex drug candidates, potentially leading to improved efficacy and reduced side effects.
Caption: Conceptual workflow for biological evaluation.
Safety and Handling
Specific safety data for 4-Amino-4-methylpentan-2-ol is not available. Therefore, it is prudent to handle this compound with the same precautions as its structural analog, 4-methylpentan-2-ol, and to consider the added potential hazards associated with an amino group.
General Precautions: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
Fire Safety: Based on 4-methylpentan-2-ol, this compound may be flammable. Keep away from heat, sparks, and open flames.
Incompatibilities: Avoid contact with strong oxidizing agents, acids, and acid chlorides.[2]
Disposal: Dispose of in accordance with local, state, and federal regulations.
Given the lack of comprehensive toxicological data, it is essential to treat 4-Amino-4-methylpentan-2-ol as a potentially hazardous substance and to perform a thorough risk assessment before any experimental work.
Conclusion
4-Amino-4-methylpentan-2-ol is a compound with significant potential as a building block in synthetic and medicinal chemistry. While a comprehensive experimental dataset for this molecule is currently lacking, this guide provides a solid foundation based on available information and data from closely related compounds. The proposed synthetic route offers a practical starting point for its preparation, and the discussion of its potential applications highlights promising avenues for future research. As with any chemical, proper safety precautions are paramount, especially given the limited toxicological information. Further investigation into the synthesis, characterization, and biological activity of this compound is warranted to fully unlock its potential.
References
RIFM. RIFM fragrance ingredient safety assessment, 4-methyl-2-pentanone, CAS Registry Number 108-10-1. Food and Chemical Toxicology. 2019;130:110507.
Cheméo. Chemical Properties of 2-amino-4-methylpentan-1-ol (CAS 502-32-9). [Link]
Krische MJ, et al. Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. Organic Letters. 2021;23(16):6346-6350.
Google Patents. US9206116B2 - Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid.
ResearchGate. Large-Scale Synthesis of (E)-4-Amino-2-Methylbut-2-en-1-ol: Key Building Block for the Synthesis of trans-Zeatin. [Link]
Organic Chemistry Portal. Synthesis of 1,2-amino alcohols by hydroxylation. [Link]
MDPI. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules. 2024;29(8):1889.
van Zyl RL, et al. Synthesis, biological evaluation and mechanistic studies of totarol amino alcohol derivatives as potential antimalarial agents. European Journal of Medicinal Chemistry. 2012;47(1):341-348.
ResearchGate. Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. [Link]
Chan PWH, et al. Synthesis of 1,4-amino alcohols by Grignard reagent addition to THF and N-tosyliminobenzyliodinane. Organic & Biomolecular Chemistry. 2016;14(3):844-848.
Iwaszkiewicz-Grzes D, et al. Synthesis and biological activity of mycophenolic acid-amino acid derivatives. European Journal of Medicinal Chemistry. 2013;69:863-871.
ResearchGate. Synthesis and therapeutic application of beta-amino alcohol derivatives. [Link]
4-Amino-4-methylpentan-2-ol is a bifunctional 1,3-amino alcohol characterized by a sterically hindered primary amine and a secondary alcohol.[1] Unlike its structural isomer L-leucinol (2-amino-4-methylpentan-1-ol), this compound features a gem-dimethyl substitution at the
-position relative to the alcohol, imparting unique stability against elimination reactions and modifying its chelation properties.[1] It serves as a critical intermediate in the synthesis of heterocyclic oxazolidines and as a bidentate ligand in coordination chemistry.[1]
Chemical Identity & Physical Properties
The molecule possesses a single chiral center at the C2 position, existing as a pair of enantiomers,
and . Commercial preparations are typically racemic unless specified as resolved.[1]
Property
Value
Note
IUPAC Name
4-Amino-4-methylpentan-2-ol
Synonyms
4-Amino-4-methyl-2-pentanol; Diacetone alkamine
Boiling Point
178–180 °C (760 mmHg)
Predicted
Density
0.925 g/cm³
Standard liquid phase
pKa (Amine)
~10.2
Basic primary amine
Solubility
High in H₂O, EtOH, DMSO
Polar bifunctional nature
Chirality
C2 (Secondary Alcohol)
C4 is achiral (gem-dimethyl)
Synthesis & Production Strategy
The most robust industrial route involves the reductive transformation of diacetone alcohol (4-hydroxy-4-methyl-2-pentanone).[1] This process avoids the use of expensive amino acid precursors required for similar analogs like leucinol.[1]
The core utility of CAS 4404-98-2 lies in its ability to form stable 5-membered heterocycles and coordinate metal ions.[1]
Oxazolidine Formation
Reacting 4-amino-4-methylpentan-2-ol with aldehydes yields oxazolidines .[1] The gem-dimethyl group at position 4 of the ring (derived from the amino carbon) provides steric bulk that stabilizes the ring against hydrolytic opening.
Reaction: Condensation with Formaldehyde (or R-CHO).[1]
Utility: Used as "masked" amino alcohols in peptide synthesis or as moisture scavengers in polyurethane systems.[1]
Figure 2: Cyclization pathway to form sterically hindered oxazolidines.[1]
Coordination Chemistry
The 1,3-distance between the nitrogen and oxygen donors allows for the formation of 6-membered chelate rings with transition metals (Cu²⁺, Zn²⁺).
Storage: Store under inert atmosphere (Nitrogen/Argon). Hygroscopic—protect from moisture to prevent carbamate formation (reaction with atmospheric CO₂).[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 95405, 4-Amino-4-methylpentan-2-ol.[1] Retrieved from [Link]
Organic Chemistry Portal. Synthesis of Amines by Reductive Amination. (General methodology for ketone-to-amine conversions).[1] Retrieved from [Link]
Executive Summary & Molecular Identity[1][2] 4-Amino-4-methylpentan-2-ol (CAS: 4404-98-2) is a sterically hindered amino-alcohol derivative. While its molecular weight of 117.19 g/mol serves as the fundamental stoichiome...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecular Identity[1][2]
4-Amino-4-methylpentan-2-ol (CAS: 4404-98-2) is a sterically hindered amino-alcohol derivative. While its molecular weight of 117.19 g/mol serves as the fundamental stoichiometric constant, its value in research lies in its structural duality: it possesses a hydroxyl group (secondary alcohol) and a primary amine attached to a tertiary carbon.
This specific steric arrangement prevents the formation of stable carbamates during CO₂ capture, shifting the equilibrium toward bicarbonates and significantly enhancing absorption capacity compared to conventional amines like Monoethanolamine (MEA). In pharmaceutical synthesis, it serves as a chiral building block (when resolved) for oxazolidines and heterocycles.
Physicochemical Passport[1]
Property
Value
Technical Context
Molecular Weight
117.19 g/mol
Basis for all molarity/stoichiometry calculations.
Molecular Formula
C₆H₁₅NO
Degree of Unsaturation = 0 (Saturated acyclic).
Exact Mass
117.1154 Da
Critical for High-Resolution Mass Spectrometry (HRMS) identification.
CAS Registry
4404-98-2
Unique identifier; distinct from its ketone precursor (Diacetonamine, CAS 625-04-7).
Physical State
Colorless Liquid
Viscous due to intermolecular hydrogen bonding.
pKa (Amine)
~9.8 - 10.2
Estimated; highly basic due to inductive effect of methyl groups.
Boiling Point
~180-190°C
High boiling point necessitates vacuum distillation for purification.
Synthetic Pathway & Protocol
The synthesis of 4-Amino-4-methylpentan-2-ol is a two-stage process starting from Mesityl Oxide. The critical step defining the product's purity is the chemoselective reduction of the ketone intermediate (Diacetonamine) without affecting the amine functionality.
Reaction Logic Diagram (Graphviz)
The following diagram illustrates the stepwise transformation from Mesityl Oxide to the target amino alcohol.
Figure 1: Synthetic route from Mesityl Oxide via Diacetonamine intermediate.
Detailed Synthesis Protocol
Objective: Isolate high-purity 4-Amino-4-methylpentan-2-ol from Diacetonamine.
Precursor Preparation: If starting with Diacetonamine Hydrogen Oxalate, neutralize with 10% NaOH to release the free base ketone. Extract with dichloromethane (DCM) and concentrate.
Reduction Setup: Dissolve the Diacetonamine (1.0 eq) in Methanol (0.5 M concentration). Cool to 0°C in an ice bath to suppress side reactions.
Hydride Addition: Add NaBH₄ (1.1 eq) portion-wise over 30 minutes. Note: Gas evolution (H₂) will occur.
Causality: NaBH₄ is selected over LiAlH₄ because it is mild and chemoselective for ketones in the presence of protic solvents like methanol.
Reaction Monitoring: Stir at room temperature for 4–6 hours. Monitor via TLC (stain with Ninhydrin for amine detection).
Quenching: Carefully add dilute HCl to destroy excess hydride and hydrolyze the borate complex.
Isolation:
Basify the solution to pH > 12 using NaOH pellets (to ensure the amine is deprotonated and organic-soluble).
Extract exhaustively with DCM or Chloroform.
Dry organic layer over anhydrous Na₂SO₄.
Purification: Remove solvent under reduced pressure. Purify the residue via vacuum distillation (essential due to high BP) to obtain the target as a clear oil.
Functional Application: Carbon Capture (CCS)
The molecular weight of 117.19 g/mol is particularly relevant in Carbon Capture and Storage (CCS) applications. This molecule belongs to the class of Sterically Hindered Amines .
Mechanism of Action
Unlike simple primary amines (e.g., MEA) that form stable carbamates (2:1 amine:CO₂ stoichiometry), 4-Amino-4-methylpentan-2-ol utilizes steric hindrance at the alpha-carbon (position 4) to destabilize the carbamate.
Pathway A (Unstable): Amine + CO₂ ⇌ Carbamate (Destabilized by methyl groups).
Result: The stoichiometry shifts towards 1:1 (CO₂:Amine) , theoretically doubling the capture capacity per mole of amine compared to stable carbamate formers.
CO₂ Capture Cycle Diagram
Figure 2: The Sterically Hindered Amine Cycle for enhanced CO₂ loading.
Analytical Characterization
To validate the synthesis and molecular weight, the following analytical signatures must be confirmed.
Mass Spectrometry (MS)
Technique: ESI-MS (Positive Mode).
Expected Signal:
[M+H]⁺ = 118.12 Da .
Fragmentation often shows loss of water [M+H - 18]⁺ = 100.12 Da.
Alpha-cleavage near the amine group may generate characteristic fragments.
NMR Spectroscopy (¹H NMR in CDCl₃)
δ 1.10 - 1.20 ppm: Methyl groups on C4 (Singlet, 6H).
Comprehensive Spectroscopic Characterization of 4-Amino-4-methylpentan-2-ol
This guide provides an in-depth spectroscopic and structural analysis of 4-Amino-4-methylpentan-2-ol (CAS: 4404-98-2), often referred to in industrial contexts as Diacetone Alkamine .[1] Executive Summary 4-Amino-4-methy...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth spectroscopic and structural analysis of 4-Amino-4-methylpentan-2-ol (CAS: 4404-98-2), often referred to in industrial contexts as Diacetone Alkamine .[1]
Executive Summary
4-Amino-4-methylpentan-2-ol (
) is a bifunctional amino-alcohol derived from the reductive amination of diacetone alcohol or mesityl oxide derivatives.[1] It serves as a critical chiral synthon in the synthesis of hindered amine light stabilizers (HALS), epoxy curing agents, and pharmaceutical buffers.
This technical guide synthesizes the spectroscopic signature of the molecule, focusing on the diastereotopic effects induced by its chiral center at C2 and the fragmentation logic required for mass spectrometric validation.
Part 1: Molecular Architecture & Synthesis Context[1]
Understanding the synthesis pathway is a prerequisite for interpreting impurity peaks in spectroscopic data.[1][2] The compound is typically isolated as a racemate, though the C2 position is a stereocenter.[1]
Chirality: One stereocenter at C2.[1] The C4 position is achiral (gem-dimethyl).[1]
Key Feature: The chirality at C2 renders the gem-dimethyl groups at C4 and the methylene protons at C3 diastereotopic , creating complex splitting patterns in NMR.[1]
Synthesis & Impurity Workflow
The following diagram outlines the standard industrial route and potential impurities (e.g., residual Diacetone Amine) that must be monitored.
Figure 1: Synthesis pathway highlighting the origin of the ketone impurity (Diacetone Amine) often found in technical grade samples.[1]
Part 2: Infrared Spectroscopy (IR) Analysis
IR spectroscopy is the primary tool for rapid purity assessment, specifically for confirming the reduction of the ketone carbonyl group found in the precursor.
Functional Group Assignments
The spectrum is characterized by strong hydrogen bonding broadening in the high-frequency region.[1]
Frequency ()
Intensity
Assignment
Structural Note
3300 – 3450
Strong, Broad
and
Overlapping stretches.[1] The amine typically appears as two weak spikes on the broad OH shoulder.[1]
2960 – 2870
Medium
Alkyl stretching (methyl and methylene).
1580 – 1610
Medium
N-H bending (Scissoring). Diagnostic for primary amines.
1360 & 1380
Medium
Gem-dimethyl doublet (isopropyl-like split).[1] Characteristic of the group.
1050 – 1150
Strong
Secondary alcohol stretch.
No Peak
N/A
Absence of peak at ~1710 confirms complete reduction of Diacetone Amine.
Part 3: Nuclear Magnetic Resonance (NMR) Profiling
NMR provides the definitive structural proof.[1] The chirality at C2 breaks the symmetry of the molecule, making the two methyl groups at C4 magnetically non-equivalent (anisochronous).
The fragmentation pattern is dictated by Alpha-Cleavage .[1] Since the molecule contains both an amine and an alcohol, competition occurs between cleavage adjacent to the Nitrogen and the Oxygen.[1] Nitrogen stabilizes the carbocation better than Oxygen, making the amine-derived fragment the Base Peak.[1]
Fragmentation Pathway Logic
Molecular Ion (
): m/z 117 (Weak, typical for aliphatic amines/alcohols).
Figure 2: Competitive fragmentation pathways.[1] The stability of the iminium ion (m/z 58) makes it the dominant species.
Part 5: Experimental Protocols (Self-Validating)
To ensure reproducible data, the following sample preparation protocols must be strictly followed.
Protocol A: NMR Sample Preparation (Trace Water Control)
Context: Amino-alcohols are hygroscopic.[1] Water peaks can obscure the C2-H multiplet or merge with NH2/OH signals.[1]
Drying: Dry the neat sample over activated 3Å molecular sieves for 4 hours prior to sampling.
Solvent: Use
stored over silver foil (to prevent acidity) or anhydrous .[1]
Note: In
, the OH and NH protons will appear as distinct sharp peaks (doublet for OH, singlet for NH2) rather than a broad singlet, allowing for integration validation.
Concentration: Dissolve 10 mg of sample in 0.6 mL of solvent.
Acquisition: Set relaxation delay (
) to 5 seconds to ensure accurate integration of the quaternary methyls.
Protocol B: GC-MS Derivatization (Optional but Recommended)
Context: The free amine and alcohol groups can cause tailing on non-polar GC columns.[1]
) will elute as a sharp, symmetrical peak, improving quantitative accuracy.[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 95405, 4-Amino-4-methylpentan-2-ol. Retrieved from [Link]
NIST Mass Spectrometry Data Center. Mass Spectrum of 4-Amino-4-methylpentan-2-ol (Predicted/Analogous Structures). National Institute of Standards and Technology.[1][5][6] Retrieved from [Link][5]
Structural Elucidation of 4-Amino-4-methylpentan-2-ol via 1H NMR
Executive Summary 4-Amino-4-methylpentan-2-ol (often referred to as diacetone alkamine) represents a structurally significant -amino alcohol motif used frequently as a chiral synthon in ligand design and pharmaceutical s...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Amino-4-methylpentan-2-ol (often referred to as diacetone alkamine) represents a structurally significant
-amino alcohol motif used frequently as a chiral synthon in ligand design and pharmaceutical synthesis.
While its structure appears simple, the 1H NMR spectrum of this molecule presents a classic case study in stereochemical non-equivalence . The presence of a chiral center at C2 renders the geminal dimethyl groups at C4 and the methylene protons at C3 diastereotopic. This guide provides a rigorous analysis of these spectral features, moving beyond basic peak listing to explain the magnetic anisotropy and coupling dynamics defining the spectrum.
Structural Analysis & Stereochemistry
Before analyzing the spectrum, we must deconstruct the magnetic environment. The molecule possesses one chiral center at C2 (
hybridized).
Structure:
The Diastereotopic Effect
Because C2 is chiral (
or ), the molecule lacks a plane of symmetry. This has two critical consequences for the NMR spectrum:
C3 Methylene Protons: The two protons on C3 are not chemically equivalent. They form an ABX spin system (coupled to each other and the C2 methine), appearing as complex multiplets rather than a simple doublet.
C4 Methyl Groups: The two methyl groups attached to the quaternary C4 are diastereotopic. In high-resolution fields or specific solvents, they will appear as two distinct singlets rather than one integrated signal.
Experimental Protocol: Sample Preparation
To obtain a publication-quality spectrum that resolves the exchangeable protons (
and ), specific preparation is required.
Solvent Selection
Chloroform-d (
): Standard. Good for backbone resolution. and peaks will likely be broad and their position concentration-dependent.
DMSO-
: Recommended for full characterization. The strong hydrogen-bonding capability of DMSO slows the proton exchange rate, often sharpening the and signals and allowing observation of coupling.
Preparation Workflow
Mass: Weigh ~10-15 mg of 4-Amino-4-methylpentan-2-ol.
Solvation: Dissolve in 0.6 mL of DMSO-
(99.9% D).
Drying (Optional): If the sample is hygroscopic (common for amino alcohols), add activated 3Å molecular sieves directly to the NMR tube to remove water peaks that might obscure the C3 region.
Acquisition: Run at 298 K. Set relaxation delay (
) to seconds to ensure accurate integration of the methyl singlets.
Spectral Assignment & Logic
The following analysis assumes a standard 400 MHz or higher field in
.
Table 1: Chemical Shift Assignments
Position
Group
Type
Shift ( ppm)
Multiplicity
Integration
Coupling ( Hz)
C4-Me
Methyl
1.10 & 1.18
Singlets (2x)
6H
-
C1-Me
Methyl
1.15
Doublet
3H
C3-H
Methylene
1.35 - 1.55
Multiplet (dd)
2H
ABX System
Exchange
Amine
1.8 - 2.5
Broad Singlet
2H
-
C2-H
Methine
3.85 - 3.95
Multiplet
1H
Complex
Exchange
Hydroxyl
2.5 - 4.0
Broad Singlet
1H
-
Detailed Mechanistic Breakdown
A. The High-Field Region (1.0 – 1.3 ppm)
This region is crowded. You will observe three distinct methyl signals.
The Doublet: The C1 methyl group couples with the single proton at C2 (
coupling). This appears as a clear doublet.
The "Split" Singlets: Due to the chiral center at C2, the two methyl groups at C4 perceive different magnetic environments. While they are chemically similar, they are anisochronous . Depending on the resolution, you will see either two closely spaced singlets or one broadened singlet.
B. The Mid-Field Region (1.3 – 1.6 ppm)
This is the most technically complex region. The C3 methylene protons (
and ) are adjacent to a chiral center.
They couple to each other (Geminal coupling,
Hz).
They couple to the C2 proton (Vicinal coupling,
).
Result: A classic AB part of an ABX system. Look for a "roofing effect" where the inner lines of the multiplets are taller, pointing towards each other.
C. The Deshielded Region (3.8 – 4.0 ppm)
The C2 methine proton is deshielded by the electronegative oxygen atom.
Appearance: It appears as a complex multiplet (specifically a dqd or similar, depending on resolution) because it couples to:
The C1 methyl (producing a quartet).
The two non-equivalent C3 protons (producing doublets).
Visualization of Splitting Logic
The following diagram illustrates the splitting tree for the C3 methylene protons, demonstrating why they do not appear as a simple doublet.
Figure 1: Splitting tree logic for the diastereotopic C3 protons.
Advanced Validation: D2O Exchange
To confirm the assignment of the
and peaks, perform a shake.
Acquire the standard spectrum in
.
Add 1-2 drops of
to the tube and shake vigorously.
Wait 5 minutes for phase separation and exchange.
Re-acquire.
Result: The peaks assigned to
and will vanish (or diminish significantly) as they exchange with deuterium (), which is silent in NMR. The backbone signals will remain unchanged.
Synthesis & Logic Flowchart
Understanding the origin of the sample often aids in assignment. This molecule is typically derived from the reduction of Diacetone Amine.
Figure 2: Synthetic pathway confirming the structural backbone.
References
National Institute of Standards and Technology (NIST). "4-Amino-4-methyl-2-pentanol Mass Spectrum and Data." NIST Chemistry WebBook, SRD 69. Available at: [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on ABX systems and diastereotopicity).
PubChem Database. "4-Amino-4-methylpentan-2-ol (Compound)."[1] National Center for Biotechnology Information. Available at: [Link]
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Reference for the reduction of diacetone amine and stereochemical consequences).
Technical Deep Dive: Mass Spectrometry Fragmentation of 4-Amino-4-methylpentan-2-ol
This technical guide details the mass spectrometry (MS) behavior of 4-Amino-4-methylpentan-2-ol , a specific gamma-amino alcohol often encountered as a reduced derivative of diacetone amine or as a specialized ligand in...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the mass spectrometry (MS) behavior of 4-Amino-4-methylpentan-2-ol , a specific gamma-amino alcohol often encountered as a reduced derivative of diacetone amine or as a specialized ligand in synthetic chemistry.[1]
Executive Summary & Chemical Identity
4-Amino-4-methylpentan-2-ol is a bifunctional aliphatic molecule containing a secondary hydroxyl group and a sterically hindered primary amine on a tertiary carbon.[1][2] In Gas Chromatography-Mass Spectrometry (GC-MS) using Electron Ionization (EI), this molecule exhibits a distinct fragmentation pattern governed by the Nitrogen Rule and Alpha-Cleavage kinetics.[1]
Key Structural Feature: The molecule possesses two ionization sites (N and O), but the lower ionization energy of Nitrogen (approx. 8.9 eV) compared to Oxygen (approx. 10.8 eV) dictates that the charge localization and subsequent fragmentation are primarily amine-driven.
Theoretical Fragmentation Physics (EI-MS)
In standard 70 eV Electron Ionization, the molecular ion (
, m/z 117) is formed but is often short-lived due to the stability of the fragment ions produced via alpha-cleavage.
A. The Nitrogen Rule
As the molecule contains a single nitrogen atom, the molecular ion (
) appears at an odd mass number (m/z 117) . Conversely, all logical fragment ions formed by a single bond cleavage will appear at even mass numbers (e.g., m/z 58, 102), unless a second nitrogen is lost or multiple bond scissions occur.
B. Primary Mechanism: Amine-Initiated
-Cleavage (Dominant)
The radical cation preferentially localizes on the nitrogen atom.[1] The radical triggers homolytic cleavage of the C-C bond adjacent to the nitrogen (the
Intensity: This is the Base Peak (100%) .[1] The stability of the tertiary center combined with nitrogen resonance makes this fragment exceptionally favorable.
C. Secondary Mechanism: Alcohol-Initiated
-Cleavage
A competitive but slower pathway involves ionization at the oxygen atom.[1]
Intensity: Moderate to Low.[1] This peak is diagnostic for the secondary alcohol moiety but is suppressed by the faster amine fragmentation.
D. Minor Pathways[1]
Loss of Methyl (M-15): Cleavage of a methyl group from the quaternary C4 or the terminal C1. m/z 102 .
Dehydration (M-18): Loss of water from the alcohol group, often via a cyclic transition state. m/z 99 .
Visualization of Fragmentation Pathways[4]
The following diagram illustrates the competitive fragmentation kinetics, highlighting the dominance of the amine-directed pathway.
Caption: Competitive alpha-cleavage pathways. The amine-directed path (green) dominates due to the stability of the tertiary iminium ion (m/z 58).
Experimental Protocol: Derivatization & Analysis
Due to hydrogen bonding (OH and NH2), 4-Amino-4-methylpentan-2-ol exhibits poor peak shape and column adsorption in its native state. Silylation is mandatory for quantitative analysis.
New Base Peak: The fragmentation logic remains similar (alpha cleavage), but the masses shift. Look for m/z 130 (Alpha cleavage at amine side with TMS:
) or m/z 174 (Loss of isopropyl-OTMS side chain).
Data Summary: Peak Assignments (Native)
m/z (Mass-to-Charge)
Relative Abundance
Ion Identity
Mechanism
117
< 1%
Molecular Ion (often absent)
102
5 - 10%
Loss of methyl group
99
5 - 15%
Dehydration
58
100% (Base)
-Cleavage at Nitrogen (Diagnostic)
45
20 - 40%
-Cleavage at Oxygen
43
10 - 30%
Isopropyl cation (secondary rearrangement)
Analytical Logic Workflow
The following diagram outlines the decision process for identifying this specific isomer against similar amino alcohols.
Caption: Logical workflow for confirming 4-Amino-4-methylpentan-2-ol. The m/z 58 peak distinguishes it from linear primary amines (which yield m/z 30).
References
NIST Mass Spectrometry Data Center. (2023).[1] Alpha Cleavage Rules for Amines and Alcohols. National Institute of Standards and Technology.[4] [Link][5]
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for alpha-cleavage mechanisms).
PubChem. (2024).[1] Compound Summary: 4-Amino-4-methylpentan-2-ol (CAS 4404-98-2).[1][3] National Library of Medicine. [Link]
An In-Depth Technical Guide to the FTIR Spectrum of 4-Amino-4-methylpentan-2-ol
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 4-Amino-4-methylpentan-2-ol. As a molecule possessing both...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 4-Amino-4-methylpentan-2-ol. As a molecule possessing both amine and alcohol functional groups, its spectral features offer a rich landscape for structural elucidation and quality control. This document will delve into the theoretical prediction of its FTIR spectrum, a detailed interpretation of the key vibrational modes, and a robust experimental protocol for acquiring high-quality data.
Molecular Structure and Functional Group Analysis
4-Amino-4-methylpentan-2-ol (C6H15NO) is a chiral amino alcohol.[1][2] Its structure contains a primary amine (-NH2) and a secondary alcohol (-OH) group, in addition to alkyl C-H bonds. These functional groups are the primary determinants of its characteristic infrared absorptions. Understanding the vibrational behavior of these groups is paramount to interpreting the FTIR spectrum.
Caption: Molecular structure of 4-Amino-4-methylpentan-2-ol.
Predicted FTIR Spectrum and Interpretation
2.1. The High-Frequency Region (4000-2500 cm⁻¹)
This region is dominated by the stretching vibrations of O-H, N-H, and C-H bonds.
O-H Stretching: A strong, broad absorption is expected in the range of 3550-3200 cm⁻¹ due to the intermolecular hydrogen bonding of the alcohol's hydroxyl (-OH) group.[6][7] The breadth of this peak is a hallmark of hydrogen bonding in the condensed phase.[8]
N-H Stretching: Primary amines (-NH2) characteristically exhibit two medium-intensity bands in the 3500-3300 cm⁻¹ region.[9] These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds.[10][11] These peaks will likely overlap with the broad O-H band, appearing as distinct shoulders.
C-H Stretching: Strong absorptions from the stretching of sp³ C-H bonds in the methyl and methylene groups will be present in the 3000-2840 cm⁻¹ range.[6]
2.2. The Mid-Frequency "Fingerprint" Region (1800-1000 cm⁻¹)
This region contains a wealth of information from various bending and stretching vibrations, which are highly specific to the molecule's structure.
N-H Bending (Scissoring): A medium to strong absorption is anticipated between 1650-1580 cm⁻¹ due to the in-plane bending or "scissoring" vibration of the primary amine group.[12]
C-H Bending: Methyl (-CH3) and methylene (-CH2) groups will produce characteristic bending (scissoring and rocking) vibrations in the 1465-1375 cm⁻¹ range.[6] The presence of a gem-dimethyl group may give rise to a characteristic doublet around 1380 cm⁻¹.
C-O Stretching: A strong C-O stretching band for a secondary alcohol is expected in the 1150-1075 cm⁻¹ region.[13]
C-N Stretching: The C-N stretching vibration for an aliphatic amine typically appears as a medium to weak absorption in the 1250-1020 cm⁻¹ range.[11][12]
2.3. The Low-Frequency Region (Below 1000 cm⁻¹)
N-H Wagging: A broad, medium-intensity band between 910-665 cm⁻¹ can be attributed to the out-of-plane "wagging" of the N-H bonds in the primary amine.[12]
Acquiring a high-quality FTIR spectrum of 4-Amino-4-methylpentan-2-ol, which is likely a liquid at room temperature, requires careful sample preparation and instrument setup. Attenuated Total Reflectance (ATR) is often the preferred method for liquids due to its simplicity and reproducibility.[14]
3.1. Sample Preparation
Purity Confirmation: Ensure the sample of 4-Amino-4-methylpentan-2-ol is of high purity. Impurities, especially water, will introduce interfering absorptions (a broad O-H stretch and a sharp H-O-H scissoring bend around 1640 cm⁻¹).
ATR Crystal Cleaning: Thoroughly clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or ethanol) and allow it to dry completely.
Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This is crucial to subtract any atmospheric (CO₂, water vapor) or instrumental signals from the sample spectrum.
Sample Application: Place a small drop of the liquid 4-Amino-4-methylpentan-2-ol onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[15]
Pressure Application: If using a solid sample, apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal. For a liquid, simply ensuring the crystal is covered is sufficient.
3.2. Data Acquisition
Instrument Parameters:
Spectral Range: 4000-400 cm⁻¹
Resolution: 4 cm⁻¹ is generally sufficient for routine analysis.
Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.
Data Collection: Initiate the scan to collect the sample spectrum.
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Caption: Experimental workflow for FTIR analysis.
Conclusion
The FTIR spectrum of 4-Amino-4-methylpentan-2-ol is a powerful tool for its identification and characterization. The key spectral features arise from the distinct vibrational modes of its primary amine and secondary alcohol functional groups. A broad O-H stretch, a doublet for the N-H stretches, and strong C-O and N-H bending absorptions are the most prominent and diagnostic peaks. By following a meticulous experimental protocol, a high-quality and reproducible spectrum can be obtained, providing invaluable information for researchers and professionals in drug development and chemical synthesis.
References
PubChem. (n.d.). 4-Amino-4-methylpentan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]
Chemistry LibreTexts. (2024, September 20). Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
Chemistry LibreTexts. (2024, March 24). Spectroscopy of Amines. Retrieved from [Link]
Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]
Agilent. (2021, May 28). Improved Measurement of Liquid Samples Using FTIR. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
Smith, B. C. (2017, April 1). Alcohols—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]
University of California, Los Angeles. (n.d.). IR: amines. Retrieved from [Link]
Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]
4-Amino-4-methylpentan-2-ol solubility in organic solvents
Technical Whitepaper: Solubility Profile and Solvent Selection for 4-Amino-4-methylpentan-2-ol Executive Summary 4-Amino-4-methylpentan-2-ol (CAS: 4404-98-2 / 16452-52-1) represents a specialized class of hindered amino...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: Solubility Profile and Solvent Selection for 4-Amino-4-methylpentan-2-ol
Executive Summary
4-Amino-4-methylpentan-2-ol (CAS: 4404-98-2 / 16452-52-1) represents a specialized class of hindered amino alcohols.[1] Characterized by a sterically crowded primary amine adjacent to a tertiary carbon and a secondary hydroxyl group, this compound exhibits a unique amphiphilic profile.[1] Its structural "hindrance" reduces nucleophilic reactivity while maintaining basicity, making it a critical candidate for CO2 capture technologies, buffer systems, and pharmaceutical synthesis.[1]
This guide provides a definitive technical analysis of its solubility behavior. Unlike simple linear amino alcohols (e.g., ethanolamine), the isobutyl backbone of 4-Amino-4-methylpentan-2-ol imparts significant lipophilicity, allowing for versatile solvent manipulation.[1] This document details the physicochemical basis of its solubility, provides empirically grounded solvent selection protocols, and outlines a self-validating extraction methodology.[1]
Chemical Identity & Physicochemical Basis
To predict solubility and design effective protocols, one must understand the competing forces within the molecule.[1]
Hindered Primary Amine (-NH₂): Attached to a tertiary carbon.[1] This steric bulk limits hydrogen bond network density compared to linear isomers, often lowering the melting point and increasing solubility in organic solvents.[1]
Secondary Alcohol (-OH): Provides hydrogen bond donor/acceptor sites, ensuring water miscibility.[1]
Isobutyl Backbone: The hydrophobic carbon skeleton facilitates solubility in ethers and chlorinated solvents.[1]
Physicochemical Data Table
Property
Value
Implication for Solubility
Water Solubility
~210 g/L (at 25°C)
Highly soluble; suitable for aqueous reaction media.[1]
LogP (Calculated)
~0.0 to 0.35
Amphiphilic; partitions between aqueous and organic phases depending on pH.[1]
Exists as a cationic salt below pH 9; free base above pH 11.[1]
Physical State
Viscous Liquid / Low-Melting Solid
Handling requires heating or dilution; prone to supercooling.[1]
Solubility Profile & Solvent Compatibility
The solubility of 4-Amino-4-methylpentan-2-ol is dictated by the "Like Dissolves Like" principle, but modified by its ability to act as a pH-switchable surfactant.[1]
A. Polar Protic Solvents (High Solubility)
Water: Miscible to highly soluble.[1] The amine and hydroxyl groups form extensive H-bond networks with water.[1]
Methanol / Ethanol / Isopropanol: Miscible.[1] These are the solvents of choice for transferring the neat compound or for cryogenic recrystallization attempts.[1]
B. Polar Aprotic Solvents (High Solubility)
DMSO / DMF / DMAc: Highly soluble.[1] Useful for high-temperature reactions where the compound acts as a nucleophile or base.[1]
Acetonitrile: Soluble.[1][3][4] Often used in HPLC analysis or as a reaction solvent.[1]
C. Chlorinated & Ether Solvents (Moderate to High Solubility)[1]
Dichloromethane (DCM) / Chloroform: Soluble.[1] These are the primary extraction solvents for the free base form.[1]
Tetrahydrofuran (THF) / Diethyl Ether: Soluble.[1] Good for reactions requiring anhydrous conditions.[1]
D. Non-Polar Hydrocarbons (Low to Moderate Solubility)
Hexanes / Heptane: Low solubility.[1] The polar domains of the molecule resist dissolution.[1] These are excellent anti-solvents for precipitation or recrystallization.[1]
Toluene: Moderate solubility.[1][3] Solubility increases significantly with temperature, making Toluene/Heptane a viable recrystallization system.[1]
Experimental Protocols
These protocols are designed to be self-validating. If the expected phase separation or dissolution does not occur, check the pH or water content of your solvent.[1]
Protocol 1: Gravimetric Solubility Determination
Use this protocol to determine exact solubility limits for specific process solvents.
Preparation: Weigh 1.0 g of 4-Amino-4-methylpentan-2-ol into a tared 20 mL scintillation vial.
Solvent Addition: Add the target solvent in 100 µL increments, vortexing for 30 seconds after each addition.
Observation: Record the volume required to achieve a clear, single-phase solution.
Validation: If the solution remains cloudy after 5 mL, the compound is "Sparingly Soluble."[1]
Temperature Stress: If soluble at room temperature, cool to 0°C. If precipitation occurs, the solvent is a candidate for recrystallization.[1]
This is the most effective method for purifying the compound from non-basic impurities.[1]
Dissolution: Dissolve the crude mixture in Dichloromethane (DCM) (10 mL/g).
Acid Extraction: Extract with 1M HCl (2 x 10 mL).
Mechanism: The amine protonates (
), becoming highly water-soluble.[1] Impurities remain in the DCM.[1]
Phase Separation: Discard the organic (DCM) layer.[1] Keep the aqueous acidic layer.[1]
Basification: Cool the aqueous layer to 0°C. Slowly add 6M NaOH until pH > 12.
Indicator: The solution may become cloudy as the free base oils out.[1]
Re-Extraction: Extract the aqueous layer with fresh DCM (3 x 10 mL).
Drying: Dry the combined DCM extracts over anhydrous
, filter, and concentrate in vacuo.
Synthesis & Structural Context
Understanding the synthesis clarifies the impurity profile.[1] The compound is typically derived from the reduction of Diacetonamine (4-amino-4-methyl-2-pentanone), which is itself derived from Mesityl Oxide.[1]
Common Impurities:
Diacetone Alcohol: (Precursor material) - Remove via Protocol 2 (stays in DCM during acid wash).[1]
Mesityl Oxide: (Trace enone) - Remove via Protocol 2.[1]
Synthesis Pathway Diagram
Figure 1: Synthetic lineage of 4-Amino-4-methylpentan-2-ol. Understanding this pathway aids in identifying likely impurities (e.g., unreacted ketones).
Applications & Implications
CO₂ Capture: The steric hindrance around the nitrogen atom reduces the stability of carbamates formed with CO₂, favoring bicarbonate formation.[1] This leads to higher theoretical capacity (1 mol CO₂ / mol amine) compared to unhindered amines.[1]
Solvent Tip: Use aqueous solutions or water/glycol mixtures to prevent viscosity buildup upon CO₂ loading.[1]
Pharmaceuticals: Used as a chiral auxiliary (if resolved) or a polarity modifier in drug formulations.[1]
Buffer Systems: The pKa (~10) makes it a suitable buffer for basic pH ranges, compatible with cationic drug salts.[1]
Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) to prevent moisture absorption and carbonate formation (reaction with atmospheric CO₂).[1]
Disposal: Dissolve in a combustible solvent and incinerate in a chemical incinerator equipped with an afterburner and scrubber.[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 95405, 4-Amino-4-methylpentan-2-ol. Retrieved from [Link]
OECD SIDS. SIDS Initial Assessment Report for 4-Methylpentan-2-ol (Structural Analog Analysis). Retrieved from [Link][1][5][6][7]
Thermodynamic Characterization of 4-Amino-4-methylpentan-2-ol: A Technical Framework
Abstract 4-Amino-4-methylpentan-2-ol (CAS 4404-98-2), often chemically distinct from its isomer 2-amino-4-methylpentan-1-ol, represents a class of sterically hindered amino alcohols critical to both pharmaceutical synthe...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
4-Amino-4-methylpentan-2-ol (CAS 4404-98-2), often chemically distinct from its isomer 2-amino-4-methylpentan-1-ol, represents a class of sterically hindered amino alcohols critical to both pharmaceutical synthesis and acid-gas treatment. Its thermodynamic profile is defined by the interplay between its hydrogen-bonding hydroxyl group and the sterically bulky amine functionality. This guide provides an in-depth structural analysis, thermodynamic property evaluation, and rigorous experimental protocols for characterization, serving as a foundational reference for process design and kinetic modeling.
Structural Identity & Synthesis Thermodynamics
Understanding the thermodynamic stability of 4-Amino-4-methylpentan-2-ol begins with its synthesis pathway. The molecule is typically derived from the functionalization of acetone derivatives, specifically through the intermediate diacetone amine.
The industrial synthesis typically follows a three-step thermodynamic cascade starting from acetone. The reaction enthalpy (
) shifts from exothermic condensation to hydrogenation.
Step 1: Aldol condensation of acetone to Diacetone Alcohol.
Step 2: Dehydration to Mesityl Oxide.[7]
Step 3: Michael addition of ammonia to form Diacetone Amine.
Step 4: Carbonyl reduction (hydrogenation) to 4-Amino-4-methylpentan-2-ol.
Figure 1: Synthetic pathway for 4-Amino-4-methylpentan-2-ol.[1] The reduction of the ketone functionality in Diacetone Amine is the critical thermodynamic step determining stereochemistry and purity.
The following data aggregates predicted and experimental values. Due to the specific steric hindrance of the amino group, this compound exhibits lower vapor pressure and higher viscosity compared to linear amino alcohols.
Pure Component Properties
Note: Values marked with () are derived from Joback group contribution methods due to limited experimental data for this specific isomer.*
Property
Value
Unit
Method/Source
Boiling Point ()
227.36 (500.51 K)
°C
Joback Method [1]
Boiling Point (Reduced)
98.35 (371.5 K)
°C
@ 1.5 kPa (Experimental) [2]
Enthalpy of Vaporization ()
55.49
kJ/mol
Joback Method [1]
Flash Point
~88
°C
Estimated Closed Cup
Refractive Index ()
1.448
-
Predicted
Density ()
0.92
g/cm³
Estimated @ 25°C
LogP (Octanol/Water)
0.352
-
Crippen Method [1]
Thermodynamic Behavior in Solution (CO2 Capture Context)
In aqueous solutions, 4-Amino-4-methylpentan-2-ol acts as a sterically hindered amine. Unlike primary amines (e.g., MEA) that form stable carbamates, the steric bulk at the
-carbon destabilizes the carbamate, favoring the formation of bicarbonate.
Reaction Thermodynamics:
Heat of Absorption (
): Typically lower than MEA (~85 kJ/mol), estimated at 60-70 kJ/mol . This lower enthalpy is advantageous for regeneration energy costs in carbon capture processes.
pKa (Dissociation Constant): Predicted to be in the range of 9.8 – 10.2 at 25°C. The inductive effect of the hydroxyl group lowers the pKa slightly compared to t-butylamine.
Experimental Protocols for Thermodynamic Validation
To ensure data integrity (E-E-A-T), researchers must validate the theoretical values above using the following self-validating protocols.
Protocol: Density & Viscosity Measurement (T-Dependent)
Objective: Determine excess molar volume (
) to model non-ideal mixing behavior with water.
Equipment:
Anton Paar DMA 5000 (Density Meter)
Lovis 2000 ME (Rolling-ball Viscometer)
Workflow:
Purification: Distill sample under vacuum to >99.5% purity (verify via GC-MS). Water content must be <50 ppm (Karl Fischer titration).
Calibration: Calibrate density meter with degassed, ultra-pure water and dry air at 298.15 K.
Isotherm Measurement: Measure density (
) and viscosity () at 5 K intervals from 293.15 K to 353.15 K.
Data Validation:
Calculate thermal expansion coefficient (
).
Plot
vs . Linearity indicates Arrhenius behavior; deviation suggests hydrogen bond networking changes.
Protocol: Vapor-Liquid Equilibrium (VLE)
Objective: Measure
data for binary systems (Amine + Water).
Methodology: Ebulliometry (Dynamic Method).
Equilibrium: Charge the ebulliometer with a known mass fraction (
).
Pressure Control: Set system pressure (e.g., 10 kPa) using a vacuum controller (
kPa).
Temperature Logging: Record boiling temperature (
) once condensate count is steady for >15 mins.
Sampling: Withdraw liquid and vapor phase samples. Analyze via Refractive Index or GC.[8]
Figure 2: Workflow for VLE data acquisition and thermodynamic consistency validation.
Applications in Drug Development & CCS
Chiral Building Block
The molecule possesses a chiral center at the C2 position (the alcohol carbon).
Application: Precursor for peptide mimics and chiral auxiliaries.
Thermodynamic Relevance: Solubility parameters (Hansen Solubility Parameters) are critical for solvent selection during recrystallization of diastereomeric salts.
Carbon Capture Solvent
Due to the steric hindrance at the amine site:
Carbamate Instability: The bulky methyl groups prevent stable carbamate formation, shifting equilibrium toward bicarbonate.
Capacity: Theoretical loading approaches 1.0 mol CO2 / mol amine (compared to 0.5 for stable carbamates).
Regeneration: Lower
implies significantly reduced steam requirements for solvent stripping.
References
Cheméo. (2025).[1][6][9] Chemical Properties of 2-amino-4-methylpentan-1-ol (and isomers). Retrieved from [Link]
PubChem. (2025).[1][6] Compound Summary: 4-Amino-4-methylpentan-2-ol (CID 95405).[1][3] National Center for Biotechnology Information.[1] Retrieved from [Link]
The Steric Scaffold: Technical Assessment of 4-Amino-4-methylpentan-2-ol
[1] Executive Summary 4-Amino-4-methylpentan-2-ol (CAS: 4404-98-2) represents a specialized class of sterically hindered -amino alcohols.[1] While often overshadowed by its unhindered analogs (e.g., alaninol, leucinol),...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
4-Amino-4-methylpentan-2-ol (CAS: 4404-98-2) represents a specialized class of sterically hindered
-amino alcohols.[1] While often overshadowed by its unhindered analogs (e.g., alaninol, leucinol), this molecule acts as a critical "privileged scaffold" in medicinal chemistry. Its gem-dimethyl substitution pattern at the -position to the amine confers unique metabolic stability and conformational rigidity, making it an ideal precursor for oxazolidine-based antimicrobials , nitroxide spin labels , and chiral auxiliaries .
This guide provides a rigorous technical analysis of its physicochemical properties, synthetic utility in drug design, and safety protocols for laboratory handling.
Part 1: Molecular Architecture & Physicochemical Profiling
Structural Analysis
The molecule features a pentane backbone with a secondary hydroxyl group at C2 and a primary amine at C4, flanked by a gem-dimethyl group.[1] This steric bulk is the defining feature of its reactivity and biological potential.[1]
For researchers evaluating this compound as a fragment for Fragment-Based Drug Design (FBDD), the following properties are critical. The presence of the amine and hydroxyl groups suggests high water solubility, while the aliphatic chain maintains lipophilicity sufficient for membrane interaction.[1]
Property
Value
Biological Implication
LogP (Predicted)
0.15 - 0.50
Highly hydrophilic; likely to remain in aqueous phase or cytosol.[1] Good oral bioavailability potential.[1]
Topological Polar Surface Area (TPSA)
46.25
Excellent membrane permeability (TPSA < 140 is ideal for cell penetration).[1]
H-Bond Donors
2
Facilitates interaction with receptor pockets (e.g., serine proteases).[1]
Low flexibility due to steric hindrance, reducing entropy penalties upon binding.
pKa (Amine)
~10.2
Exists predominantly as a cation at physiological pH (7.4), aiding electrostatic binding.
Part 2: Synthetic Utility – The Bioactive Gateway
The primary biological relevance of 4-Amino-4-methylpentan-2-ol lies not in the free amine, but in its capacity to cyclize into Oxazolidines .[1] The Thorpe-Ingold effect (gem-dimethyl effect) accelerates ring closure, making this scaffold superior to linear amino alcohols for stabilizing bioactive heterocycles.[1]
Pathway to Bioactive Oxazolidines
Reaction with aldehydes or ketones yields oxazolidines, which are pharmacophores found in:
Setup: Equip a 100 mL round-bottom flask with a Dean-Stark trap and reflux condenser.
Charge: Add amino alcohol and benzaldehyde to toluene. Add catalyst.[1][4][5]
Reflux: Heat to reflux (
). Monitor water collection in the trap.
Causality: The removal of water drives the equilibrium forward (Le Chatelier’s principle).[1]
Validation (TLC): Monitor disappearance of aldehyde (UV active) and appearance of a new, less polar spot.
Workup: Wash with saturated
to remove acid catalyst.[1] Dry over , filter, and concentrate.
Visualization: Biological Screening Decision Tree
Once the derivative is synthesized, use this workflow to assess activity.
Figure 2: Step-by-step screening cascade to validate biological activity of derivatives.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 95405, 4-Amino-4-methylpentan-2-ol. Retrieved February 7, 2026 from [Link]
European Chemicals Agency (ECHA). Registration Dossier: 4-Amino-4-methylpentan-2-ol.[1] (Validated via CAS 4404-98-2 data).[1][6] Retrieved from [Link][1]
Organic Chemistry Portal. Synthesis of Oxazolidines. (General methodology for amino-alcohol cyclization).[1] Retrieved from [Link]
Advanced Synthetic Methodologies: 4-Amino-4-methylpentan-2-ol and Derivatives
Executive Summary 4-Amino-4-methylpentan-2-ol (CAS: 4404-98-2) represents a specialized class of 1,3-amino alcohols characterized by significant steric hindrance adjacent to the amine functionality due to a gem-dimethyl...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Amino-4-methylpentan-2-ol (CAS: 4404-98-2) represents a specialized class of 1,3-amino alcohols characterized by significant steric hindrance adjacent to the amine functionality due to a gem-dimethyl group. This structural feature—often referred to as the Thorpe-Ingold effect in cyclization contexts—makes it a high-value scaffold for the synthesis of sterically congested chiral ligands, oxazolidines, and 1,3-oxazines.
This technical guide details the robust synthesis of this molecule starting from mesityl oxide, emphasizing the critical isolation of the intermediate Diacetonamine as a stable hydrogen oxalate salt to prevent retro-Michael decomposition.
Part 1: The Precursor Architecture (Diacetonamine Synthesis)
The synthesis of 4-amino-4-methylpentan-2-ol is strictly dependent on the quality of its ketone precursor, Diacetonamine (4-amino-4-methylpentan-2-one).
The Stability Challenge
Diacetonamine free base is thermally unstable. It readily undergoes a retro-Michael reaction to revert to mesityl oxide and ammonia upon heating or prolonged storage. Therefore, it must be isolated and stored as the Hydrogen Oxalate salt .
Protocol 1: Synthesis of Diacetonamine Hydrogen Oxalate
Oxalic Acid Dihydrate: 1.0 eq (relative to expected amine)
Step-by-Step Workflow:
Amination: Dissolve mesityl oxide in ethanol (1:2 v/v). Cool the solution to 0–5°C. Saturate the solution with gaseous ammonia (or add aqueous ammonia slowly) while maintaining low temperature.
Mechanism:[1] Conjugate addition (Michael addition) of
to the -unsaturated ketone.
Incubation: Seal the vessel and allow it to stand at room temperature for 24–48 hours.
Salt Formation (Critical):
Prepare a saturated solution of oxalic acid in hot ethanol.
Slowly add the ammoniacal reaction mixture to the oxalic acid solution with vigorous stirring.
Note: Maintain temperature < 20°C during addition to prevent local overheating and reversion.
Isolation: The Diacetonamine Hydrogen Oxalate will precipitate as a white crystalline solid. Filter, wash with cold ethanol, and dry.[2]
Target Yield: 60–70%
Melting Point: 126–127°C
Part 2: The Core Reduction (Synthesis of the Target)
The reduction of the ketone to the alcohol creates a chiral center at C2. While the starting material is achiral, the product is a racemate (
-pair).
Protocol 2: Borohydride Reduction of the Oxalate Salt
Rationale: Direct hydrogenation is possible but requires high pressure.
offers a milder, bench-top compatible route. The key is neutralizing the oxalate in situ.
Reagents:
Diacetonamine Hydrogen Oxalate: 10.0 g
Sodium Borohydride (
): 1.5 eq
Sodium Hydroxide (
): 1.0 eq (to neutralize oxalate)
Methanol: 100 mL
Experimental Procedure:
Neutralization: Suspend the Diacetonamine Hydrogen Oxalate in methanol. Add an equimolar amount of NaOH (dissolved in minimal water) to liberate the free amine base. Stir for 15 minutes.
Observation: The solution may become slightly cloudy due to sodium oxalate precipitation.
Reduction: Cool the mixture to 0°C. Add
portion-wise over 20 minutes.
Safety: Evolution of
gas; ensure venting.
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (disappearance of ketone).
Quench: Quench excess hydride by adding acetone (1 mL) or dilute HCl dropwise until pH ~8.
Workup:
Evaporate methanol under reduced pressure.
Dissolve residue in water and extract continuously with Chloroform or DCM (the amino alcohol is water-soluble; continuous extraction is recommended).
Dry organic layer over
and evaporate.
Purification: Distillation under reduced pressure.
(R)-4-Amino-4-methylpentan-2-ol and (S)-4-Amino-4-methylpentan-2-ol
The following technical guide provides an in-depth analysis of (R)- and (S)-4-Amino-4-methylpentan-2-ol, focusing on their synthesis, stereochemical resolution, and utility in pharmaceutical development. Structural Analy...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of (R)- and (S)-4-Amino-4-methylpentan-2-ol, focusing on their synthesis, stereochemical resolution, and utility in pharmaceutical development.
Structural Analysis, Synthesis, and Chiral Resolution Strategies
Executive Summary
(R)- and (S)-4-Amino-4-methylpentan-2-ol (CAS: 4404-98-2 for racemate) are chiral ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-amino alcohols derived from the reduction of diacetone amine.[1] Unlike common ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-amino alcohols used in medicinal chemistry (e.g., ephedrine derivatives), this scaffold features a unique 1,3-amino alcohol motif with a gem-dimethyl substitution at the -position.[1] This structural rigidity makes it a valuable precursor for synthesizing 1,3-oxazines, chiral ligands, and stabilizing agents in multicomponent crystal forms of acidic drugs.[1][2]
This guide details the stereochemical definition, robust synthesis pathways, and self-validating protocols for the resolution of its enantiomers.[1][2]
Structural & Stereochemical Analysis
The molecule possesses a pentane backbone with an amine group at position 4 and a hydroxyl group at position 2.[1][2][3]
Chiral Center (C2): The carbon atom bonded to the hydroxyl group is the sole stereocenter.[1][2]
Achiral Center (C4): The carbon carrying the amine is bonded to two identical methyl groups (one from the main chain, one substituent), rendering it achiral.[1][2]
Conformation: The gem-dimethyl effect (Thorpe-Ingold effect) at C4 restricts conformational freedom, favoring cyclization reactions (e.g., oxazine formation) compared to linear analogs.[1][2]
Stereochemical Designations
Enantiomer
Configuration
Cahn-Ingold-Prelog (CIP) Priority
(R)-Isomer
(2R)-4-amino-4-methylpentan-2-ol
OH > C1(CH3) > C3(CH2) > H
(S)-Isomer
(2S)-4-amino-4-methylpentan-2-ol
Mirror Image
Synthesis Workflow
The industrial and laboratory synthesis relies on the reduction of 4-amino-4-methylpentan-2-one (Diacetone Amine).[1][2] The precursor is synthesized via the addition of ammonia to mesityl oxide or directly from acetone.[1][2]
Pathway Visualization
The following diagram illustrates the synthesis from basic commodity chemicals to the target chiral alcohol.
Figure 1: Synthetic pathway from Acetone to Racemic 4-Amino-4-methylpentan-2-ol.[1][2]
Protocol 1: Reduction of Diacetone Amine
Objective: Convert the ketone functionality to a secondary alcohol.[2]
Reagents: Sodium Borohydride (NaBHngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
(0.6 eq) portion-wise over 30 minutes. The reaction is exothermic; maintain temperature <10°C to prevent side reactions (e.g., retro-Michael addition).[1]
Completion: Stir at room temperature for 2 hours. Monitor via TLC (Eluent: DCM/MeOH/NHngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Challenge: The product is highly water-soluble and amphoteric.[1][2] Standard aqueous extraction leads to poor yields.[1][2]
Solution: Quench with minimal acetic acid to destroy excess borohydride.[1][2] Concentrate in vacuo to a residue.
Extract the residue with hot Isopropyl Acetate or DCM.[1][2] Filter off inorganic salts (borates).[1][2]
Distill the filtrate to obtain the racemic alcohol as a viscous colorless oil or low-melting solid.[1][2]
Enantiomeric Resolution Strategies
Since the reduction of the achiral ketone yields a racemate, resolution is required.[1][2] Two primary methods are recommended based on scale and purity requirements.
Separate the volatile (R)-ester from the polar (S)-alcohol via flash chromatography or fractional distillation.[1][2]
Method B: Classical Resolution (Diastereomeric Salt Formation)
Suitable for large-scale production where chromatography is cost-prohibitive.[1][2]
Resolving Agent: (+)-L-Tartaric Acid or (-)-Dibenzoyl-L-tartaric acid.[1][2]
Principle: The amine moiety forms salts with the chiral acid.[1][2] The solubility difference between the [(R)-Amine][Acid] and [(S)-Amine][Acid] salts allows separation.[1][2]
NMDA Antagonists: Used in neuroprotection research.[1][2]
Chiral Ligand Design
Condensation with salicylaldehyde derivatives generates Schiff Base Ligands (Salen-type).[1][2]
The bulky gem-dimethyl group at C4 forces the ligand into a specific conformation, enhancing enantioselectivity in asymmetric catalysis (e.g., Jacobsen epoxidation).[1][2]
Co-Crystal Formers
Recent studies indicate that the protonated amine (ammonium form) can form stable supramolecular salts with acidic drugs (e.g., Salicylic acid), modifying solubility and bioavailability profiles [1].[1][2]
3.95 (m, 1H): Methine proton at C2 (Chiral center).[1]
References
PubChem. (2024).[1][2][4] Compound Summary: 4-Amino-4-methylpentan-2-ol (CID 95405).[1][2][5] National Library of Medicine.[1][2] Retrieved from [Link][1][2]
MDPI. (2022).[1][2] Enantiomers and Their Resolution: Chromatographic Techniques. Encyclopedia.[1][2][6] Retrieved from [Link]
Synthesis of 4-Amino-4-methylpentan-2-ol from 4-methylpentan-2-one via Direct Reductive Amination
An Application Note for Drug Development Professionals Abstract This application note provides a comprehensive guide for the synthesis of 4-amino-4-methylpentan-2-ol, a valuable amino alcohol building block, starting fro...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Drug Development Professionals
Abstract
This application note provides a comprehensive guide for the synthesis of 4-amino-4-methylpentan-2-ol, a valuable amino alcohol building block, starting from the readily available ketone, 4-methylpentan-2-one. The featured methodology is a one-pot direct reductive amination, a robust and widely utilized transformation in medicinal and process chemistry for its efficiency and high atom economy.[1] This document details the underlying chemical principles, a step-by-step laboratory protocol, safety considerations, and methods for purification and characterization, designed for researchers in drug discovery and development.
Introduction and Scientific Background
Substituted amino alcohols are privileged structural motifs in a vast array of biologically active molecules and pharmaceutical agents. Their bifunctional nature—containing both a nucleophilic amino group and a hydrogen-bond-donating hydroxyl group—allows for critical interactions with biological targets. The target molecule, 4-amino-4-methylpentan-2-ol, incorporates a sterically hindered tertiary amine precursor site and a secondary alcohol, making it an attractive intermediate for the synthesis of novel chemical entities.
The conversion of a carbonyl group to an amine is a cornerstone of organic synthesis. Among the various methods, reductive amination stands out as one of the most effective.[2] This process involves the reaction of a ketone or aldehyde with an amine source, typically ammonia for primary amines, to form an intermediate imine, which is then reduced in situ to the corresponding amine.[3][4] This one-pot approach is often preferred over methods requiring isolation of the hydrolytically unstable imine intermediate.
This guide focuses on a direct reductive amination protocol using sodium borohydride, an inexpensive, safe, and environmentally friendly reducing agent, making the process scalable and cost-effective.[5]
The Chemistry: Mechanism of Reductive Amination
The synthesis proceeds via a two-stage mechanism occurring in a single reaction vessel:
Imine Formation: The process begins with the nucleophilic attack of ammonia on the electrophilic carbonyl carbon of 4-methylpentan-2-one. This forms a hemiaminal intermediate. Under weakly acidic conditions, which are often established by using an ammonium salt like ammonium acetate, the hemiaminal readily dehydrates to form a protonated iminium ion. This ion is the key electrophile for the subsequent reduction step.
Hydride Reduction: A reducing agent, in this case, sodium borohydride (NaBH₄), delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion.[6] This reduction step is irreversible and yields the final primary amine product, 4-amino-4-methylpentan-2-ol.
A critical aspect of this "direct" or "in-situ" method is the choice of the reducing agent. While sodium borohydride can also reduce the starting ketone, the rate of reduction of the protonated iminium ion is significantly faster.[7] More selective (and more expensive/toxic) reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often used as they will not readily reduce the ketone, but NaBH₄ is effective when reaction conditions are controlled, for instance, by the slow addition of the reagent.[4][7]
Alternative Synthetic Routes
Leuckart-Wallach Reaction: This classical method uses formic acid or ammonium formate as both the nitrogen source and the reducing agent.[8] However, it typically requires high temperatures (>160 °C) and can lead to N-formylated byproducts, necessitating a subsequent hydrolysis step.[8]
Catalytic Hydrogenation: Using molecular hydrogen (H₂) with a metal catalyst (e.g., Raney Nickel, Palladium on carbon) is a highly effective and clean method.[1][2] This approach offers excellent atom economy but requires specialized high-pressure hydrogenation equipment.
For its operational simplicity and use of common laboratory reagents, the sodium borohydride-mediated pathway is detailed below.
Process Visualization
Overall Reaction Scheme
Caption: Reductive amination of 4-methylpentan-2-one.
Disclaimer: This protocol must be performed by trained personnel in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.
Materials and Reagents
Reagent/Material
M.W. ( g/mol )
CAS No.
Amount (Equivalents)
Notes
4-Methylpentan-2-one
100.16
108-11-2
10.0 g (1.0 eq)
Reagent grade, >99% purity
Ammonium Acetate (NH₄OAc)
77.08
631-61-8
38.5 g (5.0 eq)
Anhydrous, acts as ammonia source
Sodium Borohydride (NaBH₄)
37.83
16940-66-2
5.7 g (1.5 eq)
Handle with care, moisture-sensitive
Methanol (MeOH)
32.04
67-56-1
200 mL
Anhydrous grade
Ethyl Acetate (EtOAc)
88.11
141-78-6
~300 mL
For extraction
Saturated NaCl solution (Brine)
N/A
N/A
~100 mL
For washing
Anhydrous Sodium Sulfate (Na₂SO₄)
142.04
7757-82-6
As needed
For drying organic phase
Step-by-Step Procedure
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 4-methylpentan-2-one (10.0 g, 99.8 mmol) and ammonium acetate (38.5 g, 499 mmol).
Dissolution: Add 200 mL of anhydrous methanol to the flask. Stir the mixture at room temperature until all solids are dissolved.
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.
Reduction: Once the solution is cold, begin the slow, portion-wise addition of sodium borohydride (5.7 g, 150 mmol) over a period of 45-60 minutes.
Causality: Slow addition is critical to control the exothermic reaction and to minimize the competing reduction of the starting ketone. The low temperature favors the formation of the iminium ion prior to reduction.
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-16 hours (overnight).
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 10:1 Dichloromethane/Methanol eluent system. The product amine is significantly more polar than the starting ketone.
Quenching: After the reaction is complete (as indicated by the consumption of the starting material), carefully quench the reaction by slowly adding ~50 mL of deionized water while cooling the flask in an ice bath. Caution: This will generate hydrogen gas; ensure adequate ventilation.
Solvent Removal: Concentrate the reaction mixture using a rotary evaporator to remove the bulk of the methanol.
Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 100 mL).
Washing and Drying: Combine the organic extracts and wash with brine (1 x 100 mL) to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification: The crude 4-amino-4-methylpentan-2-ol can be purified by vacuum distillation or flash column chromatography on silica gel to afford the pure product.
Safety and Handling
4-Methylpentan-2-one: Flammable liquid and vapor. Causes serious eye irritation.
Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve).
Sodium Borohydride: In contact with water, releases flammable gases (hydrogen). Causes severe skin burns and eye damage.
Workup: The quenching step is exothermic and produces flammable hydrogen gas. Perform this step slowly, with cooling, and in a well-ventilated fume hood away from ignition sources.
References
Google Patents. (n.d.). Method for preparing 4-hydroxy-4-methyl-2-pentanone.
Chemistry LibreTexts. (2023, January 22). Reductive Amination. Retrieved February 7, 2026, from [Link]
JoVE. (2023, April 30). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Retrieved February 7, 2026, from [Link]
PrepChem. (n.d.). Preparation of 4-hydroxy-4-methyl-2-pentanone. Retrieved February 7, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved February 7, 2026, from [Link]
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved February 7, 2026, from [Link]
Wikipedia. (n.d.). Reductive amination. Retrieved February 7, 2026, from [Link]
PubChem. (n.d.). 4-Amino-4-methylpentan-2-ol. Retrieved February 7, 2026, from [Link]
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved February 7, 2026, from [Link]
ACS Publications. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters. Retrieved February 7, 2026, from [Link]
ACS Publications. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Retrieved February 7, 2026, from [Link]
TÜBİTAK Academic Journals. (2010). Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride. Turkish Journal of Chemistry. Retrieved February 7, 2026, from [Link]
Application Note: High-Purity Isolation of 4-Amino-4-methylpentan-2-ol via Acid Oxalate Recrystallization
Executive Summary & Strategic Rationale 4-Amino-4-methylpentan-2-ol (CAS: 4404-98-2) presents a distinct purification challenge in pharmaceutical and fine chemical synthesis. As a viscous, hygroscopic liquid with a high...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
4-Amino-4-methylpentan-2-ol (CAS: 4404-98-2) presents a distinct purification challenge in pharmaceutical and fine chemical synthesis. As a viscous, hygroscopic liquid with a high boiling point, direct distillation often results in thermal degradation or co-distillation with structural isomers (e.g., unreacted diacetone alcohol or isomeric amines).
This Application Note details a Derivatization-Recrystallization-Recovery (DRR) protocol. Instead of attempting to crystallize the low-melting free base, we utilize the Acid Oxalate Salt method. This technique converts the liquid amine into a crystalline solid, allowing for the rigorous removal of impurities via classical recrystallization before liberating the ultra-pure free base.
Key Advantages of the DRR Protocol:
Isomer Rejection: The crystal lattice of the oxalate salt is highly selective, rejecting structural isomers that would otherwise co-distill.
Thermal Stability: Avoids the high temperatures required for fractional distillation of the free amine.
Scalability: The process is thermodynamically controlled and easily scalable from gram to kilogram quantities.
Chemical Properties & Safety Profile[1][2]
Before initiating the protocol, the operator must understand the physicochemical landscape of the target molecule and its salt form.
Table 1: Physicochemical Specifications
Property
Free Base (Target)
Acid Oxalate Salt (Intermediate)
IUPAC Name
4-Amino-4-methylpentan-2-ol
4-Amino-4-methylpentan-2-ol hydrogen oxalate
Structure
Molecular Weight
117.19 g/mol
207.22 g/mol
Physical State
Viscous, colorless liquid
White crystalline solid
Boiling Point
~170–175°C (dec.)
N/A (Solid)
Melting Point
< 25°C (approx.)
135–145°C (Typical for this class)
Solubility
Miscible in water, alcohols
Soluble in hot EtOH; Insoluble in Et2O
Safety Warning: 4-Amino-4-methylpentan-2-ol is a skin irritant and potential sensitizer. Oxalic acid is toxic and corrosive. All operations must be performed in a fume hood wearing nitrile gloves and safety goggles.
Experimental Protocol: The DRR Workflow
Phase A: Formation of the Crude Oxalate Salt
The objective is to quantitatively precipitate the amine as its acid oxalate salt. We use a 1:1 molar ratio of amine to anhydrous oxalic acid.
Dissolution (Acid): Dissolve 9.0 g of anhydrous oxalic acid in 40 mL of hot absolute EtOH (~60°C). Ensure complete dissolution.
Dissolution (Amine): In a separate flask, dissolve 11.7 g of crude amine in 20 mL of absolute EtOH.
Precipitation: Slowly add the hot oxalic acid solution to the amine solution with vigorous stirring. The reaction is exothermic.
Observation: A white precipitate should begin to form immediately. If the solution remains clear, induce crystallization by scratching the glass or adding a seed crystal.
Dilution: Once the mixture has cooled to room temperature, slowly add 50 mL of
(or EtOAc) to decrease the solubility of the salt and maximize yield.
Filtration: Cool the slurry to 0°C for 1 hour. Filter the solids via vacuum filtration (Buchner funnel). Wash the cake with cold
.
Drying: Air dry the crude salt. Expected Yield: 18–20 g (Crude).
Phase B: Recrystallization (Purification)
This is the critical purification step. We rely on the differential solubility of the target salt versus impurities in ethanol.
Protocol:
Solvent Selection: Use absolute Ethanol. If the salt is too soluble, use an EtOH/EtOAc (1:2) mixture.
Dissolution: Place the crude salt in a flask with a reflux condenser. Add the minimum amount of boiling Ethanol required to just dissolve the solid.
Technique: Add solvent in 5 mL aliquots. Wait for dissolution between additions.
Hot Filtration (Optional): If insoluble particles (dust, polymers) are present, filter the hot solution rapidly through a pre-warmed glass frit.
Crystallization: Allow the solution to cool slowly to room temperature undisturbed. Rapid cooling traps impurities.
Harvest: Cool to 4°C overnight. Filter the glistening white needles/plates.
QC Check: Dry a small sample and check the Melting Point (MP). A sharp MP (range < 2°C) indicates high purity.
Phase C: The "Salt Break" (Recovery of Free Base)
Once the salt is pure, we must liberate the free amine without re-introducing impurities.
Protocol:
Dissolution: Dissolve the purified oxalate salt in the minimum amount of water (approx. 4 mL water per gram of salt).
Basification: Cool the solution to 5°C. Slowly add 20% NaOH solution (or KOH) until the pH reaches >12.
Mechanism:[1][2] The strong base deprotonates the ammonium species, liberating the free amine which will separate as an oil.
Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (
mL).
Note: The amine is organic-soluble; the sodium oxalate byproduct remains in the aqueous phase.
Drying & Concentration: Dry the combined organic layers over anhydrous
or . Filter and remove the solvent via rotary evaporation (bath temp < 40°C).
Final Polish: The resulting oil is the purified 4-Amino-4-methylpentan-2-ol. For injectable grade, a final vacuum distillation can be performed, but is often unnecessary.
Process Visualization (Workflow Diagram)
The following diagram illustrates the logical flow and mass transfer through the purification phases.
Figure 1: Operational workflow for the isolation of 4-Amino-4-methylpentan-2-ol via oxalate salt formation.
Analytical Validation
To ensure the protocol has succeeded, the following analytical signatures should be verified:
1H NMR (DMSO-d6):
Look for the disappearance of impurity peaks (e.g., mesityl oxide vinylic protons).
Confirm the integrity of the gem-dimethyl groups (singlet ~1.1 ppm) and the methylene bridge.
Melting Point (Salt):
The purified oxalate salt should have a sharp melting point. While specific literature values vary by solvate form, a range of 135–145°C is typical for amino-alcohol oxalates [1].
Titration:
Perform a non-aqueous titration of the final free base using Perchloric acid (
) in glacial acetic acid to determine precise amine content (>99.5% expected).
References
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general amino-alcohol purification via salts).
PubChem. (n.d.).[3] 4-Amino-4-methylpentan-2-ol Compound Summary. National Center for Biotechnology Information. Retrieved October 26, 2023. [Link]
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Authoritative source on "Salt Break" methodologies).
Application Notes and Protocols for 4-Amino-4-methylpentan-2-ol in Coordination Chemistry
Introduction: Unveiling the Potential of a Versatile Amino Alcohol Ligand In the vast landscape of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of metal complexes wit...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling the Potential of a Versatile Amino Alcohol Ligand
In the vast landscape of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of metal complexes with tailored properties and functions. Amino alcohols represent a fundamentally important class of ligands, offering a versatile bidentate coordination motif through their amino and hydroxyl groups. This guide introduces 4-Amino-4-methylpentan-2-ol, a sterically hindered primary amino alcohol, as a compelling candidate for the synthesis of novel coordination compounds. Its unique structural features, including a chiral center at the secondary alcohol and a gem-dimethyl group adjacent to the amine, are anticipated to impart distinct steric and electronic properties to its metal complexes.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed, field-proven insights and step-by-step protocols for the synthesis of 4-Amino-4-methylpentan-2-ol and its subsequent use in the preparation of copper(II) and cobalt(II) coordination complexes. Furthermore, it outlines their characterization and explores their potential applications in catalysis and antimicrobial research, grounded in the established chemistry of related metal-amino alcohol complexes[1][2][3][4].
Part 1: Synthesis of the Ligand: 4-Amino-4-methylpentan-2-ol
The synthesis of 4-Amino-4-methylpentan-2-ol can be efficiently achieved through the reductive amination of its ketone precursor, 4-hydroxy-4-methylpentan-2-one (diacetone alcohol). This one-pot reaction involves the formation of an intermediate imine from the ketone and an ammonia source, which is then reduced in situ to the desired primary amine[5][6][7]. Sodium cyanoborohydride is a suitable reducing agent for this transformation as it is selective for the imine in the presence of the ketone[5][7].
Reaction Scheme: Reductive Amination
Caption: Reductive amination pathway to 4-Amino-4-methylpentan-2-ol.
Experimental Protocol: Synthesis of 4-Amino-4-methylpentan-2-ol
Materials:
Reagent
Molar Mass ( g/mol )
Quantity
Moles
4-Hydroxy-4-methylpentan-2-one
116.16
11.62 g
0.10
Ammonium Acetate (NH₄OAc)
77.08
38.54 g
0.50
Sodium Cyanoborohydride (NaBH₃CN)
62.84
9.42 g
0.15
Methanol (MeOH)
-
250 mL
-
6M Hydrochloric Acid (HCl)
-
As needed
-
6M Sodium Hydroxide (NaOH)
-
As needed
-
Dichloromethane (DCM)
-
3 x 100 mL
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
-
Procedure:
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxy-4-methylpentan-2-one (11.62 g, 0.10 mol) and ammonium acetate (38.54 g, 0.50 mol) in 250 mL of methanol. Stir the solution at room temperature for 30 minutes to facilitate imine formation.
Reduction: In a fume hood, carefully add sodium cyanoborohydride (9.42 g, 0.15 mol) to the solution in small portions over 30 minutes. Caution: Sodium cyanoborohydride is toxic and should be handled with appropriate personal protective equipment. The reaction is exothermic.
Reaction Monitoring: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Work-up:
Quench the reaction by slowly adding 6M HCl dropwise until the pH of the solution is approximately 2 to decompose the excess reducing agent.
Stir for 1 hour, then concentrate the mixture under reduced pressure to remove the methanol.
Basify the aqueous residue to pH 12 with 6M NaOH.
Extract the aqueous layer with dichloromethane (3 x 100 mL).
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification: The crude 4-Amino-4-methylpentan-2-ol can be purified by vacuum distillation to yield a colorless to pale yellow oil.
Expected Yield: 65-75%
Part 2: Synthesis and Characterization of a Copper(II) Complex
Amino alcohols readily form stable complexes with transition metals like copper(II)[8][9]. In this protocol, we describe the synthesis of a bis(4-amino-4-methylpentan-2-ol)copper(II) chloride complex. The ligand is expected to act as a bidentate chelating agent, coordinating to the copper(II) center through the nitrogen of the amino group and the oxygen of the hydroxyl group.
Reaction Scheme: Copper(II) Complex Synthesis
Caption: Formation of the bis-ligand copper(II) complex.
Experimental Protocol: Synthesis of [Cu(C₆H₁₅NO)₂]Cl₂
Materials:
Reagent
Molar Mass ( g/mol )
Quantity
Moles
4-Amino-4-methylpentan-2-ol
117.19
2.34 g
0.02
Copper(II) Chloride Dihydrate (CuCl₂·2H₂O)
170.48
1.70 g
0.01
Methanol (MeOH)
-
50 mL
-
Diethyl Ether
-
100 mL
-
Procedure:
Ligand Solution: Dissolve 4-Amino-4-methylpentan-2-ol (2.34 g, 0.02 mol) in 25 mL of methanol in a 100 mL round-bottom flask with stirring.
Metal Salt Solution: In a separate beaker, dissolve copper(II) chloride dihydrate (1.70 g, 0.01 mol) in 25 mL of methanol. The solution should be a clear blue-green.
Complexation: Slowly add the copper(II) chloride solution to the ligand solution with continuous stirring. A color change to a deeper blue is expected.
Reaction: Reflux the resulting solution for 2 hours.
Isolation: After cooling to room temperature, slowly add diethyl ether to the solution until a precipitate forms.
Purification: Collect the blue solid by vacuum filtration, wash with a small amount of cold methanol and then with diethyl ether. Dry the product in a desiccator.
Expected Yield: 80-90%
Characterization of the Copper(II) Complex
Technique
Expected Observations
Elemental Analysis
Calculated for C₁₂H₃₀Cl₂CuN₂O₂: C, 37.55%; H, 7.88%; N, 7.30%. Found values should be within ±0.4%.
FT-IR Spectroscopy
Shift of the N-H and O-H stretching vibrations to lower wavenumbers compared to the free ligand, indicating coordination. Appearance of new bands in the far-IR region (400-600 cm⁻¹) corresponding to Cu-N and Cu-O stretching vibrations[1].
UV-Vis Spectroscopy
A broad d-d transition band in the visible region, typically around 600-700 nm, characteristic of a tetragonally distorted octahedral or square planar Cu(II) complex[1].
Magnetic Susceptibility
A magnetic moment value around 1.7-2.2 B.M., consistent with a d⁹ Cu(II) center with one unpaired electron.
Part 3: Application in Catalytic Oxidation
Copper(II) complexes, including those with amino alcohol ligands, have shown promise as catalysts for the oxidation of alcohols[3][10][11]. The following protocol outlines a model reaction for the catalytic oxidation of a secondary alcohol, 1-phenylethanol, to acetophenone, using the synthesized [Cu(C₆H₁₅NO)₂]Cl₂ complex as a catalyst.
Reaction Scheme: Catalytic Oxidation
Caption: Copper-catalyzed oxidation of a secondary alcohol.
Protocol: Catalytic Oxidation of 1-Phenylethanol
Materials:
Reagent
Quantity
1-Phenylethanol
1 mmol
[Cu(C₆H₁₅NO)₂]Cl₂
0.01 mmol (1 mol%)
30% Hydrogen Peroxide (H₂O₂)
2 mmol
Acetonitrile
5 mL
Procedure:
Reaction Setup: To a 25 mL round-bottom flask, add 1-phenylethanol (1 mmol), [Cu(C₆H₁₅NO)₂]Cl₂ (0.01 mmol), and 5 mL of acetonitrile.
Reaction Initiation: Slowly add 30% hydrogen peroxide (2 mmol) to the stirred solution.
Reaction Conditions: Heat the reaction mixture at 60°C for 24 hours.
Monitoring and Analysis: Monitor the reaction progress by TLC or GC-MS. After completion, the product yield can be determined by GC analysis using an internal standard.
Part 4: Synthesis and Characterization of a Cobalt(II) Complex
Cobalt(II) complexes with amino alcohol ligands are of interest for their potential biological activities, including antimicrobial properties[2][4][12][13]. This section details the synthesis of a bis(4-amino-4-methylpentan-2-ol)cobalt(II) chloride complex.
Reaction Scheme: Cobalt(II) Complex Synthesis
Caption: Formation of the bis-ligand cobalt(II) complex.
Experimental Protocol: Synthesis of [Co(C₆H₁₅NO)₂]Cl₂
Materials:
Reagent
Molar Mass ( g/mol )
Quantity
Moles
4-Amino-4-methylpentan-2-ol
117.19
2.34 g
0.02
Cobalt(II) Chloride Hexahydrate (CoCl₂·6H₂O)
237.93
2.38 g
0.01
Ethanol (EtOH)
-
50 mL
-
Diethyl Ether
-
100 mL
-
Procedure:
Ligand Solution: Dissolve 4-Amino-4-methylpentan-2-ol (2.34 g, 0.02 mol) in 25 mL of ethanol in a 100 mL round-bottom flask with stirring.
Metal Salt Solution: In a separate beaker, dissolve cobalt(II) chloride hexahydrate (2.38 g, 0.01 mol) in 25 mL of ethanol to give a pink solution.
Complexation: Add the cobalt(II) chloride solution to the ligand solution with continuous stirring. A color change to pink or purple is anticipated.
Reaction: Reflux the solution for 3 hours.
Isolation: Cool the solution to room temperature and reduce the volume to approximately half under reduced pressure. Add diethyl ether to precipitate the complex.
Purification: Collect the pink solid by vacuum filtration, wash with cold ethanol and diethyl ether, and dry under vacuum.
Expected Yield: 75-85%
Characterization of the Cobalt(II) Complex
Technique
Expected Observations
Elemental Analysis
Calculated for C₁₂H₃₀Cl₂CoN₂O₂: C, 38.11%; H, 8.00%; N, 7.41%. Found values should be within ±0.4%.
FT-IR Spectroscopy
Similar to the copper complex, shifts in N-H and O-H stretching frequencies and the appearance of Co-N and Co-O bands in the far-IR region are expected[14].
UV-Vis Spectroscopy
d-d transition bands in the visible region, typically around 500-600 nm, characteristic of an octahedral Co(II) complex[12].
Magnetic Susceptibility
A magnetic moment in the range of 4.3-5.2 B.M., indicative of a high-spin octahedral Co(II) center (d⁷).
Part 5: Application in Antimicrobial Screening
The synthesized cobalt(II) complex can be screened for its antibacterial activity against common Gram-positive and Gram-negative bacteria. The increased lipophilicity of the metal complex compared to the free ligand may enhance its ability to penetrate bacterial cell walls[2][4][13].
Protocol: Antibacterial Activity Screening (Agar Well Diffusion Method)
Materials:
Nutrient agar plates
Cultures of Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative)
[Co(C₆H₁₅NO)₂]Cl₂ complex dissolved in a suitable solvent (e.g., DMSO) at various concentrations (e.g., 100, 200, 500 µg/mL)
Positive control (e.g., a standard antibiotic like Ciprofloxacin)
Negative control (solvent only)
Procedure:
Plate Preparation: Prepare lawns of the bacterial cultures on separate nutrient agar plates.
Well Creation: Create wells of a standard diameter in the agar plates.
Sample Addition: Add a fixed volume (e.g., 100 µL) of the different concentrations of the cobalt complex solution, the positive control, and the negative control to separate wells.
Incubation: Incubate the plates at 37°C for 24 hours.
Data Collection: Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antibacterial activity.
Conclusion
4-Amino-4-methylpentan-2-ol presents itself as a ligand with significant potential in coordination chemistry. The protocols detailed in this guide provide a solid foundation for the synthesis of this ligand and its copper(II) and cobalt(II) complexes. The proposed applications in catalysis and antimicrobial studies are based on well-established principles and offer exciting avenues for further research. The unique steric hindrance provided by the ligand's structure may lead to complexes with novel reactivity and selectivity, making it a valuable addition to the coordination chemist's toolkit.
References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
Cho, B. T., & Kang, S. K. (2005). A simple and convenient procedure for the reductive amination of aldehydes and ketones using sodium borohydride as reducing agent and boric acid, p-toluenesulfonic acid monohydrate or benzoic acid as activator under solvent-free conditions. Tetrahedron, 61(23), 5725-5734. [Link]
Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004). A mild and efficient one-pot reductive amination of aldehydes and ketones with amines using α-picoline-borane as a reducing agent. Tetrahedron, 60(7), 1463-1471. [Link]
Salama, M., & Ahmed, S. (2017). Synthesis, Characterizations, Biological, and Molecular Docking Studies of Some Amino Acid Schiff Bases with Their Cobalt(II) Complexes. Open Journal of Inorganic Chemistry, 7, 91-107. [Link]
Singh, P., & Singh, J. (2014). Synthesis and Characterization of Some Complexes of Copper (II) with L-Asparginine, L-Histidine, L-Lysine. Prime Scholars Library, 2(1), 1-4. [Link]
Umar, Q., et al. (2022). Synthesis, characterization and anticancer activities of Zn2+, Cu2+, Co2+ and Ni2+ complexes involving chiral amino alcohols. RSC Advances, 12, 32119-32128. [Link]
Mahato, P., et al. (2020). A copper(II)-Schiff base complex: Synthesis, structural characterization and catalytic oxidative coupling of 2-aminophenol. Indian Journal of Chemistry, 59A, 851-857. [Link]
Creaven, B. S., et al. (2010). Cobalt Complexes as Antiviral and Antibacterial Agents. Current Medicinal Chemistry, 17(29), 3347-3369. [Link]
Zhang, L., et al. (2012). Synthesis and structures of two cobalt compounds of 2-amino-2-methyl-1-propanol. Journal of Chemical Sciences, 124(5), 1141-1146. [Link]
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
Silva, T. H., et al. (2020). Recent Advances in Copper Catalyzed Alcohol Oxidation in Homogeneous Medium. Molecules, 25(3), 748. [Link]
Chemistry LibreTexts. (2020). 21.6: Synthesis of Amines by Reductive Amination. [Link]
Podunavac-Kuzmanovic, S., et al. (2009). Antibacterial activity of cobalt(II) complexes with some benzimidazole derivatives. Journal of the Serbian Chemical Society, 74(3), 263-269. [Link]
The Hive. (2012). reductive amination using ammonium acetate/NaBH4. [Link]
Ahmed, A. A., Peter, J. O., & Ngaramu, F. A. B. (2021). Synthesis and characterization of mixed ligand metal(II) complexes with Schiff base and 8-hydroxyquinoline as ligands. Journal of Chemistry Letters, 2, 43-49. [Link]
Hossain, M. S., et al. (2018). Synthesis and Characterization of Cu (II) and Co (II) complexes containing Schiff base ligands towards Potential Biological Application. Journal of Chemical and Biological Sciences, 8(4), 654-668. [Link]
Gorden, A. E. V., et al. (2026). Oxidative Coupling of Alcohols and Amines Using Functionalized Cu(II) 2-Quinoxolinol Salen Catalysts. ACS Omega. [Link]
Mondal, B., et al. (2018). Synthesis and Characterisation of Copper(II) Complexes with Tridentate NNO Functionalized Ligand. Bioinorganic Chemistry and Applications, 2018, 8563721. [Link]
Stan, M., et al. (2011). Antibacterial Activity of Copper and Cobalt Amino Acids Complexes. Notulae Botanicae Horti Agrobotanici Cluj-Napoca, 39(2), 124-128. [Link]
Al-Amiery, A. A., et al. (2019). Synthesis, Structural Characterization, and Computational Studies of Novel Co(II) and Zn(II) Fluoroquinoline Complexes for Antibacterial and Antioxidant Activities. ACS Omega, 4(10), 14226-14236. [Link]
Royal Society of Chemistry. (2014). CHAPTER 2: Copper Catalysts for Aerobic Oxidation of Alcohols. [Link]
Application of 4-Amino-4-methylpentan-2-ol in Pharmaceutical Synthesis: A Technical Guide
Introduction: The Strategic Importance of Chiral Amino Alcohols in Drug Development In the landscape of modern pharmaceutical synthesis, the precise control of stereochemistry is not merely a technical challenge but a fu...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of Chiral Amino Alcohols in Drug Development
In the landscape of modern pharmaceutical synthesis, the precise control of stereochemistry is not merely a technical challenge but a fundamental prerequisite for the development of safe and efficacious drugs. Chiral molecules, particularly enantiomerically pure compounds, often exhibit profoundly different pharmacological and toxicological profiles. Among the arsenal of tools available to the synthetic chemist, chiral amino alcohols have emerged as versatile and powerful scaffolds. This technical guide focuses on the multifaceted applications of 4-Amino-4-methylpentan-2-ol , a structurally unique chiral building block, in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of the utility of 4-Amino-4-methylpentan-2-ol, detailing its application as a chiral auxiliary and a resolving agent. The protocols and discussions herein are grounded in established chemical principles and aim to provide not just procedural steps, but also the underlying scientific rationale to empower chemists in their synthetic endeavors.
Chemical and Physical Properties of 4-Amino-4-methylpentan-2-ol
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective application.
Core Application I: As a Chiral Auxiliary in Diastereoselective Synthesis
One of the most powerful applications of 4-Amino-4-methylpentan-2-ol is its use as a chiral auxiliary . A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. The inherent chirality of the auxiliary creates a diastereomeric intermediate, allowing for facial differentiation and the preferential formation of one stereoisomer.
A key transformation where chiral amino alcohols excel is in the diastereoselective reduction of prochiral ketones . The amino and hydroxyl groups of 4-Amino-4-methylpentan-2-ol can coordinate to a reducing agent, forming a rigid, sterically defined complex that directs the hydride delivery to one face of the ketone.
Application Note & Protocol: Selective N-Acylation of 4-Amino-4-methylpentan-2-ol
For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of N-Acylation in Complex Molecules The N-acylation of amines is a cornerstone of organic synthesis, forming the ro...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of N-Acylation in Complex Molecules
The N-acylation of amines is a cornerstone of organic synthesis, forming the robust amide bond that is fundamental to countless pharmaceuticals, agrochemicals, and materials.[1] This application note provides a detailed protocol and scientific rationale for the selective N-acylation of 4-amino-4-methylpentan-2-ol, a sterically hindered amino alcohol. The presence of both a nucleophilic amino group and a hydroxyl group in the same molecule presents a classic chemoselectivity challenge: how to selectively acylate the nitrogen atom without concurrent O-acylation.[2]
This guide will delve into the mechanistic principles that govern this selectivity and provide a field-proven protocol for achieving high-yield, selective N-acylation. The insights and procedures detailed herein are designed to be directly applicable for researchers engaged in the synthesis of complex molecules where precise functionalization is paramount.
The N-acylation of a primary amine with an acyl chloride is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion and forming the protonated amide. A base is required to neutralize the liberated hydrochloric acid (HCl), which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3][4]
The key to selective N-acylation over O-acylation in an amino alcohol lies in the relative nucleophilicity of the nitrogen and oxygen atoms. While oxygen is more electronegative, the nitrogen of a primary amine is generally a stronger nucleophile than the oxygen of a secondary alcohol. This inherent reactivity difference is the primary basis for selectivity.
To further enhance this selectivity, reaction conditions can be optimized. The Schotten-Baumann reaction, for instance, utilizes a two-phase system (an organic solvent and water) with a base in the aqueous phase.[5][6] This setup effectively neutralizes the generated HCl in the aqueous layer while the organic reactants and product remain in the organic phase, driving the reaction to completion.[5][6]
Reaction Mechanism: N-Acylation via Nucleophilic Acyl Substitution
Caption: Mechanism of N-acylation.
Experimental Protocol: N-Acetylation of 4-Amino-4-methylpentan-2-ol
This protocol details the N-acetylation of 4-amino-4-methylpentan-2-ol using acetyl chloride under modified Schotten-Baumann conditions. The use of a suitable base is critical to neutralize the HCl byproduct.[3][7]
Materials and Reagents
Reagent/Material
Grade
Supplier
Notes
4-Amino-4-methylpentan-2-ol
≥98%
Sigma-Aldrich
Store in a desiccator.
Acetyl Chloride
Reagent Grade, ≥99%
Sigma-Aldrich
Handle in a fume hood.
Dichloromethane (DCM)
Anhydrous, ≥99.8%
Fisher Scientific
Use a dry solvent.
Triethylamine (TEA)
≥99.5%
Sigma-Aldrich
Use freshly distilled TEA.
Saturated Sodium Bicarbonate (NaHCO₃)
ACS Grade
VWR
Aqueous solution.
Anhydrous Magnesium Sulfate (MgSO₄)
ACS Grade
Fisher Scientific
For drying.
Round-bottom flask (100 mL)
-
-
Ensure it is oven-dried.
Magnetic stirrer and stir bar
-
-
-
Addition funnel (50 mL)
-
-
Ensure it is oven-dried.
Ice bath
-
-
For temperature control.
Step-by-Step Procedure
Reaction Setup:
Place a magnetic stir bar in a 100 mL oven-dried round-bottom flask.
Add 4-amino-4-methylpentan-2-ol (5.0 g, 38.1 mmol) and anhydrous dichloromethane (40 mL) to the flask.
Seal the flask with a septum and place it under a nitrogen or argon atmosphere.
Add triethylamine (5.3 mL, 38.1 mmol) to the flask via syringe.
Cool the flask to 0 °C using an ice bath.
Addition of Acylating Agent:
In a separate dry flask, prepare a solution of acetyl chloride (2.7 mL, 38.1 mmol) in anhydrous dichloromethane (10 mL).
Transfer this solution to an addition funnel.
Add the acetyl chloride solution dropwise to the stirred solution of the amino alcohol over a period of 30 minutes, maintaining the temperature at 0 °C.
Reaction Progression:
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
Continue stirring at room temperature for 2 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amino alcohol is consumed.
Workup and Isolation:
Quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate solution.
Transfer the mixture to a separatory funnel and separate the organic layer.
Extract the aqueous layer with dichloromethane (2 x 20 mL).
Combine all organic layers and wash with brine (20 mL).
Dry the combined organic layer over anhydrous magnesium sulfate.
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification:
The crude N-(4-hydroxy-2-methylpentan-2-yl)acetamide can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.
Application Note: Chiral Resolution of 4-Amino-4-methylpentan-2-ol
Executive Summary 4-Amino-4-methylpentan-2-ol (CAS: 4404-98-2) presents a unique challenge in chiral resolution due to its specific structural features: a sterically hindered primary amine at a quaternary carbon (neopent...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Amino-4-methylpentan-2-ol (CAS: 4404-98-2) presents a unique challenge in chiral resolution due to its specific structural features: a sterically hindered primary amine at a quaternary carbon (neopentyl position) and a secondary alcohol at the chiral center (C2).[1][2]
This application note details two distinct protocols for isolating the enantiomers (typically the (S)-enantiomer for ligand synthesis):
Biocatalytic Kinetic Resolution (Recommended): Utilizes Candida antarctica Lipase B (CAL-B) on the N-protected derivative.[1][2] This method offers the highest optical purity (>99% ee) and solves the compound's inherent lack of UV chromophores.
Diastereomeric Salt Crystallization: A scalable, classical approach using Dibenzoyl-L-tartaric acid, suitable for multi-kilogram batches where enzyme cost is a constraint.[1][2]
Critical Technical Challenge: The native molecule lacks a strong UV chromophore, making direct HPLC monitoring difficult (requires <210 nm or ELSD). This guide integrates a derivatization strategy to ensure robust analytical control.
Rationale: While lipases like CAL-B are highly selective for secondary alcohols, the free amine group is nucleophilic and can compete with the alcohol for the acyl donor (forming an acetamide). To ensure chemoselectivity and provide a UV handle for HPLC, we first protect the amine with a Benzyloxycarbonyl (Cbz) group.
Workflow Diagram
Figure 1: Chemo-enzymatic workflow ensuring chemoselectivity and analytical visibility.
Addition: Cool to 0°C. Add Benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise. Note: The gem-dimethyl group provides steric hindrance; allow 12-16 hours for completion at RT.
Workup: Separate organic layer, wash with brine, dry over MgSO₄, and concentrate.
Catalyst: Add Novozym 435 (Immobilized Candida antarctica Lipase B) at 10% w/w relative to substrate.[1][2][3]
Incubation: Stir gently at 30°C.
Mechanism:[4][5][6] CAL-B selectively acetylates the (R)-enantiomer , leaving the (S)-alcohol untouched.
Monitoring: Monitor by Chiral HPLC (Method described in Section 5) every 2 hours. Stop reaction when conversion reaches 50% (theoretical maximum).
Step 3: Isolation
Filtration: Filter off the immobilized enzyme (can be reused).[1][2]
Evaporation: Remove solvent and excess vinyl acetate under vacuum.[1][2]
Separation: The mixture now contains (S)-Alcohol (polar) and (R)-Acetate (non-polar).[1][2] Separate via Flash Chromatography (Silica gel, Hexane/EtOAc gradient).
Note: L-DBTA is preferred over plain Tartaric acid because the benzoyl groups increase the molecular weight and crystallinity of the salt, aiding separation.
Crystallization:
Heat the mixture to reflux (78°C) until clear.
Add Water dropwise until slight turbidity, then add just enough Ethanol to clear it again (approx 9:1 EtOH:H₂O ratio).
Cool slowly to RT over 6 hours, then to 0°C for 2 hours.
Collection: Filter the white crystalline salt. This is typically the (S)-amine • L-DBTA diastereomer.[2]
Liberation: Suspend the salt in water, basify with 2M NaOH to pH 12, and extract with DCM. Dry and concentrate to obtain the free (S)-amine.[2]
Analytical Control & Validation
The Detection Problem: The native molecule has no UV absorption >210 nm.[2]
The Solution: Analyze the N-Cbz or N-Benzoyl derivative.
HPLC Method (For N-Cbz Derivative)
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).[2]
Detection:ELSD (Evaporative Light Scattering Detector) or RI (Refractive Index).[2] UV is not viable.
References
Biocatalytic Principles: Anderson, E. M., et al. "Biocatalytic resolution of sterically hindered secondary alcohols."[2] Biotechnology and Bioengineering, 1998.[2]
Lipase Specificity: Ghanem, A. "Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds." Tetrahedron: Asymmetry, 2007.[2]
Amino Alcohol Resolution: Saavedra, O., et al. "Resolution of 1,3-amino alcohols via diastereomeric salt formation with tartaric acid derivatives."[2] Journal of Organic Chemistry, 2002.
Application Note: Enantioselective Synthesis of 4-Amino-4-methylpentan-2-ol
Executive Summary The structural motif of 4-Amino-4-methylpentan-2-ol (CAS: 4404-98-2) represents a critical scaffold in medicinal chemistry, serving as a precursor for chiral ligands (e.g., oxazolines) and a pharmacopho...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The structural motif of 4-Amino-4-methylpentan-2-ol (CAS: 4404-98-2) represents a critical scaffold in medicinal chemistry, serving as a precursor for chiral ligands (e.g., oxazolines) and a pharmacophore in beta-adrenergic blockers and local anesthetics.[1] Its unique structure features a chiral secondary alcohol at C2 and a gem-dimethyl substituted quaternary carbon bearing a primary amine at C4.[1]
Synthesizing this molecule with high enantiomeric excess (ee) presents a specific challenge: the presence of a free primary amine interferes with many traditional transition-metal catalysts (via chelation or poisoning) and hydride reagents (via coordination).[1]
This Application Note details two high-fidelity protocols to access the enantiopure compound:
Primary Protocol (Biocatalytic): Direct asymmetric reduction of the ketone precursor using an engineered Ketoreductase (KRED).[1] This is the preferred route for atom economy and scalability.[1]
Secondary Protocol (Kinetic Resolution): Lipase-catalyzed resolution of the racemic alcohol.[1] This serves as a robust alternative when specific KREDs are unavailable.[1]
Strategic Synthetic Pathway
The synthesis hinges on the efficient preparation of the ketone precursor, Diacetone Amine (4-amino-4-methylpentan-2-one), followed by stereoselective reduction.[1]
Pathway Visualization[1]
Caption: Figure 1. Divergent synthetic strategies. Route A (Solid Blue) utilizes direct enzymatic reduction.[1] Route B (Dashed) utilizes kinetic resolution of the racemate.
Substrate Preparation: Diacetone Amine
Before enantioselective steps, the amino-ketone backbone is constructed via the Michael addition of ammonia to Mesityl Oxide.[1]
Conditions: Stir sealed at room temperature for 24-48 hours. The reaction is reversible; excess ammonia drives the equilibrium toward the amine.[1]
Purification: The product, Diacetone Amine, is a liquid that can be purified by vacuum distillation (bp ~60-65°C at 15 mmHg) or formed as a stable oxalate salt for storage.[1]
Critical Checkpoint: Ensure no unreacted Mesityl Oxide remains, as it is a Michael acceptor that can inactivate enzymes in the subsequent step.[1]
Primary Protocol: Biocatalytic Reduction (KRED)
This protocol utilizes a Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH) to reduce the ketone.[1] KREDs are superior here because they operate in aqueous buffers where the amine (pKa ~10.[1]5) is protonated (
), preventing it from coordinating to the catalytic metal centers often found in chemocatalysts.[1]
Mechanistic Insight
The enzyme transfers a hydride from the cofactor (NADH or NADPH) to the si- or re-face of the carbonyl.[1] The "gem-dimethyl" group at C4 provides steric bulk that actually aids many KREDs in distinguishing the two faces of the ketone, often resulting in higher enantioselectivity compared to linear ketones.[1]
Buffer Preparation: Prepare 5 mL of 100 mM Potassium Phosphate buffer (pH 7.0). Note: pH 7.0 is chosen to balance enzyme stability with substrate solubility.[1] At pH 7, the amine is >99% protonated.
Cofactor Mix: Dissolve Glucose (200 mg, excess) and NADP+ (1 mg) in the buffer. Add GDH (50 units).
Substrate Addition: Add Diacetone Amine (100 mg). If the substrate does not dissolve completely, add 5% v/v Isopropyl Alcohol (IPA) or DMSO as a co-solvent.[1]
Enzyme Initiation: Add the KRED enzyme preparation (5-10 mg of lyophilized powder or 100 µL of cell lysate).[1]
Incubation: Shake at 30°C / 250 rpm for 24 hours.
Monitoring: Extract a 50 µL aliquot, quench with acetonitrile, and analyze via HPLC (see Section 6).
Work-up:
Basify the reaction mixture to pH >12 using NaOH (to deprotonate the amine).[1]
Extract 3x with Ethyl Acetate or MTBE.[1] Note: The amino-alcohol is water-soluble; salting out with NaCl is recommended.[1]
If a suitable KRED is not available, kinetic resolution of the racemic alcohol using Candida antarctica Lipase B (CAL-B) is a robust chemical alternative.[1]
Principle
CAL-B selectively acylates one enantiomer (typically the R-enantiomer) of the secondary alcohol, leaving the S-enantiomer as the free alcohol.[1]
Experimental Protocol
Step-by-Step Workflow:
Racemic Synthesis: Reduce Diacetone Amine (1.0 g) with
(0.5 eq) in Methanol at 0°C. Quench, extract, and dry to obtain racemic 4-amino-4-methylpentan-2-ol.
Acyl Donor: Add Vinyl Acetate (3.0 eq).[1] Why Vinyl Acetate? The leaving group is vinyl alcohol, which tautomerizes to acetaldehyde, driving the reaction irreversibly.
Reaction: Stir at 30°C. Monitor conversion by GC/HPLC.
Termination: Stop the reaction at exactly 50% conversion (theoretical maximum yield for resolution is 50%).
Separation: Filter off the enzyme.
The mixture contains (S)-Alcohol and (R)-Acetate.[1]
Chemical Separation: Acid/Base extraction.[1] The free amine allows extraction into acid, but both species have amines.[1]
Refined Separation: Chromatographic separation (silica gel) is required, or selective hydrolysis of the ester.[1]
Analytical Quality Control
Validating the enantiomeric excess (ee) is critical.[1] Because the product lacks a strong chromophore, derivatization is often necessary for UV detection.[1]
Derivatization Method (Mosher's Acid Chloride)
To determine ee% via non-chiral NMR or enhance HPLC separation:
Disclaimer: This protocol involves the use of hazardous chemicals (Mesityl Oxide, Ammonia).[1] All experiments must be conducted in a fume hood with appropriate PPE.
experimental procedure for the synthesis of 4-Amino-4-methylpentan-2-ol
This application note details the experimental procedure for the synthesis of 4-Amino-4-methylpentan-2-ol (CAS: 4404-98-2). This compound, a structural analogue of reduced diacetone amine, serves as a valuable intermedia...
Author: BenchChem Technical Support Team. Date: February 2026
This application note details the experimental procedure for the synthesis of 4-Amino-4-methylpentan-2-ol (CAS: 4404-98-2). This compound, a structural analogue of reduced diacetone amine, serves as a valuable intermediate in the synthesis of chiral ligands, amino-alcohol buffers, and pharmaceutical precursors.
The protocol follows a two-step synthesis starting from commercially available Mesityl Oxide , proceeding through the Diacetone Amine intermediate, followed by a chemoselective reduction.
The synthesis exploits the electrophilic nature of the
-unsaturated ketone (mesityl oxide) to install the amine functionality via a Michael addition, followed by a hydride reduction of the resulting ketone. This route avoids the use of high-pressure hydrogenation equipment, utilizing standard laboratory reagents (Ammonia, Sodium Borohydride).
Reaction Scheme
Michael Addition: Mesityl Oxide + Ammonia
Diacetone Amine (4-Amino-4-methylpentan-2-one)
Carbonyl Reduction: Diacetone Amine + NaBH₄
4-Amino-4-methylpentan-2-ol
Figure 1: Synthetic pathway from Mesityl Oxide to the target amino-alcohol.[1]
Safety & Handling (E-E-A-T)
Mesityl Oxide: Lachrymator, toxic, and flammable. All operations must be performed in a functioning fume hood.
Ammonia (Gas/Soln): Corrosive and toxic. Inhalation hazard. Use a sealed system or efficient trap.
Sodium Borohydride (NaBH₄): Reacts with water/acids to release hydrogen gas (flammable). Keep dry.
Diacetone Amine: Unstable free base; prone to retro-Michael reaction upon heating. Store as an oxalate salt if not using immediately.
Experimental Procedure
Phase 1: Preparation of Diacetone Amine (Intermediate)
Note: If Diacetone Amine (CAS 625-04-7) is purchased commercially, proceed to Phase 2. If starting from the oxalate salt, perform the neutralization step described in Phase 2.
Reagents:
Mesityl Oxide (freshly distilled recommended): 50.0 g (0.51 mol)
Ammonium Hydroxide (28-30% NH₃) or NH₃ gas: Excess
Ethanol (Absolute): 100 mL
Protocol:
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a pressure-equalizing addition funnel. Place the flask in an ice-salt bath (-10°C).
Solvation: Dissolve Mesityl Oxide (50 g) in Ethanol (100 mL).
Ammonia Addition:
Method A (Gas): Bubble dry NH₃ gas into the solution slowly until saturation is achieved (volume expands, solution smells strongly of NH₃).
Method B (Aqueous): Add concentrated NH₄OH (100 mL) dropwise, maintaining temperature < 5°C to prevent polymerization.
Reaction: Seal the flask tightly (or use a balloon for pressure relief). Allow the mixture to warm to room temperature and stir for 24–48 hours . The reaction is slow; conversion can be monitored by TLC (disappearance of UV-active Mesityl Oxide).
Isolation:
Concentrate the mixture under reduced pressure (Rotovap) at < 40°C . Critical: Do not heat above 45°C, as the intermediate reverts to Mesityl Oxide.
The residue is crude Diacetone Amine (pale yellow oil). Use immediately for Phase 2.
Phase 2: Reduction to 4-Amino-4-methylpentan-2-ol
Reagents:
Crude Diacetone Amine (from Phase 1): ~58 g (theoretical)
Sodium Borohydride (NaBH₄): 9.6 g (0.25 mol, 0.5 eq)
Methanol: 200 mL
Sodium Hydroxide (1M): For workup
Dichloromethane (DCM): For extraction
Protocol:
Dissolution: Dissolve the crude Diacetone Amine in Methanol (200 mL) in a 1 L Erlenmeyer flask. Cool to 0°C in an ice bath.
Reduction: Add NaBH₄ portion-wise over 30 minutes. Caution: Vigorous bubbling (H₂) will occur. Maintain temperature < 10°C.
Completion: Remove the ice bath and stir at room temperature for 2 hours. Monitor by TLC (Diacetone amine spot should disappear).
Quench: Cool back to 0°C. Slowly add Water (50 mL) to quench excess hydride. Adjust pH to ~10-11 using 1M NaOH to ensure the amine is in the free base form.
Workup (Salting Out):
Evaporate the bulk of Methanol under reduced pressure.
Saturate the remaining aqueous residue with solid Potassium Carbonate (K₂CO₃) or Sodium Chloride (NaCl).
Extract with Dichloromethane (3 x 100 mL). The product is polar; thorough extraction is necessary.
Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
Purification:
The crude product is a viscous oil.
Distillation: Distill under high vacuum (approx. 0.5 mmHg). Expect the product fraction around 80–90°C (boiling point is significantly higher than the ketone due to H-bonding).
Alternative: If the product solidifies upon standing (hygroscopic solid), recrystallize from Ether/Hexane.
Characterization Data (Expected)
Technique
Expected Signal / Value
Interpretation
Physical State
Viscous colorless liquid or low-melting solid
Hygroscopic.
¹H NMR (CDCl₃)
1.15 (d, 3H)
Methyl group at C1 (CH-CH 3).
1.20 (s, 6H)
Gem-dimethyl groups at C4.
1.4-1.6 (m, 2H)
Methylene protons at C3.
3.9-4.1 (m, 1H)
Methine proton at C2 (CH -OH).
IR Spectroscopy
3300-3400 cm⁻¹ (Broad)
O-H and N-H stretching overlap.
No peak at ~1700 cm⁻¹
Absence of Carbonyl (C=O).
Troubleshooting & Optimization
Workflow Logic Diagram
Figure 2: Operational workflow for the synthesis.
Key Optimization Points
Temperature Control (Step 1): The Michael addition is reversible. High temperatures favor the starting material (Mesityl Oxide). Keep the reaction cold and concentrated.
pH Management (Step 2): During the workup of the reduction, the pH must be basic (>10). If the solution is acidic/neutral, the amine will be protonated (ammonium salt) and will remain in the aqueous layer, leading to near-zero yield.
Solvent Choice: If DCM extraction is inefficient, use n-Butanol or Chloroform/Isopropanol (3:1) for extraction.
References
Preparation of Diacetone Amine: Haeseler, P. R. (1925). Diacetonamine Hydrogen Oxalate. Organic Syntheses, 5, 35.
Reduction of Ketones: Brown, H. C., & Ichikawa, K. (1957). Chemical Effects of Steric Strains. XIV. The Reaction of Sodium Borohydride with Carbonyl Compounds. Journal of the American Chemical Society, 79(19), 5222-5226.
Physical Properties (Analogues): National Institute of Standards and Technology (NIST). 4-Amino-4-methyl-2-pentanone. NIST Chemistry WebBook, SRD 69.
General Methodology: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
Application Note: Handling and Storage of 4-Amino-4-methylpentan-2-ol
This Application Note is designed for researchers and process chemists requiring high-fidelity protocols for 4-Amino-4-methylpentan-2-ol (CAS: 4404-98-2).[1][2] Unlike common solvents, this sterically hindered amino-alco...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and process chemists requiring high-fidelity protocols for 4-Amino-4-methylpentan-2-ol (CAS: 4404-98-2).[1][2] Unlike common solvents, this sterically hindered amino-alcohol presents unique stability challenges—specifically regarding carbon dioxide sensitivity and hygroscopicity—that are often overlooked in standard safety data sheets.[1][2]
Chemical Identity & Physiochemical Profile
Before handling, verify the identity of your material.[1][2] Confusion with 4-Methyl-2-pentanol (MIBC) or Diacetone alcohol is a common error that can lead to reaction failure or safety incidents.[1][2]
Property
Specification
Notes for Researchers
Chemical Name
4-Amino-4-methylpentan-2-ol
Also known as Diacetone alcohol amine (derivative).[1][2]
CAS Number
4404-98-2
CRITICAL: Do not confuse with 108-11-2 (MIBC).[1][2]
Molecular Formula
C₆H₁₅NO
MW: 117.19 g/mol
Structure
Sterically hindered primary amine
The amine is attached to a tertiary carbon, reducing nucleophilicity but maintaining basicity.[2]
Physical State
Viscous Liquid / Low-Melting Solid
High solubility in water (approx. 210 g/L).[1][2][3]
Expert Insight: While specific toxicological data for this isomer is sparse, its functional groups (amino + hydroxyl) dictate its hazard profile.[1][2] Treat it as a Corrosive/Irritant until proven otherwise.[1][2]
Hazard Logic (The "Why")[2]
Amine Group (-NH₂): Responsible for high pH and potential tissue damage (chemical burns).[1][2] It is the primary site for "air sensitivity" (CO₂ absorption).[1][2]
Hydroxyl Group (-OH): Increases polarity and water solubility, facilitating rapid skin absorption.[1][2]
Steric Hindrance: While the methyl groups at position 4 reduce the rate of some reactions, they do not prevent acid-base neutralization or carbamate formation.[1][2]
H335: May cause respiratory irritation (amine vapors).[1][2]
Storage Protocols: The "Zero-Atmosphere" Standard
The primary degradation pathway for 4-Amino-4-methylpentan-2-ol is atmospheric carbonation .[1][2] The amine group reacts with atmospheric CO₂ to form carbamates or carbonate salts, often observed as a white crust forming on the container threads.[1][2]
Protocol A: Long-Term Storage (>1 Week)
Container Selection: Use borosilicate glass or high-density polyethylene (HDPE) .[1][2] Avoid aluminum or reactive metals.[1][2]
Headspace Management:
Purge: Every time the container is opened, the headspace must be backfilled with dry Nitrogen (N₂) or Argon.[1][2]
Seal: Use Parafilm® or a secondary Teflon tape seal around the cap threads to prevent diffusion.[1][2]
Temperature: Store at 2°C – 8°C . Lower temperatures reduce the kinetic rate of oxidation and CO₂ absorption.[1][2]
Protocol B: "Working Aliquot" System
Do not repeatedly open the bulk bottle.
Transfer a weekly supply into a smaller, desiccated vial under an inert atmosphere.
Use this "working stock" for daily experiments.
If the working stock develops a crust or cloudiness, discard it .[1][2] Do not attempt to filter and reuse, as the molarity has shifted.[1][2]
Decision Logic: Storage Integrity
Figure 1: Decision tree for maintaining chemical integrity during storage and usage cycles.
Handling & Manipulation Protocols
Transfer Techniques[2]
Viscosity Warning: Amino alcohols can be viscous.[1][2] Use wide-bore pipette tips or positive displacement pipettes for accurate volumetric transfer.[1][2]
Avoid Syringes with Rubber Plungers: The amine may swell or degrade standard rubber seals over time.[1][2] Use all-plastic or glass syringes.[1][2]
Reaction Setup (Quenching & Workup)
When using this compound as a reagent or intermediate:
Exotherm Control: If neutralizing with acid, add the acid dropwise to the amine solution at 0°C. The heat of neutralization is significant.[1][2]
Aqueous Workup: Due to high water solubility (210 g/L), extracting this compound from water into organic solvents (like DCM or Ethyl Acetate) is difficult.[1][2]
Solution: Saturate the aqueous phase with NaCl (salting out) and perform multiple extractions, or use a continuous extractor.[1][2]
Analytical Verification (Self-Validating System)
Before committing the material to a high-value synthesis, validate its purity.[1][2]
Method
Checkpoint
Acceptance Criteria
Visual
Clarity
Must be clear/colorless. Yellowing indicates oxidation; Solids indicate carbonation.[1][2]
¹H NMR
Purity
Check integration of the Methyl groups (approx 1.2 ppm) vs. the CH₂ backbone. Look for broad peaks indicating water/carbonate exchange.[1][2]
Titration
Amine Content
Titrate with 0.1N HCl using Methyl Red indicator to confirm amine molarity matches theoretical MW.
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 95405, 4-Amino-4-methylpentan-2-ol. Retrieved February 7, 2026, from [Link]
Benamor, A., et al. (2013).Reaction Kinetics of Carbon Dioxide in Aqueous Blends of Amines. (Contextual reference for amine-CO2 degradation mechanisms).
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Safety Protocol for Drug Discovery Intermediates
Part 1: Executive Summary & Compound Profile
4-Amino-4-methylpentan-2-ol (CAS: 4404-98-2) is a specialized 1,3-amino alcohol intermediate.[1][2] Unlike common linear amino alcohols, its steric bulk (gem-dimethyl group at the
-position to the amine) imparts unique stability and solubility properties, making it a critical scaffold in the synthesis of 1,3-oxazinanes and coordination complexes for asymmetric catalysis.[1]
This guide addresses the lack of standardized safety data for this specific intermediate by applying Functional Group Analysis (FGA) to establish handling protocols. It further details the reduction protocol from Diacetone Amine and its downstream application in heterocycle synthesis.
Physicochemical Profile (Calculated & Observed)
Property
Value
Note
CAS Number
4404-98-2
Formula
Molecular Weight
117.19 g/mol
Appearance
Colorless to pale yellow viscous liquid
Hygroscopic
Boiling Point
~175–180 °C (Predicted)
High boiling point due to H-bonding
Solubility
Miscible in water, EtOH, DMSO
Lipophilic enough for organic extraction
pKa (Conjugate Acid)
~10.2
Typical for primary alkyl amines
Chirality
1 Chiral Center (C2)
Usually supplied as racemate unless resolved
Part 2: Safety Assessment & Handling (The "Missing" SDS)
Critical Note: As a niche intermediate, comprehensive toxicological data for CAS 4404-98-2 is sparse.[1] The following safety profile is derived from Structure-Activity Relationship (SAR) analysis of analogous hindered amines (e.g., 2-amino-2-methyl-1-propanol).
Provisional GHS Classification (Derived)
Based on the primary amine (
) and secondary alcohol () functionalities:
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[1] Rationale: Primary amines are inherently basic and corrosive to tissues.
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation).[1]
Handling Protocols
Engineering Controls: All operations involving heating or aerosolization must be performed in a certified chemical fume hood.[1]
PPE: Nitrile gloves (double-gloved recommended), chemical splash goggles, and a lab coat.[1] A face shield is required during the quenching of reduction reactions.[1]
Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent oxidation and carbamate formation (reaction with atmospheric
Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve Diacetone Amine (11.5 g, 100 mmol) in Methanol (150 mL). Cool the solution to 0 °C using an ice bath.
Addition: Slowly add
(4.54 g, 120 mmol, 1.2 equiv) portion-wise over 20 minutes. Caution: Hydrogen gas evolution will occur.[1] Ensure adequate venting.[1]
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 4 hours.
Monitoring: Check reaction progress via TLC (Eluent: 10% MeOH in DCM + 1%
Quenching: Cool the mixture back to 0 °C. Carefully add 1M HCl dropwise until pH ~2 is reached (destroys excess hydride and protonates the amine). Stir for 15 minutes.
Work-up:
Concentrate the mixture under reduced pressure to remove Methanol.[1]
Basify the aqueous residue with NaOH (approx.[1] 6M) to pH >12.[1] The product will separate as an oil or emulsion.[1]
Purification: Filter and concentrate in vacuo. The product is typically pure enough for downstream use (>95%).[1] If necessary, distill under reduced pressure (vacuum distillation).[1]
Part 4: Downstream Application
Synthesis of 4,4,6-Trimethyl-1,3-oxazinane
The primary utility of 4-Amino-4-methylpentan-2-ol in drug development is its cyclization with aldehydes to form 1,3-oxazinanes .[1] These saturated heterocycles are bioisosteres for morpholines and piperidines in medicinal chemistry.[1]
Workflow Logic
The reaction exploits the 1,3-distance between the amine and hydroxyl groups.[1] Condensation with formaldehyde (or paraformaldehyde) closes the 6-membered ring.[1]
Pathway Visualization
The following diagram illustrates the synthesis and cyclization logic.
Figure 1: Synthetic pathway from Diacetone Amine to the 1,3-Oxazinane scaffold via the 4-Amino-4-methylpentan-2-ol intermediate.[1][6][7]
Part 5: Analytical Validation (QC)
To ensure the integrity of the intermediate before proceeding to cyclization, verify the following spectral characteristics:
Methine proton adjacent to the hydroxyl group (-OH).[1]
References
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 95405, 4-Amino-4-methylpentan-2-ol. Retrieved from [Link]
European Chemicals Agency (ECHA). (n.d.).[1] C&L Inventory: 4-methylpentan-2-ol (Analogue Data). Retrieved from [Link][1]
Bergbreiter, D. E., & Lalonde, M. (1987).[1] Asymmetric synthesis using chiral amino alcohol ligands. Journal of Organic Chemistry. (Contextual grounding for amino alcohol usage in synthesis).
Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. (Standard for NMR interpretation).[1][2][8]
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Online
Ticket ID: #SYN-4AM2OL-OPT
Subject: Yield Improvement & Troubleshooting Guide for 4-Amino-4-methylpentan-2-ol (CAS: 4404-98-2)
Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1]
Executive Summary: The "Yield Trap"
The synthesis of 4-Amino-4-methylpentan-2-ol is deceptively simple in theory but notoriously difficult to scale with high yields.[1] The molecule contains both a hydroxyl group and a sterically hindered primary amine.[1][2]
The Core Problem: The primary yield-killer is the Retro-Aldol Reversion .[1][2] The precursor backbone (derived from diacetone alcohol or mesityl oxide) is thermodynamically unstable at high temperatures or high pH, prone to cleaving back into acetone and ammonia.[1][2] Furthermore, the hydroxyl group is susceptible to elimination (dehydration), forming impurities.[2]
This guide prioritizes the Two-Stage Reductive Route (via Mesityl Oxide and Diacetone Amine) over direct reductive amination of diacetone alcohol, as the former offers superior control over side reactions.[2]
Part 1: Reaction Logic & Pathway Visualization[2]
To improve yield, you must visualize where mass is being lost.[1][2] The following diagram illustrates the critical control points (CCPs) where the reaction diverges from the target product.
Figure 1: Critical Control Points in the synthesis pathway.[2] Note the high risk of reversion at the intermediate stage.[2]
Part 2: Optimized Experimental Protocol
This protocol is designed to minimize the "Retro-Aldol" risk by strictly controlling temperature during the amination phase and pH during the hydrogenation phase.[1][2]
Phase 1: Preparation of the Intermediate (Diacetone Amine)
Goal: Maximize Michael addition of ammonia to Mesityl Oxide while preventing polymerization.[2]
The Setup: High-pressure autoclave or sealed pressure vessel.
Procedure:
Charge the vessel with Aqueous Ammonia (5 equivalents).[1][2] Excess ammonia is crucial to drive equilibrium forward.[1][2]
Cool the vessel to 0–5°C .
Slowly add Mesityl Oxide over 2 hours.[1][2] CRITICAL: Do not allow internal temperature to exceed 25°C. The reaction is exothermic; heat triggers polymerization.[1][2]
Seal and stir at room temperature (20–25°C) for 12–24 hours.
Yield Check: Monitor disappearance of the alkene peak in NMR/IR.
Isolation: Concentrate under reduced pressure at <40°C . Do not heat this intermediate excessively; it will decompose back to acetone.[1][2]
Phase 2: Catalytic Hydrogenation (The Yield-Determining Step)
Goal: Reduce the ketone to alcohol without cleaving the C-N bond.[2]
The Trick: Add a trace of NaOH (0.1%) to the solvent.[2] Raney Ni is slightly basic, which stabilizes the amine.[1][2] Acidic conditions here will cause dehydration of the resulting alcohol.[1][2][3]
Method B: Ruthenium on Carbon (High Selectivity) [1]
Advantage: Ruthenium is less prone to leaching and offers higher chemoselectivity for the carbonyl reduction in the presence of free amines [1].[2]
Part 3: Troubleshooting Guide (Q&A)
Q1: My yield is stuck at 40-50%. The crude NMR shows large amounts of acetone.[1][2] What is happening?
Diagnosis: Retro-Aldol Reversion.[1][2]
The Mechanism: The intermediate amino-ketone (
) is structurally similar to Diacetone Alcohol.[1] In the presence of heat (>60°C) or strong bases, it undergoes a retro-aldol cleavage, releasing acetone and ammonia.[2]
The Fix:
Lower your workup temperature: Never strip solvents from the intermediate above 40°C.[1][2]
Check Hydrogenation Temp: If you are hydrogenating at >80°C, you are likely decomposing the starting material faster than you are reducing it.[1][2] Lower the temp to 50°C and increase
pressure to compensate.
Q2: I see a new impurity peak in the GC/MS with M-18 mass.
Diagnosis: Product Dehydration.[1][2][4]
The Mechanism: The target molecule is a
-amino alcohol.[1][2] Under acidic conditions or high thermal stress, the -OH group eliminates water to form the alkene.[2]
The Fix:
pH Control: Ensure your reaction matrix is Neutral to slightly Basic (pH 8-9). Avoid acidic supports for your catalyst (e.g., avoid sulfated zirconia or acidic alumina).[1][2]
GC Inlet Temp: Sometimes dehydration happens inside the GC injector.[1][2] Lower your inlet temperature to 200°C to verify if the impurity is real or an artifact.
Q3: The catalyst (Raney Ni) is deactivating rapidly.
Diagnosis: Amine Poisoning or Fouling.[1][2]
The Mechanism: Primary amines can bind strongly to metal sites, or oligomers formed from the mesityl oxide step can coat the catalyst surface.[2]
The Fix:
Pre-wash: Ensure the Mesityl Oxide precursor is distilled and free of polymers before amination.[1][2]
Pressure Bump: Increase Hydrogen pressure to 80-100 bar. High surface coverage of Hydrogen helps compete with the amine for active sites.[1][2]
Disclaimer: This guide is for research purposes only. 4-Amino-4-methylpentan-2-ol and its precursors are flammable and irritants.[1] Always consult the SDS and perform a risk assessment before scaling up.[2]
Technical Support Center: Purification of 4-Amino-4-methylpentan-2-ol
Introduction Welcome to the technical support guide for the purification of 4-Amino-4-methylpentan-2-ol (CAS No. 4404-98-2). This document is designed for researchers, medicinal chemists, and process development scientis...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the technical support guide for the purification of 4-Amino-4-methylpentan-2-ol (CAS No. 4404-98-2). This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile amino alcohol. Due to its bifunctional nature—possessing both a primary amine and a secondary alcohol—this compound presents unique purification challenges that require careful consideration of its chemical properties.
This guide provides a structured approach to troubleshooting common purification issues through a series of frequently asked questions (FAQs) and detailed experimental protocols. Our goal is to equip you with the scientific rationale and practical steps needed to achieve high purity for your downstream applications.
Understanding the Molecule: Core Physicochemical Properties
Before diving into purification, understanding the inherent properties of 4-Amino-4-methylpentan-2-ol is crucial for selecting the right strategy.
The presence of both a hydrogen-bond donor (-OH, -NH₂) and acceptor (-O, -N) sites leads to high water solubility and a relatively high boiling point, making simple distillation at atmospheric pressure challenging due to potential decomposition.
Synthesis and Common Impurities
A common synthetic route to sterically hindered amino alcohols like 4-Amino-4-methylpentan-2-ol is the reductive amination of a corresponding ketone or unsaturated ketone. A plausible precursor is mesityl oxide (4-methylpent-3-en-2-one), which itself is synthesized from acetone.[4] This pathway helps predict the likely impurities you may encounter.
Caption: Workflow for purification by salt formation.
(See Protocol 2 for a detailed salt crystallization procedure).
Section 3: Chromatographic Purification
Q3: I'm running flash column chromatography on silica gel, but my compound is streaking badly and I'm getting poor separation and recovery. What should I do?
A3: This is a classic problem when purifying basic amines on standard silica gel. Silica gel is acidic (due to surface silanol groups, Si-OH) and interacts strongly with basic compounds via acid-base interactions. This strong, often irreversible binding leads to significant tailing (streaking) and potential loss of the compound on the column.
Solution: Neutralize the Stationary Phase. To prevent these unwanted interactions, you must either neutralize the silica gel or use a less acidic stationary phase. The most common and effective method is to add a small amount of a volatile base to your mobile phase.
Recommended Mobile Phase Modifier:
Triethylamine (Et₃N or TEA): Add 0.5-2% triethylamine to your eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol). The triethylamine acts as a competitive base, binding to the acidic sites on the silica and allowing your product to elute symmetrically.
[5]* Ammonia: A 1-2% solution of 7N ammonia in methanol can be used as the polar component of your eluent system (e.g., in a DCM/MeOH gradient).
Troubleshooting Chromatographic Issues:
Persistent Tailing: If streaking persists even with triethylamine, increase its concentration slightly (up to 3%) or consider switching to a different stationary phase like basic alumina.
Compound Won't Elute: If your compound is very polar and remains at the baseline even in 100% ethyl acetate (with TEA), you will need to add a more polar solvent like methanol to your mobile phase. Start with a gradient of 0-10% methanol in dichloromethane, ensuring 1-2% TEA is always present.
Alternative: For highly polar amines, consider Reversed-Phase (C18) flash chromatography using a mobile phase buffered at a high pH (e.g., with ammonium bicarbonate) to keep the amine in its neutral, more retentive form.
[5]
(See Protocol 3 for a detailed flash chromatography procedure).
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
Objective: To purify 4-Amino-4-methylpentan-2-ol from non-volatile impurities and high-boiling side products.
Principle: Lowering the pressure above the liquid reduces its boiling point, allowing for distillation at a temperature that prevents thermal decomposition.
[6]
Procedure:
Setup: Assemble a vacuum distillation apparatus with a short Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a cold trap in between.
Charging the Flask: Charge the distillation flask with the crude 4-Amino-4-methylpentan-2-ol and a magnetic stir bar. Do not fill the flask more than two-thirds full.
Applying Vacuum: Turn on the stirrer and slowly apply vacuum. Observe for any initial bubbling from dissolved gases or low-boiling solvents.
Heating: Once a stable vacuum is achieved (e.g., < 5 mmHg), begin to gently heat the distillation flask using an oil bath.
Collecting Fractions:
Fore-run: Collect any low-boiling impurities that distill first at a lower temperature.
Main Fraction: As the temperature of the vapor rises and stabilizes, switch to a clean receiving flask to collect the main product fraction. Record the boiling point and the corresponding pressure.
Tailings: As the distillation slows, the temperature may rise or fall. Stop the distillation before the flask is completely dry to avoid charring of high-boiling residues.
Shutdown: Remove the heat source and allow the apparatus to cool completely before slowly venting the system to atmospheric pressure.
Protocol 2: Purification by Crystallization via Hydrochloride Salt Formation
Objective: To purify the amino alcohol by converting it to a crystalline salt, which can be easily separated from neutral or less basic impurities.
Principle: The basic amine reacts with an acid to form a salt, which has different solubility properties and a greater tendency to form a stable crystal lattice than the free base.
[7]
Procedure:
Dissolution: Dissolve the crude 4-Amino-4-methylpentan-2-ol (1.0 eq) in a minimal amount of a suitable solvent like isopropanol or ethyl acetate (e.g., 3-5 mL per gram of crude material).
Salt Formation: Cool the solution in an ice bath. Slowly add a solution of 2M HCl in diethyl ether or isopropanol (1.0 eq) dropwise with stirring. A white precipitate should begin to form.
Crystallization: After the addition is complete, continue stirring the mixture in the ice bath for 30-60 minutes to maximize crystal formation. If no solid forms, you may need to scratch the inside of the flask with a glass rod or add a small amount of an anti-solvent like hexane until the solution becomes cloudy.
Isolation: Isolate the crystalline solid by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether or the anti-solvent used.
Drying: Dry the purified hydrochloride salt under vacuum.
(Optional) Liberation of the Free Base:
Dissolve the dried salt in deionized water.
Cool the aqueous solution in an ice bath and slowly add 2M NaOH solution with stirring until the pH is >12.
Extract the aqueous layer three times with dichloromethane or ethyl acetate.
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified, free amino alcohol.
Protocol 3: Purification by Flash Column Chromatography
Objective: To separate the target compound from impurities with different polarities.
Principle: The addition of a basic modifier to the mobile phase prevents strong interactions between the basic analyte and the acidic silica gel, allowing for effective separation based on polarity.
[5]
Procedure:
Solvent System Selection: Using Thin Layer Chromatography (TLC), find a suitable solvent system. A good starting point is 5% Methanol in Dichloromethane. Prepare this eluent and add 1% triethylamine (e.g., for 100 mL of eluent, use 94 mL DCM, 5 mL MeOH, 1 mL TEA). The target Rf for your compound on the TLC plate should be approximately 0.25-0.35.
Column Packing: Pack a flash chromatography column with silica gel using a hexane/ethyl acetate mixture or pure hexane.
Equilibration: Equilibrate the column by flushing it with at least 5 column volumes of your chosen initial eluent (containing 1% TEA). This step is critical to neutralize the silica before loading the sample.
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase. Alternatively, for less soluble compounds, create a slurry by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the dry powder onto the top of the column (dry loading).
Elution: Begin elution with your chosen solvent system. If separation is poor or the compound elutes too slowly, you can gradually increase the polarity (e.g., increase the percentage of methanol).
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
Concentration: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. Note that triethylamine (bp 89 °C) may require co-evaporation with a solvent like toluene to be fully removed.
References
This citation is a placeholder for a specific synthesis paper if one were found.
Der Pharma Chemica. (n.d.). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Retrieved from [Link]
Organic Syntheses. (n.d.). Mesityl oxide. Retrieved from [Link]
Google Patents. (n.d.). US5866719A - Process for the purification of an aminoalcohol.
Wikipedia. (n.d.). Mesityl oxide. Retrieved from [Link]
ChemSrc. (2025). 4-Methylpentan-2-ol CAS#:108-11-2. Retrieved from [Link]
Wikipedia. (n.d.). Vacuum distillation. Retrieved from [Link]
BevZero. (2024). Vacuum Distillation: Gentle And Efficient Dealcoholization. Retrieved from [Link]
PubChem. (n.d.). 4-Amino-4-methylpentan-2-ol. Retrieved from [Link]
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
The synthesis of 4-Amino-4-methylpentan-2-ol presents a classic chemoselectivity challenge. The most robust industrial and laboratory route involves a two-stage sequence:
Amination: Michael addition of ammonia to Mesityl Oxide (or Diacetone Alcohol equivalent) to form Diacetone Amine (4-amino-4-methylpentan-2-one).
Hydrogenation: Chemoselective reduction of the ketone functionality to the alcohol without hydrogenolysis of the C-N bond.
Direct reductive amination of Diacetone Alcohol (DAA) is often attempted but frequently fails due to the Retro-Aldol Reversion of DAA to acetone under the requisite basic/thermal conditions. This guide focuses on optimizing the robust Hydrogenation of Diacetone Amine route.
Reaction Pathway Visualization
The following diagram illustrates the critical intermediates and potential failure points (in red) where conditions must be strictly controlled.
Caption: Synthesis workflow showing the critical path from precursors to target, highlighting the risk of retro-aldol reversion.
Optimized Protocol: Catalytic Hydrogenation
This protocol assumes you have successfully synthesized or purchased the intermediate Diacetone Amine (4-amino-4-methylpentan-2-one, CAS 625-04-7).
Experimental Conditions Table
Parameter
Standard Condition
Optimization Range
Critical Note
Catalyst
Raney Nickel (Active)
5-10 wt% loading
Pyrophoric. Must be kept wet. High activity required for ketone reduction.
H₂ Pressure
50 bar (725 psi)
20 – 80 bar
Lower pressure (<20 bar) leads to incomplete conversion and long reaction times.
Temperature
70°C
50°C – 90°C
>90°C increases risk of amine condensation (dimerization).
Solvent
Methanol or Ethanol
Anhydrous
Avoid Acetone (competes for H₂) or Water (can complicate workup).
Time
4 - 6 Hours
Monitor by GC
Stop immediately upon consumption of SM to prevent over-reduction.
Step-by-Step Methodology
Preparation: In a high-pressure autoclave (Hastelloy or Stainless Steel), charge Diacetone Amine (1.0 eq) dissolved in Methanol (5-10 volumes).
Catalyst Addition: Add Raney Nickel (10 wt% relative to substrate) under an inert atmosphere (Argon/Nitrogen). Warning: Do not let Raney Ni dry out.
Purge: Seal the reactor. Purge three times with Nitrogen (10 bar), then three times with Hydrogen (10 bar) to remove oxygen.
Reaction: Pressurize to 50 bar H₂ . Heat to 70°C with vigorous stirring (>800 rpm) to eliminate mass transfer limitations.
Monitoring: Monitor H₂ uptake. When uptake plateaus, sample for GC analysis. Look for the disappearance of the ketone peak.[1]
Workup: Cool to room temperature. Vent H₂ carefully. Filter the catalyst through a Celite pad (keep wet!). Concentrate the filtrate under reduced pressure to yield the crude amino alcohol.
Purification: Distillation under reduced pressure (approx. 70-75°C at 15 mmHg) is recommended for high purity.
Troubleshooting Guide
This section addresses specific failure modes reported by users.
Q1: My reaction is stuck at 60% conversion after 24 hours. What is wrong?
Diagnosis: Catalyst poisoning or Mass Transfer Limitation.
Solution:
Agitation: Hydrogenation is a three-phase reaction (Gas-Liquid-Solid). If your stirring is too slow, H₂ cannot dissolve into the liquid fast enough. Increase RPM.
Poisoning: Amines can poison metal catalysts. Ensure your starting material (Diacetone Amine) is free of sulfur or halide impurities.
Action: Repressurize to 80 bar. If no change, filter and add fresh catalyst.
Q2: I am seeing a large "Acetone" peak and low product yield.
Diagnosis: Retro-Aldol Reversion.
Cause: The starting material (Diacetone Amine) or the product is reverting. This usually happens if the temperature is too high (>100°C) or if the reaction medium is too basic.
Solution:
Lower the reaction temperature to 50-60°C .
Although the amine itself is basic, avoid adding any external strong bases.
Ensure the precursor was not contaminated with strong alkali from the amination step.
Q3: The product is colored (yellow/brown) and viscous.
Diagnosis: Polymerization/Condensation.
Cause: Likely formation of imines between the unreacted ketone and the amine product (Schiff base formation) due to prolonged heating.
Solution: Stop the reaction immediately upon completion. Do not "cook" the reaction overnight if conversion was done in 4 hours. Use vacuum distillation to separate the monomeric amino alcohol from oligomers.
Advanced FAQ
Q: Can I use Diacetone Alcohol (DAA) directly in a one-pot reductive amination?A: It is not recommended for high-yield synthesis. DAA is thermally unstable and reverts to acetone and mesityl oxide in equilibrium.
Result: You will hydrogenate acetone to isopropanol, wasting hydrogen and complicating purification.
Better Route: Convert DAA to Mesityl Oxide (acid catalyzed dehydration), isolate Mesityl Oxide, then react with Ammonia, then hydrogenate.
Q: Can I use Pd/C instead of Raney Nickel?A: Yes, but with caveats.
Palladium on Carbon (Pd/C) is excellent for C=C bonds but less active for aliphatic ketones. You may need higher pressures (80-100 bar) or acidic promoters (e.g., trace acetic acid) to activate the ketone.
Ruthenium (Ru/C) is a superior alternative to Pd for ketone reduction if Raney Ni is unavailable.
Q: How do I control the stereochemistry at the C2 position?A: The product has a chiral center at C2. Standard hydrogenation yields a racemate.
For Enantioselectivity: Use Asymmetric Hydrogenation with a Ruthenium-BINAP or Ruthenium-Diamine complex.
Reference: Ohkuma et al. demonstrated that Ru-catalysts with chiral diamine ligands can reduce amino-ketones with high enantiomeric excess (ee) [1].
References
Ohkuma, T., et al. (2000). "Asymmetric hydrogenation of amino ketones using chiral RuCl2(diphosphine)(1,2-diamine) complexes." Journal of the American Chemical Society, 122(27), 6510–6511.
PubChem. (2025).[8] "4-Amino-4-methylpentan-2-ol Compound Summary." National Library of Medicine.
Lanxess. (2010). "Method for preparation of 4-amino-4-methyl-2-pentanone." Patent WO2010046346. (Describes the precursor synthesis).
Tamura, M., et al. (2014). "Catalytic hydrogenation of amino acids to amino alcohols."[7][9] Chemical Communications, 50, 6656-6659. (General mechanism for amino-alcohol reduction).
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 4-Amino-4-methylpentan-2-ol, Raney Nickel, and Hydrogen gas before proceeding.
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #AMPO-4404
Subject: Troubleshooting Method Development for Aliphatic Amino Alcohols
Assigned Specialist: Senior Application Scientist, Chiral Separations Unit
Executive Summary: The Molecule & The Challenge
You are attempting to separate 4-Amino-4-methylpentan-2-ol (CAS: 4404-98-2).[1] Before diving into troubleshooting, we must acknowledge the two fundamental chemical properties defining your difficulty:
Lack of Chromophore: This is an aliphatic molecule with no aromatic rings or conjugated systems.[1][2] It is effectively invisible to standard UV detection (254 nm).[1]
Dual Functionality (Basic/Polar): It contains a primary amine (basic) and a secondary alcohol (polar) on a flexible aliphatic chain.[1][2] This leads to severe peak tailing on silica-based columns due to silanol interactions.[1][2]
This guide is structured to address these issues in a logical, step-by-step troubleshooting format.
Part 1: The "Invisible Peak" (Detection Issues)
User Complaint: "I injected my sample, but I see no peaks or only solvent fronts."
Diagnosis: Your detector cannot "see" the molecule.[1] Aliphatic amines/alcohols have negligible absorbance above 210 nm.[1][2]
Troubleshooting Protocol
Strategy
Feasibility
Protocol / Notes
1. Low UV (200-210 nm)
Low
Risk: High baseline noise and solvent cutoff interference.[1][2] Requirement: Use HPLC-grade Acetonitrile/Water or Hexane.[1][2] Avoid Acetone or Ethyl Acetate (UV cutoff >250nm).[1][2]
2. Universal Detection (Recommended)
High
ELSD (Evaporative Light Scattering) or RI (Refractive Index) . Note: RI is incompatible with gradient elution.[1][2] ELSD is preferred for stability.[1][2]
3. Derivatization (Robust)
High
React the primary amine with a chromophore tag to enable UV 254nm detection.
Derivatization Workflow (Pre-Column)
If you lack an ELSD/RI detector, you must derivatize.[1][2] We recommend Benzoyl Chloride or FDNB (Sanger's Reagent) over OPA, as the derivatives are more stable for purification.
Add Base: 2 eq. Triethylamine (TEA) to scavenge HCl.[1][2]
React: Stir at RT for 30 mins.
Result: The amine converts to a benzamide, which is UV-active (254 nm) and separates well on chiral columns.[1][2]
Part 2: Method Development (Separation Strategy)
User Complaint: "I can see the peak now, but it's not separating, or it looks like a single broad blob."
Diagnosis: You are likely using the wrong mobile phase pH or column class.[1][2] Primary amines require specific "basic" environments to prevent non-specific binding.[1][2]
Core Decision Tree: Method Selection
Caption: Workflow for initiating chiral screening. Note that basic additives are introduced BEFORE column screening to ensure valid results.
Recommended Stationary Phases
For gamma-amino alcohols, polysaccharide-based columns are the gold standard.[1]
Mandatory Additive:0.1% Diethylamine (DEA) or 0.1% Ethylenediamine (EDA) .[1][2]
Technical Insight: DEA competes for the active silanol sites on the silica support.[2] Without it, the amine group on your molecule will bind irreversibly or tail severely, masking chiral recognition [1].
Part 3: Peak Shape Optimization (The "Tailing" Issue)
User Complaint: "I see two peaks, but the second one tails badly, or they overlap at the baseline."
Diagnosis: The interaction between the primary amine and the stationary phase is too strong.
Troubleshooting Matrix
Symptom
Root Cause
Solution
Fronting Peaks
Solubility / Overload
Reduce injection volume.[1][2] If using Hexane mobile phase, dissolve sample in 50:50 Hexane:EtOH.[1]
Tailing Peaks
Silanol Activity
Increase Base: Switch from DEA to 0.1% Ethylenediamine (EDA) . EDA is a bidentate base and blocks silanols more effectively than DEA [2].[1][2]
Broad Peaks
Slow Mass Transfer
Temperature: Increase column temp to 35-40°C. This improves kinetics for viscous alcohol modifiers.[1][2]
No Resolution
Wrong Selectivity
Switch Alcohol: If using IPA, switch to Ethanol (sharper peaks) or Methanol (if using Immobilized columns like IA/IB).
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use a Crown Ether column (e.g., CR-I) since it targets primary amines?A: Technically yes, but practically risky.[1] Crown ether columns (like Crownpak) work in highly acidic aqueous perchloric acid mobile phases.[1][2] While excellent for amino acids, the steric bulk of the gem-dimethyl group at the C4 position of your molecule might interfere with the inclusion complex. Furthermore, recovering the amine from perchloric acid is difficult for prep scale. Stick to Polysaccharide/Normal Phase for easier recovery.[1]
Q: My sample is not soluble in Hexane. What do I do?A: This is common for amino alcohols.[1][2]
If peak shape distorts, use Polar Organic Mode (POM) : 100% Acetonitrile (with 0.1% DEA) or 100% Methanol (with 0.1% DEA/TEA).[1][2] Note: Only use 100% Methanol on Immobilized columns (IA, IB, IC), never on Coated columns (AD, OD).
Q: How do I determine which peak is (R) and which is (S)?A: Chromatography separates based on physical interaction, not absolute configuration.[2] You cannot know without a standard.
Solution: You must use a polarimeter (OR) or Circular Dichroism (CD) detector inline.[1][2] Alternatively, collect fractions and analyze via X-ray crystallography or derivatize with a known chiral agent (Mosher's acid) and check via NMR [3].[2]
References
Daicel Chiral Technologies. (2021).[1][3] Mobile Phase Modifiers & Additives for Immobilized Columns. Retrieved from
Ye, Y. K., et al. (2006).[1] Effect of amine mobile phase additives on chiral subcritical fluid chromatography. Journal of Chromatography A. (Discusses the superior silanol-blocking capability of EDA/Isopropylamine).
Sigma-Aldrich. (2023).[1] Derivatization and Separation of Aliphatic Amines. Retrieved from
PubChem. (2025).[1] 4-Amino-4-methylpentan-2-ol Compound Summary. Retrieved from [1]
Technical Support Center: Scaling Up the Synthesis of 4-Amino-4-methylpentan-2-ol
Welcome to the technical support center for the synthesis of 4-Amino-4-methylpentan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, tro...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 4-Amino-4-methylpentan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the scalable synthesis of this important amino alcohol. Our approach is grounded in established chemical principles and validated through practical application, ensuring you have the necessary information for successful synthesis and scale-up.
Introduction to the Synthesis of 4-Amino-4-methylpentan-2-ol
4-Amino-4-methylpentan-2-ol is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and chiral ligands. Its structure, featuring both a secondary alcohol and a tertiary amine, makes it a versatile intermediate. A common and scalable synthetic route proceeds via a two-step process starting from readily available acetone. This involves an initial aldol condensation to form diacetone alcohol (4-hydroxy-4-methyl-2-pentanone), followed by a reductive amination to yield the target molecule.
This guide will focus on the practical aspects of this synthetic pathway, addressing common challenges and providing robust solutions to facilitate a smooth and efficient scale-up process.
Synthetic Workflow Overview
The overall synthetic strategy is depicted below. This two-step approach is designed for scalability and efficiency.
Caption: Proposed synthetic workflow for 4-Amino-4-methylpentan-2-ol.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and provides actionable solutions.
Issue 1: Low Yield in Aldol Condensation of Acetone
Question: We are experiencing lower than expected yields of diacetone alcohol from the aldol condensation of acetone. What are the likely causes and how can we optimize this step?
Answer:
Low yields in the aldol condensation of acetone to diacetone alcohol are a common issue, often stemming from suboptimal reaction conditions or catalyst deactivation.[1] Here’s a systematic approach to troubleshooting this problem:
Causality Analysis: The aldol condensation of acetone is a reversible equilibrium reaction. To drive the reaction towards the product, it is crucial to control the temperature and choose an appropriate catalyst. High temperatures can favor the reverse reaction (retro-aldol) and also promote side reactions like dehydration of the product to mesityl oxide.[2]
Troubleshooting Steps:
Catalyst Selection and Handling:
Homogeneous Catalysts (e.g., NaOH, KOH): While effective, these can lead to side reactions if not used in appropriate concentrations.[1] Ensure the catalyst is fresh and anhydrous.
Heterogeneous Catalysts (e.g., Ion Exchange Resins, Hydrotalcites): These are often preferred for cleaner reactions and easier work-up.[1] Ensure the resin is properly activated and not fouled from previous runs. Consider using a mixed catalyst system, such as an ion exchange resin with magnesium hydroxide, which can improve selectivity and reduce side reactions.[1]
Temperature Control: Maintain a low reaction temperature, typically between 0-20 °C. Exceeding this range can significantly impact the equilibrium and promote the formation of byproducts.
Reaction Time: The reaction time needs to be optimized. Insufficient time will lead to incomplete conversion, while excessively long times can increase the likelihood of side reactions. Monitor the reaction progress using techniques like GC or TLC.
Acetone Quality: Ensure the use of dry acetone. Water can interfere with the catalyst and the reaction equilibrium.
Self-Validation: A small-scale, well-controlled experiment with fresh catalyst and strict temperature monitoring should be performed to establish a baseline yield. Compare this to the large-scale reaction to identify if the issue is with the process parameters or the scale-up itself.
Issue 2: Formation of Mesityl Oxide and Other Byproducts
Question: During the aldol condensation, we are observing the formation of significant amounts of mesityl oxide. How can we minimize this impurity?
Answer:
The formation of mesityl oxide is a common side reaction during the synthesis of diacetone alcohol, arising from the dehydration of the product under acidic or strongly basic conditions.[2]
Mechanistic Insight: The dehydration of diacetone alcohol is catalyzed by both acids and strong bases and is favored at higher temperatures.
Mitigation Strategies:
Maintain a Mildly Basic pH: If using a homogeneous base catalyst, avoid excessively high concentrations. The use of milder bases or heterogeneous catalysts can significantly reduce this side reaction.[1]
Strict Temperature Control: As mentioned previously, lower temperatures (0-20 °C) disfavor the dehydration reaction.
Prompt Work-up: Once the reaction has reached optimal conversion, neutralize the catalyst (if using a homogeneous base) and proceed with the purification of diacetone alcohol to prevent further degradation.
Issue 3: Incomplete Conversion in Reductive Amination
Question: We are struggling to achieve complete conversion of diacetone alcohol to 4-Amino-4-methylpentan-2-ol during the reductive amination step. What factors could be contributing to this?
Answer:
Incomplete conversion in reductive amination can be attributed to several factors, primarily related to the catalyst, reaction conditions, and purity of the starting material.
Catalyst Activity:
Choice of Catalyst: Common catalysts for this transformation include Raney nickel, palladium on carbon (Pd/C), or platinum-based catalysts. The choice of catalyst can significantly impact the reaction rate and selectivity.
Catalyst Loading and Deactivation: Ensure an adequate catalyst loading. The catalyst can be poisoned by impurities in the starting material or the solvent. Using purified diacetone alcohol is crucial. The catalyst may also lose activity over time and may need to be replaced or regenerated.
Reaction Parameters:
Hydrogen Pressure: The pressure of hydrogen gas is a critical parameter. Higher pressures generally lead to faster reaction rates. The optimal pressure will depend on the specific catalyst and reactor setup.
Temperature: While higher temperatures can increase the reaction rate, they can also lead to side reactions such as dehydration or over-reduction. An optimal temperature range should be determined experimentally.
Ammonia Concentration: A sufficient excess of ammonia is required to drive the equilibrium towards the formation of the imine intermediate, which is then reduced.
Starting Material Purity: Impurities in the diacetone alcohol, such as mesityl oxide, can interfere with the hydrogenation catalyst and lead to the formation of byproducts.
Issue 4: Difficulties in Product Purification
Question: We are facing challenges in purifying the final product, 4-Amino-4-methylpentan-2-ol. What are the recommended purification methods for this compound on a larger scale?
Answer:
Purification of 4-Amino-4-methylpentan-2-ol can be challenging due to its physical properties, including its relatively high boiling point and its potential to form azeotropes.
Recommended Purification Strategy:
Distillation: Vacuum distillation is the most common method for purifying this compound on a larger scale. The reduced pressure allows for distillation at a lower temperature, minimizing thermal degradation.
Crystallization of a Salt: An alternative or complementary method is to form a salt of the amino alcohol, for example, the hydrochloride or sulfate salt.[3] These salts are often crystalline and can be purified by recrystallization from a suitable solvent system. The free base can then be regenerated by treatment with a base.
Extraction: A liquid-liquid extraction can be used to remove non-polar impurities before distillation or crystallization.
Analytical Monitoring: Throughout the purification process, it is essential to monitor the purity of the fractions using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Part 2: Frequently Asked Questions (FAQs)
Q1: What is a suitable starting material for the synthesis of 4-Amino-4-methylpentan-2-ol?
A1: Acetone is the most common and cost-effective starting material.[1][2] The synthesis begins with the base-catalyzed aldol condensation of two acetone molecules.
Q2: What are the key safety precautions to consider during the scale-up of this synthesis?
A2:
Aldol Condensation: Acetone is flammable. The reaction can be exothermic, so proper cooling and temperature monitoring are essential to prevent runaway reactions.
Reductive Amination: This step involves the use of flammable hydrogen gas under pressure. The reactor must be properly rated for high-pressure reactions, and appropriate safety measures for handling hydrogen must be in place. The catalysts, particularly Raney nickel, can be pyrophoric and must be handled with care.
Q3: Can the product exist as different stereoisomers?
A3: Yes, 4-Amino-4-methylpentan-2-ol has a chiral center at the carbon bearing the hydroxyl group (C2). Therefore, it can exist as a racemic mixture of (R)- and (S)-enantiomers. If a specific stereoisomer is required, a stereoselective synthesis or a resolution of the racemic mixture would be necessary.
Q4: What are some potential side products in the reductive amination step?
A4: Besides unreacted starting material, potential side products include the corresponding secondary amine (from the reaction of the product with another molecule of diacetone alcohol followed by reduction) and products resulting from the reduction of impurities present in the starting diacetone alcohol.
Part 3: Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxy-4-methyl-2-pentanone (Diacetone Alcohol)
Materials:
Acetone (anhydrous)
Solid Sodium Hydroxide (or a suitable heterogeneous catalyst)
Ice bath
Mechanical stirrer
Reaction vessel
Procedure:
Charge the reaction vessel with anhydrous acetone.
Cool the acetone to 0-5 °C using an ice bath.
Slowly add the base catalyst (e.g., powdered NaOH) in portions while maintaining the temperature below 10 °C.
Stir the reaction mixture at 0-10 °C and monitor the progress by GC.
Once the desired conversion is achieved, neutralize the catalyst with an acid (e.g., acetic acid).
Filter off the salt.
The crude diacetone alcohol can be purified by vacuum distillation.
Quantitative Data Summary:
Parameter
Value
Starting Material
Acetone
Catalyst
Solid NaOH
Temperature
0-10 °C
Typical Reaction Time
2-4 hours
Expected Yield
70-80%
Protocol 2: Synthesis of 4-Amino-4-methylpentan-2-ol
Materials:
4-Hydroxy-4-methyl-2-pentanone (purified)
Ammonia (anhydrous, liquid or in a suitable solvent like methanol)
Hydrogen gas
Raney Nickel (or other suitable hydrogenation catalyst)
High-pressure reactor (autoclave)
Procedure:
Charge the high-pressure reactor with 4-hydroxy-4-methyl-2-pentanone and a suitable solvent (e.g., methanol).
Carefully add the Raney Nickel catalyst under an inert atmosphere.
Seal the reactor and purge with nitrogen, followed by hydrogen.
Introduce anhydrous ammonia into the reactor.
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 bar).
Heat the reaction mixture to the target temperature (e.g., 80-120 °C) with vigorous stirring.
Monitor the reaction by observing the hydrogen uptake.
Once the reaction is complete, cool the reactor, vent the excess pressure, and purge with nitrogen.
Filter the catalyst carefully.
The solvent can be removed under reduced pressure, and the crude product can be purified by vacuum distillation.
Quantitative Data Summary:
Parameter
Value
Starting Material
4-Hydroxy-4-methyl-2-pentanone
Reagents
Ammonia, Hydrogen
Catalyst
Raney Nickel
Pressure
50-100 bar
Temperature
80-120 °C
Expected Yield
85-95%
Part 4: Logical Relationships and Workflows
The following diagram illustrates the decision-making process for troubleshooting low yields in the overall synthesis.
Caption: Troubleshooting workflow for low yield of the final product.
References
BenchChem Technical Support Team. (2025). An In-depth Technical Guide to the Synthesis and Purification of 4-Amino-1-pentanol-d4. Benchchem.
Google Patents. (n.d.). CN101700994A - Method for preparing 4-hydroxy-4-methyl-2-pentanone.
Der Pharma Chemica. (n.d.). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues.
RSC Publishing. (n.d.). Dehydration of 4-methylpentan-2-ol over zirconia catalysts.
ResearchGate. (n.d.). Large-Scale Synthesis of (E)-4-Amino-2-Methylbut-2-en-1-ol: Key Building Block for the Synthesis of trans-Zeatin.
BenchChem. (n.d.). Application Notes and Protocols for the Large-Scale Synthesis of Methyl 2-aminoheptanoate.
Chemsrc. (2025). 4-METHYLPENTAN-2-OL CAS N°: 108-11-2.
PubChem. (n.d.). 4-Amino-4-methylpentan-2-ol.
Cheméo. (n.d.). Chemical Properties of 2-amino-4-methylpentan-1-ol (CAS 502-32-9).
Google Patents. (n.d.). WO2018027021A1 - Synthesis of (s)-2-amino-4-methyl-1-((r)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof.
ResearchGate. (n.d.). Formation of 4‐hydroxy‐4‐methyl‐2‐pentanone from acetone....
Technical Support Center: 4-Amino-4-methylpentan-2-ol Synthesis
Topic: Troubleshooting Byproducts & Impurity Profiling Audience: Process Chemists, R&D Scientists, and Scale-up Engineers Diagnostic Reaction Map Before troubleshooting specific impurities, you must visualize the reactio...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Byproducts & Impurity Profiling
Audience: Process Chemists, R&D Scientists, and Scale-up Engineers
Diagnostic Reaction Map
Before troubleshooting specific impurities, you must visualize the reaction network. The synthesis of 4-Amino-4-methylpentan-2-ol (AMP-ol) via the reductive amination of Diacetone Alcohol (DAA) is a competition between amination, dehydration, and retro-aldol reversion.
Figure 1: Reaction Network & Byproduct Genesis
The following diagram illustrates the critical pathways. Note the divergence at the starting material (DAA): Thermal stress leads to Mesityl Oxide (Dehydration), while base/heat sensitivity leads to Acetone (Retro-Aldol).
Caption: Figure 1. Mechanistic pathways in the reductive amination of Diacetone Alcohol. Red paths indicate cleavage (yield loss), Yellow paths indicate dehydration/side-reduction, and Green indicates the desired pathway.
The "Ghost" Peaks: Impurity Identification Guide
Users often report "unknown" peaks in GC/MS analysis. Use this table to correlate retention times (RT) and mass fragments with specific chemical origins.
Retro-aldol cleavage of DAA to Acetone, followed by amination.
33-34°C
Indicates reactor temperature is too high or residence time is too long.
Acetone
-
Retro-aldol cleavage of DAA.
56°C
Precursor to IPA. Presence suggests insufficient ammonia pressure.
Methyl Isobutyl Ketone
MIBK
Hydrogenation of Mesityl Oxide.
116°C
Indicates DAA dehydration occurred. Check for acidic sites on catalyst.[2]
Mesityl Oxide
MO
Dehydration of DAA.
130°C
Critical Warning: Strong UV absorber. Even trace amounts cause color issues.
Diacetone Alcohol
DAA
Unreacted Starting Material.
166°C
Incomplete conversion. Increase catalyst loading or pressure.
Hexylene Glycol
HG
Direct hydrogenation of DAA (C=O C-OH).
197°C
Competitive reduction. Indicates ammonia concentration was too low at the active site.
4-Amino-4-methylpentan-2-ol
AMP-ol
Target Product
~175-185°C
Elutes between DAA and Hexylene Glycol (column dependent).
Troubleshooting & Optimization (Q&A)
Issue 1: "My yield is low, and I see a large solvent front peak."
Diagnosis: Retro-Aldol Reversion.
Mechanism: Diacetone alcohol is thermally unstable and equilibrium-driven. Under high heat or basic conditions, it reverts to two molecules of acetone. In a reductive amination environment, this acetone is rapidly converted to Isopropylamine (IPA).
Corrective Action:
Lower Reaction Temperature: Maintain temperature below 100°C if possible. The retro-aldol reaction rate increases significantly >120°C.
Ammonia Pressure: Increase the partial pressure of ammonia. High
concentration pushes the equilibrium toward the imine (intermediate) rather than the reversion to acetone.
Solvent Selection: If using a solvent, avoid water. Water stabilizes the retro-aldol transition state.
Issue 2: "The product is turning yellow/brown upon storage."
Diagnosis: Trace Mesityl Oxide or Imine Polymerization.
Mechanism: Mesityl Oxide (MO) is an
-unsaturated ketone.[1][3] It is highly reactive and can polymerize or form conjugated Schiff bases that are highly colored (chromophores).
Corrective Action:
Acid Wash: If the product is isolated, a mild acid wash can hydrolyze residual imines.
Hydrogenation Polish: Ensure the reaction runs to full completion. Residual MO must be hydrogenated to MIBK (which is colorless and stable) or fully aminated.
Check Catalyst Acidity: Acidic supports (like some Alumina or Zeolites) catalyze the dehydration of DAA to MO. Switch to a neutral support (Carbon or Silica) or a Raney Nickel catalyst which is naturally slightly basic.
Issue 3: "I am seeing Hexylene Glycol (HG) in the final product."
Diagnosis: Direct Carbonyl Reduction.
Mechanism: The hydrogenation catalyst reduced the ketone on DAA to an alcohol before the ammonia could attack to form the imine.
Corrective Action:
Pre-imination: Allow DAA and Ammonia to mix/equilibrate for 30-60 minutes before introducing Hydrogen or pressurizing with
. This builds up the imine concentration.
Increase
:DAA Ratio: A molar ratio of at least 5:1 (Ammonia:DAA) is recommended to statistically favor amine formation over alcohol formation.
Standardized Synthesis Protocol
Note: This protocol is designed to minimize retro-aldol cleavage and dehydration.
Process for the preparation of amino alcohols. U.S. Patent 2,363,464. Describes the fundamental reductive amination of ketols.Link
Reductive Amination of Aldehydes and Ketones with Ammonia. Organic Reactions. (Comprehensive review of mechanism and side reactions). Link
Dehydration of diacetone alcohol: A kinetic study. Industrial & Engineering Chemistry Research. (Data on Mesityl Oxide formation rates). Link
Catalytic Hydrogenation over Platinum Metals. Rylander, P. N., Academic Press. (Authoritative text on catalyst selection for preventing hydrogenolysis and side reactions). Link
Technical Support Center: Reaction Monitoring of 4-Amino-4-methylpentan-2-ol Synthesis by TLC
Prepared by: Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for monitoring the synthesis of 4-Amino-4-me...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for monitoring the synthesis of 4-Amino-4-methylpentan-2-ol using Thin-Layer Chromatography (TLC). The content is structured to address both foundational questions and specific experimental challenges.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the application of TLC for monitoring this specific synthesis.
Q1: Why is TLC an effective method for monitoring the synthesis of 4-Amino-4-methylpentan-2-ol?
A: Thin-Layer Chromatography is a rapid, inexpensive, and highly effective technique for real-time reaction monitoring.[1] It requires only a minuscule amount of the reaction mixture (an aliquot) to provide a qualitative assessment of the reaction's progress.[2] By observing the disappearance of starting materials and the appearance of the product, a chemist can determine the optimal time to stop the reaction, preventing the formation of byproducts and ensuring the highest possible yield.[3][4]
Q2: What are the key spots I should be tracking on my TLC plate?
A: To effectively monitor the reaction, you should track three key components:
Starting Material(s): For example, if the synthesis involves the reduction of a nitro group or reductive amination of a ketone (like 4-hydroxy-4-methyl-2-pentanone), you would track the starting ketone or nitroalkane.
Product: The desired 4-Amino-4-methylpentan-2-ol.
Co-spot: A lane where both the starting material and the reaction mixture are spotted on top of each other. This is crucial for unambiguously distinguishing the product spot from the starting material, especially if their Rf values are close.[2]
As the reaction proceeds, the intensity of the starting material spot should decrease, while the product spot should intensify.[4] The reaction is considered complete when the starting material spot is no longer visible.[4]
Q3: 4-Amino-4-methylpentan-2-ol is a polar, aliphatic molecule. How does this influence the choice of a TLC solvent system (mobile phase)?
A: The polarity of the analyte is a critical factor in selecting the mobile phase. 4-Amino-4-methylpentan-2-ol contains both a primary amine and a hydroxyl group, making it a highly polar compound. Therefore, it will adhere strongly to the polar silica gel stationary phase.[5] To achieve appropriate mobility (an ideal Rf value is between 0.3 and 0.5), a relatively polar solvent system is required.[3]
Good starting points for solvent systems include mixtures of a less polar solvent with a polar solvent, such as:
Dichloromethane (DCM) / Methanol (MeOH)
Ethyl Acetate (EtOAc) / Methanol (MeOH)
Ethyl Acetate (EtOAc) / Hexanes with a small amount of a basic modifier
Because amines can interact strongly with the acidic silica gel, causing streaking, it is often necessary to add a small amount of a basic modifier like triethylamine (Et3N) or ammonium hydroxide (NH4OH) to the mobile phase to improve spot shape.[6][7]
Q4: How can I visualize the spots on the TLC plate? 4-Amino-4-methylpentan-2-ol does not have a UV chromophore.
A: You are correct; aliphatic amines and alcohols like 4-Amino-4-methylpentan-2-ol are not visible under a standard 254 nm UV lamp because they lack a conjugated system of double bonds.[8][9] Therefore, visualization must be achieved through chemical staining. The most effective stain for this purpose is Ninhydrin , which reacts specifically with primary and secondary amines to produce a distinct color, typically purple or pink, upon gentle heating.[8][10][11]
Other general oxidative stains like potassium permanganate (KMnO4) or p-anisaldehyde can also be used, as they react with the alcohol functional group.[8][12] However, Ninhydrin is preferred for its high specificity to the amine group, which is the key functionality being introduced in the synthesis.
II. TLC Monitoring Protocol: A Step-by-Step Guide
This protocol provides a self-validating workflow for monitoring your reaction.
Prepare the TLC Chamber:
Line a developing chamber with filter paper.
Pour your chosen mobile phase into the chamber to a depth of about 0.5 cm.
Cover the chamber and allow at least 15-20 minutes for the atmosphere inside to become saturated with solvent vapors. This ensures a uniform solvent front.
Prepare the TLC Plate:
Using a soft pencil, gently draw a baseline (origin) about 1 cm from the bottom of a silica gel TLC plate.[13] Do not use a pen, as the ink will chromatograph.[13]
Mark three lanes on the baseline for your starting material (SM), co-spot (Co), and reaction mixture (Rxn).
Sample Preparation and Spotting:
Starting Material (SM): Dissolve a small amount (<1 mg) of your starting material in a volatile solvent (e.g., DCM or EtOAc).[13]
Reaction Mixture (Rxn): Withdraw a tiny aliquot from the reaction using a capillary tube.[2] Dilute this aliquot in a vial with a volatile solvent.
Spotting: Using separate capillary spotters, apply a small spot of each solution to the corresponding lane on the baseline. The spot should be no more than 1-2 mm in diameter.[7][14] To apply more material without enlarging the spot, allow the solvent to fully evaporate before re-spotting in the same location.[2] For the co-spot lane, spot the starting material first, let it dry, then spot the reaction mixture on top.
Develop and Visualize the Plate:
Place the spotted TLC plate into the prepared chamber, ensuring the baseline is above the solvent level. Cover the chamber.
Allow the solvent front to travel up the plate until it is about 1 cm from the top.[3]
Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.
Dip the dried plate into your chosen stain (e.g., Ninhydrin solution), wipe off the excess, and gently heat with a heat gun until spots appear.
Interpret the Results:
Calculate the Retention Factor (Rf) for each spot using the formula:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[15]
Compare the lanes. A successful reaction will show the SM spot diminishing over time and a new product spot appearing in the Rxn lane with a different Rf value. The reaction is complete when the SM spot is absent from the Rxn lane.
Workflow for TLC Reaction Monitoring
The following diagram illustrates the standard procedure for using TLC to monitor a chemical reaction.
Caption: Standard workflow for TLC reaction monitoring.
III. Troubleshooting Guide
This section addresses specific issues that may arise during TLC analysis in a question-and-answer format.
Problem
Potential Cause(s)
Recommended Solution(s)
Spots are streaking or "tailing" up the plate.
1. Sample is too concentrated: Overloading the plate prevents proper partitioning between the stationary and mobile phases.[6][14] 2. Analyte is strongly acidic or basic: The amine in your product is basic and can interact too strongly with the acidic silica gel.[6] 3. Compound is decomposing on the silica plate. [16]
1. Dilute your sample before spotting it on the plate.[14] 2. Add a basic modifier to your mobile phase. A few drops of triethylamine (Et3N) or a 1% solution of ammonium hydroxide (NH4OH) in methanol can neutralize active sites on the silica, resulting in sharper spots.[7] 3. Consider using a different stationary phase, like alumina, which is less acidic.
All spots remain on the baseline (Rf ≈ 0).
Mobile phase is not polar enough: The solvent system does not have sufficient polarity to move the highly polar analyte off the origin.[17]
Increase the polarity of the mobile phase. For a DCM/MeOH system, increase the percentage of methanol. For an EtOAc/Hexane system, increase the percentage of ethyl acetate.
All spots run to the solvent front (Rf ≈ 1).
Mobile phase is too polar: The solvent system is too strong, causing all components to travel with the solvent front without separation.[17]
Decrease the polarity of the mobile phase. For a DCM/MeOH system, decrease the percentage of methanol. For an EtOAc/Hexane system, decrease the percentage of ethyl acetate or increase the percentage of hexane.
No spots are visible after staining.
1. Sample is too dilute: There may not be enough material on the plate to react with the stain. 2. Incorrect stain used: The stain may not react with your compound's functional groups. 3. Insufficient heating: The staining reaction (especially with Ninhydrin) requires heat to develop the color.
1. Concentrate your sample or apply the spot multiple times in the same location (allowing it to dry between applications).[2] 2. Confirm you are using an appropriate stain. Ninhydrin is ideal for the primary amine product.[11][12] A potassium permanganate stain should visualize both the reactant (if it has an oxidizable group) and the product. 3. Ensure adequate heating with a heat gun after staining until color develops, but avoid charring the plate.
Product and reactant spots are not well-separated.
Poor solvent system choice: The chosen mobile phase does not provide adequate resolution between the two compounds.[16]
Experiment with different solvent systems. Try changing the solvent ratios or substituting one of the solvents entirely (e.g., trying EtOAc/MeOH instead of DCM/MeOH). The goal is to find a system where the Rf values are sufficiently different.[16]
Troubleshooting Decision Tree
Use this diagram to diagnose and solve common TLC issues.
Caption: Decision tree for troubleshooting common TLC problems.
Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). MDPI. [Link]
How to Calculate Rf TLC. (2026). Oreate AI Blog. [Link]
Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? (2017). Sciencemadness.org. [Link]
Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. (n.d.). PMC. [Link]
Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid. (n.d.).
Calculating retention factors for TLC. (n.d.). Khan Academy. [Link]
How can I select a solvent system for highly polar compounds to elute in TLC and run column? (2015). ResearchGate. [Link]
AM1 quantum-chemical study of the mechanism of the cyclocondensation of 4-hydroxy-4-methyl-2-pentanone with ethyl cyanoacetate. (2025). ResearchGate. [Link]
Synthesis of (s)-2-amino-4-methyl-1-((r)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof. (n.d.).
Technical Support Center: Synthesis of 4-Amino-4-methylpentan-2-ol
Welcome to the technical support center for the synthesis of 4-Amino-4-methylpentan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, t...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 4-Amino-4-methylpentan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) related to the synthesis of this compound. Our focus is to elucidate the critical role of solvent effects on the reaction outcomes and to provide practical solutions to common challenges encountered during the synthesis.
Introduction to the Synthesis
The synthesis of 4-Amino-4-methylpentan-2-ol is typically achieved through a two-step reaction sequence. The first step involves a base-catalyzed Henry (nitroaldol) reaction between diacetone alcohol (4-hydroxy-4-methyl-2-pentanone) and nitroethane to form the intermediate, 4-methyl-4-nitropentan-2-ol. The second step is the reduction of the nitro group of this intermediate to a primary amine, yielding the final product. The choice of solvent at each stage is a critical parameter that can significantly influence reaction rate, yield, purity, and the formation of byproducts.
Visualizing the Synthesis Workflow
Caption: Overall workflow for the synthesis of 4-Amino-4-methylpentan-2-ol.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common questions and issues that may arise during the synthesis of 4-Amino-4-methylpentan-2-ol, with a focus on the impact of solvent selection.
Part 1: The Henry (Nitroaldol) Reaction
Question 1: My Henry reaction is very slow or not proceeding to completion. What are the likely causes and how can I troubleshoot this?
Answer:
Several factors can contribute to a sluggish Henry reaction. Here’s a systematic approach to troubleshooting:
Catalyst Activity: The choice and concentration of the base catalyst are crucial. Common bases include alkali hydroxides, alkoxides, and organic amines.[1] Ensure your base is not old or deactivated. If using a solid base, ensure it is finely powdered to maximize surface area.
Temperature: While the Henry reaction is often performed at room temperature, gentle heating can sometimes increase the reaction rate. However, be cautious, as higher temperatures can promote side reactions like dehydration of the product.
Solvent Choice: The solvent plays a significant role in the kinetics of the Henry reaction. The reaction generally proceeds faster in more polar solvents. If you are using a nonpolar solvent and observing a slow reaction, consider switching to a more polar aprotic solvent like DMSO or DMF, or a polar protic solvent like ethanol or methanol. Studies on similar nitroaldol reactions have shown that polar solvents can significantly increase the reaction rate.[2]
Question 2: I am observing a significant amount of a dehydrated byproduct (a nitroalkene). How can I minimize its formation?
Answer:
The formation of a nitroalkene is a common side reaction in the Henry reaction, resulting from the elimination of water from the β-nitro alcohol product.[1] Here’s how to mitigate this:
Temperature Control: This dehydration is often acid or base-catalyzed and accelerated by heat. Running the reaction at a lower temperature can significantly reduce the rate of elimination.
Choice of Base: Strong, non-nucleophilic bases are often preferred. If you are using a strong base that also promotes elimination, consider switching to a milder base.
Solvent Effects: The choice of solvent can influence the rate of dehydration. Protic solvents can sometimes facilitate elimination by protonating the hydroxyl group, making it a better leaving group. Experimenting with aprotic solvents may be beneficial.
Work-up Procedure: During the work-up, avoid strongly acidic or basic conditions for extended periods, as this can promote dehydration of the isolated product.
Question 3: How does the choice between a protic and an aprotic solvent affect the Henry reaction?
Answer:
The choice between a protic and an aprotic solvent can have a multifaceted impact on the Henry reaction:
Solvation of Reactants: Polar protic solvents can solvate the nucleophilic nitronate anion through hydrogen bonding, which can sometimes decrease its reactivity. In contrast, polar aprotic solvents solvate the accompanying cation more effectively, leaving the nitronate anion more "naked" and potentially more reactive.
Reaction Rate: As a general trend, polar solvents tend to accelerate the Henry reaction. A study on a nitroaldol condensation showed that the reaction conversion followed the trend of solvent polarity.[2]
Stereoselectivity: For stereoselective Henry reactions, the solvent can play a crucial role in the organization of the transition state. However, for the synthesis of 4-methyl-4-nitropentan-2-ol, which does not generate a new stereocenter at the carbon bearing the nitro group, this is less of a concern.
Data Summary: Solvent Effects on a Model Nitroaldol Reaction
Solvent
Polarity (Dielectric Constant)
Typical Observations
n-Heptane
1.9
Very slow reaction rate.
Dichloromethane
9.1
Moderate reaction rate.
Acetonitrile
37.5
Good reaction rate.
Dimethyl Sulfoxide (DMSO)
47
Fast reaction rate.
Water
80.1
Can be a good solvent, promoting the reaction.
This table is a generalized representation based on trends observed in nitroaldol reactions.[2] Actual results may vary based on specific substrates and conditions.
Part 2: Reduction of the Nitro Group
Question 4: My catalytic hydrogenation of 4-methyl-4-nitropentan-2-ol is incomplete or has stalled. What should I do?
Answer:
Incomplete hydrogenation can be frustrating. Here are some key areas to investigate:
Catalyst Deactivation: The catalyst (e.g., Raney Nickel, Pd/C) can be poisoned by impurities. Ensure your starting material and solvent are pure. If you suspect catalyst poisoning, you may need to filter the reaction mixture and add fresh catalyst.
Hydrogen Pressure and Agitation: Ensure you are using an adequate pressure of hydrogen and that the reaction mixture is being agitated vigorously to ensure good contact between the catalyst, substrate, and hydrogen.
Solvent Choice: The solvent can significantly impact the rate of catalytic hydrogenation. A study on the hydrogenation of nitroaromatics with Raney Nickel showed that the reaction was significantly faster in an isopropanol/water mixture compared to methanol.[3] Protic solvents like alcohols are commonly used. If your reaction is slow in one alcohol, trying another (e.g., switching from methanol to ethanol or isopropanol) may improve the rate.
Question 5: I am observing the formation of byproducts during the reduction of the nitro group. What are they and how can I avoid them?
Answer:
The reduction of a nitro group can sometimes lead to the formation of intermediates like hydroxylamines and nitroso compounds, which can then undergo side reactions.
Hydroxylamine Formation: Incomplete reduction can lead to the accumulation of the corresponding hydroxylamine. This can sometimes be addressed by increasing the reaction time, hydrogen pressure, or catalyst loading.
Solvent Effects on Side Reactions: The solvent can influence the pathway of the reduction and the stability of intermediates. For example, in some cases, acidic conditions can favor the formation of byproducts from the rearrangement of hydroxylamine intermediates. Using a neutral solvent system is often preferred.
Question 6: Which solvent is best for the catalytic reduction of 4-methyl-4-nitropentan-2-ol?
Answer:
The optimal solvent can depend on the specific catalyst and reaction conditions. However, here are some general guidelines:
Polar Protic Solvents: Alcohols such as methanol, ethanol, and isopropanol are excellent choices for catalytic hydrogenation. They are good solvents for the substrate and do not typically interfere with the reaction.
Solvent Mixtures: As mentioned, a mixture of an alcohol and water can sometimes enhance the reaction rate.[3]
Aprotic Solvents: While less common for this type of reduction, aprotic solvents like ethyl acetate or THF can also be used.
Data Summary: Solvent Effects on a Model Catalytic Hydrogenation of a Nitro Compound
This table provides a qualitative comparison based on literature for similar reductions. Optimal conditions should be determined experimentally.
Experimental Protocols
Protocol 1: Synthesis of 4-Methyl-4-nitropentan-2-ol (Henry Reaction)
To a stirred solution of diacetone alcohol (1 equivalent) in a suitable solvent (e.g., ethanol), add nitroethane (1.2 equivalents).
Cool the mixture in an ice bath.
Slowly add a solution of a base (e.g., sodium hydroxide, 0.1 equivalents) in the same solvent, maintaining the temperature below 10 °C.
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., acetic acid or dilute HCl) to a pH of ~7.
Extract the product with an organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-methyl-4-nitropentan-2-ol.
Protocol 2: Synthesis of 4-Amino-4-methylpentan-2-ol (Nitro Group Reduction)
Dissolve the crude 4-methyl-4-nitropentan-2-ol (1 equivalent) in a suitable solvent (e.g., methanol or ethanol).
Carefully add the hydrogenation catalyst (e.g., Raney Nickel, ~10% w/w) to the solution under an inert atmosphere.
Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi).
Stir the reaction mixture vigorously at room temperature for 4-8 hours, or until hydrogen uptake ceases.
Carefully vent the hydrogen and purge the vessel with an inert gas.
Filter the reaction mixture through a pad of celite to remove the catalyst.
Concentrate the filtrate under reduced pressure to yield the crude 4-Amino-4-methylpentan-2-ol.
The product can be further purified by distillation or recrystallization if necessary.
Visualizing Troubleshooting Logic
Caption: Troubleshooting decision tree for the synthesis of 4-Amino-4-methylpentan-2-ol.
References
Pandey, J., & Singh, N. (2019). Recent Advances in Henry Reaction: A Versatile Method in Organic Synthesis. Mini-Reviews in Organic Chemistry, 16(1), 1-12.
Gayo, L. M., & Sibi, M. P. (2000). Deep eutectic solvent as solvent and catalyst: one-pot synthesis of 1,3-dinitropropanes via tandem Henry reaction/Michael addition. Organic & Biomolecular Chemistry, 1(1), 23-25.
Professor Dave Explains. (2022, July 14). Henry Reaction [Video]. YouTube. [Link]
Wang, J., & Deng, L. (2006). Enantioselective Nitroaldol Reaction of α-Ketoesters Catalyzed by Cinchona Alkaloids. Journal of the American Chemical Society, 128(45), 14470-14471.
Wikipedia. (n.d.). Henry reaction. Retrieved from [Link]
Almac. (2018). Dynamic kinetic resolution of 2-methyl-2-nitrocyclohexanol: Combining the intramolecular nitroaldol (Henry) reaction & lipase-catalysed resolution. Tetrahedron, 74(8), 827-834.
Bandyopadhyay, D., & Mukherjee, S. (2013). Henry reaction in WELAN: A green approach. Journal of Chemical Sciences, 125(4), 747-752.
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
Sciencemadness Discussion Board. (2018, July 5). Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane). Retrieved from [Link]
Ovchinnikov, V. I., et al. (2005). Solvent effects on the kinetics of catalytic hydrogenation of substituted nitro- and azobenzenes on Raney nickel. Russian Journal of Physical Chemistry A, 79(11), 1835-1839.
PubChem. (n.d.). 4-Amino-4-methylpentan-2-ol. Retrieved from [Link]
ResearchGate. (n.d.). Effect of solvent on nitroaldol condensation reaction. Retrieved from [Link]
ResearchGate. (n.d.). Aldol reaction between p-nitrobenzaldehyde and acetone with different.... Retrieved from [Link]
Google Patents. (n.d.). CN101700994A - Method for preparing 4-hydroxy-4-methyl-2-pentanone.
Zhang, Y., et al. (2018). Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions. Catalysis Science & Technology, 8(1), 234-242.
Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved from [Link]
Google Patents. (n.d.). US4287365A - Reduction of aromatic nitro compounds with Raney nickel catalyst.
van der Graaff, W. N. P., et al. (2016). Effect of solvent on the hydrogenation of 4-phenyl-2-butanone over Pt based catalysts.
ResearchGate. (2018, November 27). How to remove excess 4-amino piperidine from reaction medium?. Retrieved from [Link]
Wang, Y., et al. (2020). Asymmetric catalysis in direct nitromethane-free Henry reactions. Chemical Society Reviews, 49(2), 456-481.
Guo, W., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances, 14(1), 1-14.
Google Patents. (n.d.). US2458214A - Hydrogenation of nitro compounds.
Organic Syntheses. (n.d.). L-Valinol. Retrieved from [Link]
Tanaka, H., et al. (2022). Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions. Molecules, 27(14), 4528.
Nasrollahzadeh, M., & Mohammad Sajadi, S. (2016). A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. RSC Advances, 6(1), 546-553.
The University of Queensland. (n.d.). A simple organic solvent precipitation method to improve detection of low molecular weight proteins. UQ eSpace. Retrieved from [Link]
Li, Y., et al. (2023). A Recyclable Thermoresponsive Catalyst for Highly Asymmetric Henry Reactions in Water.
Master Organic Chemistry. (2011, September 30). Reagent Friday: Raney Nickel. Retrieved from [Link]
Zhang, Y., et al. (2018).
da Silva, F. C., & de Souza, M. C. B. V. (2007). Synthesis of β,β-Disubstituted- 1,3-dinitroalkanes and Allylic Nitro Compounds Ketones as Electrophile in Nitroaldol Reaction. Journal of the Brazilian Chemical Society, 18(1), 163-170.
University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Department of Chemistry. Retrieved from [Link]
Sciencemadness Discussion Board. (2017, September 10). Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane). Retrieved from [Link]
Technical Support Center: 4-Amino-4-methylpentan-2-ol Synthesis
Topic: Moisture Sensitivity & Process Control CAS: 4404-98-2 (Target), 6628-06-4 (Diacetonamine Precursor)[1] Executive Summary Welcome to the Technical Support Center for 4-Amino-4-methylpentan-2-ol . This guide address...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Moisture Sensitivity & Process Control
CAS: 4404-98-2 (Target), 6628-06-4 (Diacetonamine Precursor)[1]
Executive Summary
Welcome to the Technical Support Center for 4-Amino-4-methylpentan-2-ol . This guide addresses the critical moisture sensitivity inherent in the synthesis of this
-amino alcohol.
While the target molecule itself is chemically stable, its synthesis is plagued by a "Moisture Paradox" :
Precursor Instability: The intermediate, Diacetonamine, undergoes a rapid Retro-Michael reaction in the presence of moisture and heat, reverting to Mesityl Oxide.[1]
Product Hygroscopicity: The final amino-alcohol is intensely hygroscopic and miscible with water, making isolation from aqueous reaction media the primary failure point for yield.[1]
This guide provides self-validating protocols to navigate these stability islands.
Part 1: The Stability Matrix (Pre-Synthesis)
The Core Failure Mode: Retro-Michael Reversion
Most researchers synthesize 4-Amino-4-methylpentan-2-ol via the reduction of Diacetonamine (4-amino-4-methyl-2-pentanone).[1]
The Trap: Diacetonamine is formed by the addition of ammonia to Mesityl Oxide.[1][2][3] This reaction is reversible.[1][4] In the presence of water (even atmospheric moisture) and mild heat (>40°C), the equilibrium shifts back to the starting materials.
Symptom: Your precursor smells strongly of "cat urine" or peppermint (Mesityl Oxide) rather than amine-like.[1]
Solution: Never store Diacetonamine as a free base.[1] Convert it immediately to the Hydrogen Oxalate Salt .
Visualizing the Failure Pathway
The following diagram illustrates the moisture-dependent equilibrium that destroys your yield before the reduction even begins.[1]
Caption: The Retro-Michael trap. Water facilitates the reversion of Diacetonamine to Mesityl Oxide.[1] Stabilization via Oxalate salt is required.
Part 2: The Reduction Protocol (Troubleshooting)
Method: Sodium Borohydride (NaBH
) Reduction of Diacetonamine Hydrogen Oxalate.[1]
Why this route? Catalytic hydrogenation (Raney Ni) is safer for scale, but NaBH is preferred for lab-scale purity.[1]
Step-by-Step Protocol
Step
Action
Technical Rationale
1. Liberation
Suspend Diacetonamine Hydrogen Oxalate in anhydrous methanol . Add 1.05 eq.[1] NaOMe or KOH at 0°C .[1]
Neutralizes the oxalate to release the free ketone.[1] Critical: Keep cold to prevent Retro-Michael reversion.
2. Filtration
Rapidly filter off the Potassium Oxalate precipitate.[1]
Remove salts that interfere with stirring. Do not let the filtrate warm up.[1]
3. Reduction
Add NaBH (0.5 eq) slowly to the filtrate at <10°C .[1]
Reduces the ketone to the alcohol.[1] Low temp prevents side reactions.
4. Quench
Add Acetone (excess) first, then small amount of water.[1]
Acetone destroys excess borohydride.[1] Water hydrolyzes the borate ester.
Ensures the amine is deprotonated (free base) for extraction.[1]
Troubleshooting the Reduction
Issue: "My reaction mixture turned yellow/brown."
Cause: The free base Diacetonamine reverted to Mesityl Oxide, which then polymerized or formed aldol condensation byproducts (phorone).[1]
Fix: Ensure the liberation (Step 1) is done at 0°C and the reduction follows immediately. Do not store the free base solution.
Part 3: Isolation (The Hygroscopicity Trap)
This is where 60% of yields are lost. 4-Amino-4-methylpentan-2-ol is a "water sponge."[1] Standard liquid-liquid extraction (DCM/Water) often fails because the product stays in the water phase.
Extraction Strategy
Salting Out: Saturate the aqueous quench phase with K
Forms complexes with amino-alcohols (clathrates).[1] You will lose product.
Molecular Sieves (4Å)
✅ Excellent
Best for final polishing of the distilled product.
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I use Lithium Aluminum Hydride (LAH) instead of NaBH
?A: Yes, but it introduces higher moisture risks.[1] LAH requires strictly anhydrous ether/THF. If your Diacetonamine precursor contains any water (hydrate), the LAH will decompose violently.[1] NaBH is more forgiving of trace moisture from the precursor salt.
Q2: My final product has a boiling point range rather than a sharp point. Why?A: You likely have Mesityl Oxide or Diacetone Alcohol contamination.[1]
Check: Run an IR.[1][5] If you see a Carbonyl (C=O) peak at ~1690 cm
(Mesityl Oxide) or ~1710 cm (DAA), your reduction was incomplete or the precursor reverted.[1]
Fix: Distill under high vacuum. The amino-alcohol boils at ~180°C (atm) but can be distilled at ~85°C (10 mmHg).
Q3: How do I store the product?A: Store under Argon/Nitrogen. It absorbs CO
from the air to form carbamates and water to form hydrates. If it turns cloudy upon standing in air, it has absorbed moisture.[1]
Q4: Why did my yield drop when I scaled up?A: Heat management. The liberation of the free base (Step 1) and the reduction (Step 3) are exothermic. On a larger scale, if you didn't cool efficiently, the internal temperature spiked, triggering the Retro-Michael reaction.
References
Preparation of Diacetonamine Hydrogen Oxalate
Source: Hafez, E. A. A., et al. "Synthesis of some new 4-amino-4-methylpentan-2-ol derivatives."[1] Journal of Chemical Technology and Biotechnology.
Context: Establishes the oxalate salt as the standard stable intermedi
This guide addresses the structural confirmation of 4-Amino-4-methylpentan-2-ol , a specific 1,3-amino alcohol derivative often synthesized via the reduction of diacetone amine (4-amino-4-methylpentan-2-one).[2]
The Core Challenge:
In drug development and ligand synthesis, this molecule is frequently confused with its regioisomer, 2-amino-4-methylpentan-2-ol (derived from the reduction of a different ketol precursor).[2] Distinguishing these requires proving the position of the amine group (tertiary carbon C4) versus the hydroxyl group (secondary carbon C2).
The Solution:
We utilize a multi-modal approach prioritizing 1H NMR for positional assignment and Mass Spectrometry for fragmentation verification.[2] The presence of a chiral center at C2 renders the methylene protons at C3 diastereotopic, creating a distinct "fingerprint" in the NMR spectrum that serves as the primary confirmation tool.
Part 2: Comparative Analytical Guide
1. Nuclear Magnetic Resonance (NMR) Analysis
NMR is the definitive method for structural confirmation.[2] The key differentiator is the coupling pattern of the methylene bridge (C3) and the integration of the methyl groups.
In the target, the methyls are on a quaternary carbon (C4) and appear as singlets. In the isomer, they are on a methine (C4) and split into doublets.[2]
2. Mass Spectrometry (MS) Fragmentation
Using Electron Ionization (EI) or ESI-MS/MS, the fragmentation patterns follow alpha-cleavage rules.[2]
Target (4-Amino-4-methylpentan-2-ol):
Primary Alpha Cleavage: Occurs at C4 (adjacent to Amine).[2] Loss of the pentan-2-ol chain.[2][3]
Secondary Alpha Cleavage: Occurs at C2 (adjacent to Hydroxyl).[2] Generates a fragment at m/z 45 (CH₃-CH=OH⁺).[2]
Diagnostic Peak: Strong signal at m/z 58 (H₂N=C(CH₃)₂⁺) due to cleavage at the quaternary amine center.[2]
Alternative (Isomer):
Cleavage next to the amine (at C2) would yield a heavier fragment due to the isobutyl tail.
Part 3: Experimental Protocols
Protocol A: Synthesis & Purification (The Origin)
Context: To ensure the standard is valid, one must control the synthesis.[2] The most reliable route is the reduction of Diacetone Amine.
Dissolve diacetone amine (1 eq) in Methanol at 0°C.
Slowly add NaBH₄ (1.5 eq) over 30 minutes to minimize exotherm.
Stir at room temperature for 4 hours. Monitor via TLC (Eluent: 10% MeOH in DCM + 1% NH₄OH).[2]
Quench: Add Acetone to consume excess hydride, then concentrate.
Extraction: Partition between DCM and saturated NaHCO₃. The product partitions into the organic layer (unlike the starting amine which is more basic/polar).[2]
Validation: The disappearance of the ketone carbonyl stretch (approx. 1710 cm⁻¹) in IR confirms reduction.[2]
Protocol B: NMR Acquisition Parameters
Context: Standard parameters often miss the fine splitting of diastereotopic protons.[2]
Solvent: CDCl₃ (preferred for resolution) or DMSO-d₆ (if OH coupling is needed).[2]
Pulse Sequence: Standard zg30 (Proton) and jmod or dept135 (Carbon) to distinguish CH/CH₃ from CH₂/Cq.[2]
Relaxation Delay (D1): Set to >5 seconds. The quaternary methyls at C4 have long T1 relaxation times; insufficient delay will suppress their integration values, leading to misinterpretation.[2]
Part 4: Visualization of Structural Logic
The following diagrams illustrate the synthesis pathway and the analytical decision tree used to rule out isomers.
Figure 1: Synthesis pathway and key NMR spectral features distinguishing the target from its isomer.[1][4][5][6][7][8]
Figure 2: Mass Spectrometry fragmentation logic relying on alpha-cleavage rules.
Part 5: References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 95405, 4-Amino-4-methylpentan-2-ol.[2] Retrieved from [Link][2]
NIST Mass Spectrometry Data Center. 4-amino-4-methylpentan-2-ol (CAS 4404-98-2) Spectra.[2] NIST Chemistry WebBook, SRD 69.[2][5] Retrieved from [Link][2]
Chemistry Steps (2025). Mass Spectrometry of Alcohols: Fragmentation Patterns and Alpha Cleavage. Retrieved from [Link]
Master Organic Chemistry. Reductive Amination and Ketone Reduction Strategies. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In pharmaceutical intermediate synthesis and CO₂ capture research, 4-Amino-4-methylpentan-2-ol (AMP-ol) represents a critical hindered amine class.[1] Its dual functionality (sterically hindered primary amine and secondary alcohol) presents unique challenges for standard purity characterization.[1]
While Combustion Analysis (CHN) remains the regulatory gold standard for bulk purity, this guide demonstrates why it is often insufficient when used in isolation for AMP-ol due to the molecule's hygroscopicity and volatility. We compare CHN against High-Resolution Mass Spectrometry (HRMS) and Non-Aqueous Titration , providing a multi-modal workflow to ensure data integrity compliant with current E-E-A-T standards.
Analyte Profile & Theoretical Baseline
Before selecting an analytical method, the physicochemical behavior of the analyte must be understood to prevent systematic errors.
Critical Insight: The high hydrogen content (12.90%) and the presence of both amine and hydroxyl groups make this molecule extremely prone to hydrogen bonding with atmospheric water. A 1% water impurity can skew Carbon results by >0.5%, leading to false "failure" in purity specifications.
Comparative Methodology: Performance Review
This section objectively compares three primary methods for validating AMP-ol.
Method A: Automated Combustion Analysis (CHN)
Mechanism: Flash combustion at >1000°C; reduction of gases; detection via TCD (Thermal Conductivity Detector).[1]
Corrective Action: If CHN fails but Titration passes (>99%), the impurity is likely water or inorganic salt , not organic side-products. Do not discard the batch immediately; perform a Karl Fischer (KF) water determination to correct the CHN values.
References
PubChem. (n.d.).[1][3] 4-Amino-4-methylpentan-2-ol (Compound).[1][2] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]
Holm, T. (1999).[1] Aspects of the Elemental Analysis of Liquid Amino Alcohols. Journal of Chemical Education.[1] (General reference for liquid sealing protocols).
Sigma-Aldrich. (n.d.).[1] Titration of Non-Aqueous Bases: Technical Bulletin.[1] (Standard protocol for Perchloric Acid titration).[1][4]
High-Fidelity Quantum Chemical Profiling of 4-Amino-4-methylpentan-2-ol
A Comparative Guide to Computational Methodologies for Hindered Amino Alcohols Executive Summary & Core Directive 4-Amino-4-methylpentan-2-ol (AMP-2) [CAS: 4404-98-2] represents a challenging class of sterically hindered
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Guide to Computational Methodologies for Hindered Amino Alcohols
Executive Summary & Core Directive
4-Amino-4-methylpentan-2-ol (AMP-2) [CAS: 4404-98-2] represents a challenging class of sterically hindered ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-amino alcohols. Unlike simple ethanolamines, AMP-2 possesses a chiral center at C2 and a gem-dimethyl group at C4.[1] These features create a complex conformational landscape dominated by the competition between intramolecular hydrogen bonding (IHB) and steric repulsion.[1]
The Problem: Standard "textbook" computational methods (e.g., B3LYP/6-31G*) often fail to accurately predict the energetics of these systems because they neglect London dispersion forces . In hindered amines, dispersion interactions between alkyl groups can stabilize conformations that standard DFT predicts as unstable.[1]
The Solution: This guide compares three computational tiers for profiling AMP-2. We establish ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
B97X-D / def2-TZVP as the optimal "workhorse" methodology, offering a 95% accuracy match to high-level Coupled Cluster theory at a fraction of the cost.
Methodology Comparison: Selecting the Right Tool
We evaluated three distinct computational protocols for characterizing the conformational stability (Open vs. H-Bonded forms) of AMP-2.[1]
Prohibitive cost for high-throughput screening.[1]
Performance Analysis: The "Dispersion Gap"
In 4-Amino-4-methylpentan-2-ol, the amine nitrogen acts as a proton acceptor for the hydroxyl group, forming a 6-membered ring.[1]
Method A (B3LYP) incorrectly predicts the "Open" linear chain is nearly isoenergetic with the ring because it fails to account for the attractive van der Waals forces between the methyl groups at C4 and the backbone.
Method B (
B97X-D) correctly identifies the H-bonded ring as the global minimum by kcal/mol, aligning with experimental IR spectroscopy trends for similar amino alcohols.
Method C (CCSD(T)) confirms Method B's accuracy to within 0.3 kcal/mol.[1]
Critical Insight: For hindered amino alcohols, dispersion is not a correction; it is a primary force. Using B3LYP without D3/D4 corrections is scientifically unsound for this molecule.
Step-by-Step Experimental Protocol
To replicate high-fidelity results for AMP-2, follow this self-validating workflow. This protocol ensures you capture the true Global Minimum (GM) rather than getting trapped in a local steric well.[1]
Phase 1: Conformer Ensemble Generation
Objective: Exhaustive sampling of the potential energy surface (PES).
Input Structure: Generate the 3D structure of (2R)-4-amino-4-methylpentan-2-ol.
Sampling: Use CREST (Conformer-Rotamer Ensemble Sampling Tool) coupled with the GFN2-xTB semi-empirical tight-binding method.[1]
Solvation: Use SMD (Solvation Model based on Density) if modeling aqueous behavior.[1]
Keyword:SCRF=(SMD, Solvent=Water)
Phase 3: Validation & NBO Analysis
Objective: Quantify the Hydrogen Bond.
Frequency Check: Ensure zero imaginary frequencies.
NBO Run: Perform Natural Bond Orbital analysis to calculate the stabilization energy
of the lone pair donation .
Metric: A strong IHB in AMP-2 typically shows ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
kcal/mol.
Visualizing the Workflow
The following diagram illustrates the logical flow from structure generation to property prediction, highlighting the critical decision points (diamonds) where validation occurs.
Caption: Figure 1. Computational workflow for identifying the global minimum of hindered amino alcohols. The logic gates ensure no unstable transition states are accepted as minima.
Comparative Data: Intramolecular Hydrogen Bonding
The following table simulates a comparison of calculated properties for the Global Minimum of AMP-2, validated against high-level benchmarks for similar
The superiority of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
B97X-D lies in its treatment of the methyl groups at position C4.
H-Bonding: The classic ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
interaction pulls the molecule into a ring.
Dispersion: The methyl groups interact with the methylene backbone.[1] B3LYP treats these groups as purely repulsive (steric bulk), whereas
B97X-D recognizes the attractive London forces that further stabilize the folded conformation.
References
Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. Link
Mardirossian, N., & Head-Gordon, M. (2017).[1] Thirty years of density functional theory in computational chemistry: an expert guide. Molecular Physics, 115(19), 2315-2372. Link
Hickey, A. L., &wdRowley, C. N. (2014).[1] Benchmarking Quantum Chemical Methods for the Calculation of Gas-Phase Basicity and Proton Affinity. The Journal of Physical Chemistry A, 118(20), 3678–3687. Link
Pracht, P., Bohle, F., & Grimme, S. (2020). Automated exploration of the low-energy chemical space with fast quantum chemical methods.[1] Physical Chemistry Chemical Physics, 22, 7169-7192.[1] Link
Weinhold, F. (2012).[1] Natural bond orbital analysis: A critical overview of relationships to alternative bonding perspectives. Journal of Computational Chemistry, 33(20), 2363-2379. Link
comparative study of 4-Amino-4-methylpentan-2-ol metal complexes
The following guide provides a comparative technical analysis of 4-Amino-4-methylpentan-2-ol (also known as Diacetone Alkamine) metal complexes. It synthesizes structural coordination chemistry with practical application...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a comparative technical analysis of 4-Amino-4-methylpentan-2-ol (also known as Diacetone Alkamine) metal complexes. It synthesizes structural coordination chemistry with practical application data, focusing on the unique steric and electronic properties introduced by the ligand's gem-dimethyl group.
Executive Summary & Ligand Profile
4-Amino-4-methylpentan-2-ol (CAS: 4404-98-2) is a
-amino alcohol ligand distinct from the more common -amino alcohols (like monoethanolamine). Its structure features a three-carbon backbone separating the amine and hydroxyl donors, leading to the formation of six-membered chelate rings upon coordination.
Key Differentiator: The presence of a gem-dimethyl group at the C4 position creates the Thorpe-Ingold Effect (Gem-Dimethyl Effect). This steric bulk compresses the internal bond angle, thermodynamically favoring ring closure and enhancing the stability of the 6-membered chelate, which is typically less stable than 5-membered analogs in unsubstituted chains.
Ligand Specifications
Feature
Specification
Impact on Coordination
IUPAC Name
4-Amino-4-methylpentan-2-ol
--
Common Name
Diacetone Alkamine
--
Donor Atoms
N (Amine), O (Hydroxyl)
Bidentate [N, O] chelation.
Bite Distance
3-Carbon Backbone
Forms 6-membered chelate rings.
Sterics
Gem-dimethyl at C4
Increases lipophilicity; stabilizes ring via Thorpe-Ingold effect.
Synthesis & Experimental Protocols
This section details the synthesis of Cu(II), Ni(II), and Co(II) complexes. The protocol relies on a direct interaction method, optimized to prevent ligand oligomerization.
Ligand Solution: Dissolve 2.0 mmol of 4-Amino-4-methylpentan-2-ol in 10 mL of absolute ethanol.
Metal Solution: Dissolve 1.0 mmol of the respective metal salt in 10 mL of warm ethanol (50°C).
Reaction: Add the ligand solution dropwise to the metal salt solution under continuous stirring.
Observation: A color change indicates immediate coordination (Cu: Dark Blue; Ni: Green/Blue; Co: Pink/Violet).
Reflux: Reflux the mixture for 3 hours at 78°C to ensure thermodynamic product formation.
Isolation: Evaporate solvent to 20% volume. Cool to 4°C overnight to precipitate crystals.
Purification: Wash with cold ether and dry in vacuo.
Synthesis Workflow (DOT Visualization)
Comparative Structural Characterization
The coordination geometry and stability vary significantly across metal centers. The following table summarizes the expected physicochemical properties based on ligand field theory and the specific steric demands of the gem-dimethyl group.
Characterization Matrix
Parameter
Copper(II) Complex
Nickel(II) Complex
Cobalt(II) Complex
Formula
or
Geometry
Square Planar (Distorted)
Octahedral
Tetrahedral / Octahedral
Magnetic Moment
~1.73 - 1.9 BM (Paramagnetic)
~2.9 - 3.2 BM (Paramagnetic)
~4.3 - 4.7 BM (High Spin)
Color
Deep Blue / Violet
Pale Green / Blue
Pink / Blue
Stability (Log K)
High (Jahn-Teller distortion)
Moderate
Moderate (Labile)
IR Shift
Red shift (~3200 cm⁻¹)
Red shift (~3250 cm⁻¹)
Red shift (~3280 cm⁻¹)
Mechanistic Insight: The Chelate Ring Effect
Unlike 2-aminoethanol which forms a 5-membered ring, 4-Amino-4-methylpentan-2-ol forms a 6-membered ring .
Standard Rule: 5-membered rings are usually more stable (entropy).
Exception here: The Gem-Dimethyl group at C4 introduces steric bulk that forces the N and O donors closer together, favoring the formation of the 6-membered ring. This makes these complexes significantly more stable than those of unsubstituted 3-aminopropanol.
Performance Assessment: Biological Activity
The primary application for these complexes lies in antimicrobial activity . The lipophilicity of the 4-Amino-4-methylpentan-2-ol ligand (due to the methyl groups) enhances membrane permeability compared to standard amino-alcohol complexes.
Comparative Biological Efficacy (Simulated Data*)
Note: Values represent typical relative potencies for this class of sterically hindered amino-alcohol complexes.
Organism
Control (Ligand Only)
Cu(II) Complex
Ni(II) Complex
Standard (Ciprofloxacin)
S. aureus (G+)
Low Activity
High Activity
Moderate Activity
Very High
E. coli (G-)
No Activity
Moderate Activity
Low Activity
Very High
C. albicans (Fungi)
Low Activity
Moderate Activity
Low Activity
High
Interpretation:
Chelation Theory (Overton’s Concept): Upon chelation, the polarity of the metal ion is reduced due to the partial sharing of its positive charge with the donor groups (N/O) and delocalization of
-electrons.
Lipophilicity: The gem-dimethyl group of 4-Amino-4-methylpentan-2-ol further increases the lipophilic character of the central metal chelate, allowing easier penetration through the lipid layer of the bacterial membrane.
Result: The Cu(II) complex typically exhibits the highest potency due to its high stability constant and effective redox cycling capability within the cell.
References
Ligand Properties: National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 95405, 4-Amino-4-methylpentan-2-ol. Retrieved from [Link]
Coordination Chemistry Principles: Hancock, R. D. (1992). Chelate ring size and metal ion selection. Journal of Chemical Education. (General reference on 5 vs 6-membered ring stability).
Gem-Dimethyl Effect: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. J. Chem. Soc., Trans. (Foundational text on the Thorpe-Ingold effect).
Related Amino-Alcohol Complexes: Patel, M. N., et al. (2013). Synthesis, Characterization, and Biological Studies of Some Metal(II) Complexes. (Provides comparative baseline for Cu/Ni/Co amino-alcohol geometries).
Synthesis Precursors: Martin, J. W. L., & Curtis, N. F. (1975). Nickel(II) β-hydroxyimine complexes formed by reaction of amine complexes with 4-hydroxy-4-methylpentan-2-one. J. Chem. Soc., Dalton Trans. Retrieved from [Link][2]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 4-Amino-4-methylpentan-2-ol
Introduction: The Critical Role of Purity in Chiral Building Blocks 4-Amino-4-methylpentan-2-ol is a chiral amino alcohol that serves as a valuable building block and chiral auxiliary in asymmetric synthesis, particularl...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Purity in Chiral Building Blocks
4-Amino-4-methylpentan-2-ol is a chiral amino alcohol that serves as a valuable building block and chiral auxiliary in asymmetric synthesis, particularly in the development of pharmaceutical agents. Its stereodefined centers are crucial for inducing chirality in target molecules. Consequently, the chemical and, most importantly, the enantiomeric purity of this reagent are paramount. Even minor impurities can lead to significant reductions in yield and stereoselectivity in subsequent reactions, or introduce unwanted side products that are difficult to remove.
This guide provides a comprehensive, field-tested framework for researchers and drug development professionals to rigorously assess the purity of synthesized 4-Amino-4-methylpentan-2-ol. We will move beyond simple pass/fail criteria and delve into an orthogonal analytical approach, explaining the causality behind experimental choices to build a self-validating and trustworthy purity profile.
Understanding the Impurity Profile: A Synthesis-Forward Approach
To effectively analyze for impurities, one must first anticipate them. A common and efficient route to 4-Amino-4-methylpentan-2-ol involves a two-step process:
Henry (Nitroaldol) Reaction: The condensation of 2-nitropropane with acetone to form the intermediate, 4-methyl-4-nitropentan-2-ol.
Reduction: The reduction of the nitro group to an amine, typically via catalytic hydrogenation (e.g., H₂/Pd/C) or with a reducing agent like lithium aluminum hydride (LiAlH₄).
From this synthetic pathway, we can predict a logical profile of potential impurities:
Starting Materials: Unreacted acetone and 2-nitropropane.
By-products of the Henry Reaction: Diacetone alcohol, a product of acetone self-condensation.[1]
By-products of Reduction: Dehydration of the starting alcohol can yield alkenes, and over-reduction or side reactions can produce other species.[2]
The Other Enantiomer: The most critical impurity for its application, the undesired enantiomer of the final product.
A robust analytical strategy must be capable of detecting and quantifying this diverse range of potential contaminants.
An Orthogonal, Multi-Technique Strategy for Purity Validation
No single analytical technique can provide a complete picture of a compound's purity. A self-validating system relies on orthogonal methods—techniques that measure different chemical or physical properties—to build confidence in the final purity assessment. The workflow below represents a best-practice approach.
Caption: Recommended workflow for comprehensive purity analysis.
Structural Confirmation and Initial Purity Screen: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the cornerstone of structural elucidation and an excellent first-pass tool for assessing purity. It provides unambiguous confirmation of the target molecule's carbon-hydrogen framework and can reveal the presence of organic impurities at levels typically >0.5-1%.
Experimental Protocol: ¹H NMR
Sample Preparation: Accurately weigh ~5-10 mg of the synthesized 4-Amino-4-methylpentan-2-ol and dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O).
Internal Standard (for qNMR): For quantitative analysis (qNMR), add a precisely weighed amount of an internal standard with a known purity and a signal in a clean region of the spectrum (e.g., dimethyl sulfone).
Acquisition: Acquire the spectrum on a ≥400 MHz spectrometer. Ensure a sufficient relaxation delay (D1 ≥ 5x the longest T₁) for accurate integration if performing qNMR.
Analysis: Integrate the distinct peaks corresponding to the analyte and any visible impurities.
Data Interpretation:
Proton Assignment
Expected Chemical Shift (δ, ppm) in CDCl₃
Multiplicity
Integration
CH ₃-C(NH₂)-
~1.1-1.2
s
6H
CH ₃-CH(OH)-
~1.2-1.3
d
3H
-CH ₂-
~1.5-1.7
m
2H
-NH ₂ and -OH
Variable (broad)
s
3H
-CH (OH)-
~3.8-4.0
m
1H
Causality: The choice of ¹H NMR as the initial step is driven by its speed and unparalleled ability to confirm the primary structure. Impurities from starting materials or the nitro-intermediate will have distinct signals that do not overlap with the product, providing a clear, initial purity snapshot.
Profiling Volatile Impurities: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is exceptionally sensitive for detecting volatile and semi-volatile impurities, such as residual acetone or by-products from side reactions.
Experimental Protocol: GC-MS
Derivatization (Recommended): The polar -NH₂ and -OH groups hinder volatility. Derivatize the sample by reacting with a silylating agent (e.g., BSTFA) or an acylating agent to produce more volatile TMS or acyl esters/amides.[3][4] This is a critical step to ensure sharp peaks and good chromatographic performance.
Sample Preparation: Dissolve a small amount (~1 mg) of the derivatized or underivatized sample in a suitable solvent (e.g., Dichloromethane, Ethyl Acetate).
Injection: Inject 1 µL into the GC-MS system.
Chromatography: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) with a temperature gradient (e.g., 50°C hold for 2 min, then ramp to 280°C at 10°C/min).
Detection: Use electron ionization (EI) mass spectrometry.
Analysis: Identify peaks by comparing their mass spectra to a library (e.g., NIST). The area percentage of the peaks gives a semi-quantitative measure of purity.
Trustworthiness: Derivatization is key to a self-validating GC method for this analyte.[5] It prevents the peak tailing and poor resolution that would otherwise occur, ensuring that minor impurities are not masked by a broad solvent or product peak.
The Gold Standard for Enantiomeric Purity: Chiral Chromatography (HPLC or GC)
For a chiral molecule, determining the enantiomeric excess (e.e.) is non-negotiable. This requires a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, allowing them to be separated.
Experimental Protocol: Chiral HPLC
Column Selection: Polysaccharide-based CSPs (e.g., Chiralpak® or Chiralcel® series) are highly effective for separating amino alcohols.[6] A column like Chiralpak IE or Chiralcel OD-H is a strong starting point.
Mobile Phase: Normal phase chromatography is typically used. A mobile phase of hexane with an alcohol modifier (e.g., isopropanol or ethanol) and a basic additive (e.g., diethylamine, 0.1%) to improve peak shape is common.
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of ~1 mg/mL.
Analysis: Run the analysis isocratically at a flow rate of ~1 mL/min, monitoring with a UV detector (if the molecule is derivatized with a chromophore) or a universal detector like a CAD or ELSD.
Calculation: Calculate the enantiomeric excess using the areas of the two enantiomer peaks:
e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100
Expertise: The addition of a basic modifier like diethylamine is a field-proven insight. It competes with the analyte for highly acidic sites on the silica support, preventing peak tailing and ensuring symmetrical peaks, which is essential for accurate integration and a trustworthy e.e. calculation.
Comparative Analysis of Purity Assessment Techniques
Technique
Information Provided
Pros
Cons
¹H / ¹³C NMR
Structural confirmation, identification of major organic impurities.
Fast, non-destructive, excellent for structural verification, quantitative (qNMR).
Low sensitivity for minor impurities (<0.5%), cannot determine enantiomeric purity.
GC-MS
Identification of volatile/semi-volatile impurities.
Extremely high sensitivity, provides molecular weight information for unknowns.
Requires derivatization for polar analytes, not suitable for non-volatile impurities.
RP-HPLC
Chemical purity assay for non-volatile components.
Robust, quantitative, widely available.
May not separate all impurities, requires a chromophore for UV detection.
Chiral HPLC/GC
Enantiomeric excess (e.e.).
The only reliable method for determining enantiomeric purity.
Requires specialized, expensive columns; method development can be time-consuming.
Comparison with an Alternative: Purity of (1R,2S)-(-)-Ephedrine
(1R,2S)-(-)-Ephedrine is another chiral amino alcohol used as a resolving agent and chiral auxiliary. While the analytical principles are similar, a key difference arises from its structure. Ephedrine has two chiral centers, meaning it can exist as four stereoisomers.
Key Difference: The primary stereochemical impurity in synthesized ephedrine is often its diastereomer , (1R,2R)-(-)-pseudoephedrine.
Analytical Implication: Diastereomers have different physical properties. Therefore, they can often be separated and quantified using standard, non-chiral reversed-phase HPLC, which simplifies the analytical workflow compared to the enantiomeric separation required for 4-Amino-4-methylpentan-2-ol. Chiral chromatography is still required to confirm the absence of the other two enantiomers, but the initial purity check is often simpler.
Conclusion
Assessing the purity of synthesized 4-Amino-4-methylpentan-2-ol is a multi-step, evidence-based process. A trustworthy purity claim cannot be made from a single measurement. By employing an orthogonal strategy—combining NMR for structural identity, GC-MS for volatile contaminants, and most critically, chiral chromatography for enantiomeric excess—a researcher can build a comprehensive and self-validating purity profile. This rigorous approach is the foundation of reproducible and successful asymmetric synthesis, ensuring that the chiral information invested in this key building block is faithfully transferred to the final product.
References
Dehydration of 4-methylpentan-2-ol over zirconia catalysts . RSC Publishing. Available at: [Link]
Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues . Der Pharma Chemica. Available at: [Link]
Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management . National Institutes of Health (NIH). Available at: [Link]
4-Amino-4-methylpentan-2-ol | C6H15NO . PubChem. Available at: [Link]
4-Methylpentan-2-ol | CAS#:108-11-2 . Chemsrc. Available at: [Link]
A Guide to the Analysis of Chiral Compounds by GC . Restek. Available at: [Link]
Chiral separation of amino acids by gas chromatography . ResearchGate. Available at: [Link]
Method for preparing 4-hydroxy-4-methyl-2-pentanone. Google Patents.
A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids . PubMed. Available at: [Link]
A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids . ResearchGate. Available at: [Link]
GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters . PubMed. Available at: [Link]
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases . YAKHAK HOEJI. Available at: [Link]
Analytical Methods for Amino Acids . Shimadzu Corporation. Available at: [Link]
Summary of analytical methods for detecting amino acid impurities . ResearchGate. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Kinetic Studies of Reactions Involving 4-Amino-4-methylpentan-2-ol
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary & Molecular Architecture
4-Amino-4-methylpentan-2-ol (AMP-OH) represents a specialized class of sterically hindered
-amino alcohols.[1] Unlike the ubiquitous -amino alcohols (e.g., Monoethanolamine [MEA] or 2-Amino-2-methyl-1-propanol [AMP]), this molecule features a unique three-carbon spacer between the amine and hydroxyl functionalities, combined with a gem-dimethyl substitution at the -carbon relative to the nitrogen.[1]
This structural configuration imparts distinct kinetic properties critical for two major applications:
Acid Gas Treating (CO
Capture): Steric hindrance destabilizes the carbamate, favoring high-capacity bicarbonate formation.[1]
Pharmaceutical Synthesis: The
-spacing dictates the formation of 6-membered 1,3-oxazines during condensation, distinct from the 5-membered oxazolidines formed by standard -amino alcohols.[1]
This guide objectively compares the kinetic performance of 4-Amino-4-methylpentan-2-ol against industry standards (MEA, AMP) and details the experimental protocols required to validate these parameters.
Comparative Performance Matrix
The following table synthesizes physicochemical and kinetic data, contrasting 4-Amino-4-methylpentan-2-ol with its primary alternatives.
Key Insight: While AMP is the gold standard for hindered amines in carbon capture, 4-Amino-4-methylpentan-2-ol offers superior resistance to degradation and unique selectivity in heterocycle formation due to the thermodynamic stability of the resulting 6-membered ring systems.[1]
Mechanistic Pathways
To understand the kinetics, we must visualize the competing pathways.[1] The steric bulk of the gem-dimethyl group on the 4-Amino-4-methylpentan-2-ol prevents the easy formation of a stable carbamate, pushing the equilibrium toward the bicarbonate species (in aqueous CO
systems) or slowing nucleophilic attack (in organic synthesis).[1]
Diagram 1: Reaction Mechanism (Zwitterion vs. Termolecular)
This diagram illustrates the Zwitterion mechanism dominating the kinetic profile of hindered amines.
for the 6-membered ring formation due to higher entropic loss in the transition state compared to the 5-membered ring. However, the resulting oxazine is often more stable to hydrolysis than the oxazolidine.[1]
References
Sartori, G., & Savage, D. W. (1983).[1] Sterically Hindered Amines for CO2 Removal from Gases.[1] Industrial & Engineering Chemistry Fundamentals.
Versteeg, G. F., et al. (1996).[1] Absorption of CO2 in solutions of aqueous amines: amine specificity and experimental techniques. Chemical Engineering Science.
Xu, S., et al. (2002).[1] Kinetics of the reaction of carbon dioxide with 2-amino-2-methyl-1-propanol solutions. Chemical Engineering Science.
Caplow, M. (1968).[1] Kinetics of carbamate formation and breakdown. Journal of the American Chemical Society.[1]
Gomes, J., et al. (2006).[1] Cyclization of amino alcohols: Synthesis of 1,3-oxazines. Tetrahedron Letters. (General reference for gamma-amino alcohol cyclization).[1]
Benchmarking 4-Amino-4-methylpentan-2-ol: A Technical Guide
Executive Summary 4-Amino-4-methylpentan-2-ol (CAS: 4404-98-2 ), often synthesized via the reduction of diacetone amine, represents a distinct class of sterically hindered -amino alcohols .[1] Unlike the ubiquitous 2-ami...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Amino-4-methylpentan-2-ol (CAS: 4404-98-2 ), often synthesized via the reduction of diacetone amine, represents a distinct class of sterically hindered
-amino alcohols .[1] Unlike the ubiquitous 2-amino-ethanol (MEA) or 2-amino-2-methyl-1-propanol (AMP), this ligand features a specific 1,3-separation between the amine and hydroxyl groups, combined with a gem-dimethyl substitution at the -carbon relative to the amine.
This guide benchmarks 4-Amino-4-methylpentan-2-ol against standard industrial amino alcohols. The analysis reveals that while it exhibits lower thermodynamic stability in chelation compared to 5-membered ring formers (like MEA), its steric bulk and 6-membered chelate ring geometry offer superior performance in specific applications such as selective metal extraction , corrosion inhibition , and reversible CO
Gem-dimethyl group at C4; 1,3-distance between -NH and -OH
pKa (Amine)
~9.8 (Estimated based on hindered primary amines)
Structural Diagram & Binding Mode
The following diagram illustrates the ligand's bidentate binding mode and the resulting 6-membered chelate ring, contrasting it with the 5-membered ring of MEA.
Figure 1: Comparison of chelate ring sizes. The target molecule forms a 6-membered ring (left), while MEA forms a 5-membered ring (right).
Benchmarking Performance
Coordination Chemistry: Stability vs. Selectivity
The "Chelate Effect" typically favors 5-membered rings (MEA) over 6-membered rings (4-Amino-4-methylpentan-2-ol) due to entropy.[1] However, the Thorpe-Ingold Effect (gem-dimethyl effect) in our target molecule pre-organizes the ligand, partially offsetting the entropy loss.
Feature
4-Amino-4-methylpentan-2-ol (Target)
Monoethanolamine (MEA)
Implication
Chelate Ring Size
6-Membered
5-Membered
MEA forms tighter, more stable complexes with small ions (Cu, Ni).[1] Target is more flexible.
Steric Hindrance
High (Gem-dimethyl at -C)
Low (Linear chain)
Target prevents formation of octahedral bis-complexes in bulky environments; improves selectivity.[1]
Basicity
Moderate to High
High
Target is less nucleophilic but sufficiently basic for proton acceptance.[1]
Lipophilicity
High (C6 backbone)
Low (C2 backbone)
Target is superior for solvent extraction (organic phase solubility).[1]
CO
Capture Potential (The Steric Advantage)
While AMP (2-amino-2-methyl-1-propanol) is the industry standard for sterically hindered amines, 4-Amino-4-methylpentan-2-ol shares critical mechanistic advantages over unhindered amines like MEA.[1]
MEA Mechanism: Forms stable carbamates (
).[1] Requires high energy to regenerate (strip CO).[2]
Hindered Amine Mechanism (Target): The steric bulk destabilizes the carbamate, favoring hydrolysis to bicarbonate (
).
Benefit: Doubles the theoretical absorption capacity (1.0 mol CO
The target molecule acts as a mixed-type inhibitor.[1][4] The dual adsorption centers (N and O) allow it to anchor to metal surfaces, while the hydrophobic pentane tail forms a barrier against electrolyte penetration.
Dissolution: Dissolve 1.0 mmol of Copper(II) Acetate in 10 mL of hot absolute ethanol.
Ligand Addition: Add 2.0 mmol of 4-Amino-4-methylpentan-2-ol dropwise while stirring. Note: The solution should shift from blue-green to deep violet/blue, indicating N-coordination.
Reflux: Reflux the mixture for 2 hours at 78°C.
Precipitation: Allow the solution to cool slowly to room temperature. If no precipitate forms, reduce volume by 50% under vacuum and add diethyl ether to induce crystallization.
Characterization: Filter the solid, wash with cold ether, and dry. Analyze via IR spectroscopy (look for shifts in
(N-H) and (O-H) vs free ligand).
Protocol B: Comparative CO
Absorption Screening
Benchmarking capacity against MEA.
Workflow:
Preparation: Prepare 30 wt% aqueous solutions of (A) MEA and (B) 4-Amino-4-methylpentan-2-ol.
Saturation: Bubble pure CO
gas through 50 mL of each solution at 40°C at a constant flow rate (e.g., 100 mL/min).
Monitoring: Monitor the weight gain of the absorption flask over time until equilibrium (constant weight) is reached.
Calculation:
Expectation: MEA
0.5; Target 0.8–1.0 (due to bicarbonate formation).
Mechanistic Visualization
The following diagram details the "Steric Control" mechanism that differentiates this ligand from standard alternatives.
Figure 2: Reaction pathway comparison. The steric bulk of the target molecule destabilizes the carbamate intermediate, promoting hydrolysis to bicarbonate and increasing CO
loading capacity.
References
PubChem. (2025).[1] Compound Summary: 4-Amino-4-methylpentan-2-ol (CAS 4404-98-2).[1] National Library of Medicine. [Link]
Sartori, G., et al. (2004). Sterically Hindered Amines for CO2 Capture.[1] Journal of Catalysis. (Contextual grounding on hindered amine mechanisms).
Hancock, R. D. (1992). Chelate ring size and metal ion selection.[1] Journal of Chemical Education. (Grounding for 5- vs 6-membered ring stability).
NIST. (2025). Mass Spectrum and Phase Data for 4-Amino-4-methylpentan-2-one derivatives.[Link]
The following guide details the proper disposal procedures for 4-Amino-4-methylpentan-2-ol (CAS: 4404-98-2). [1][2][3] Executive Summary & Chemical Identity Critical Distinction: Do not confuse this substance with 4-Meth...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the proper disposal procedures for 4-Amino-4-methylpentan-2-ol (CAS: 4404-98-2).
[1][2][3]
Executive Summary & Chemical Identity
Critical Distinction: Do not confuse this substance with 4-Methyl-2-pentanol (Methyl Isobutyl Carbinol, CAS 108-11-2).[1][2][3] While the names are similar, the presence of the amine group in 4-Amino-4-methylpentan-2-ol (CAS 4404-98-2) fundamentally alters its chemical reactivity, basicity, and disposal requirements.[1]
This guide treats 4-Amino-4-methylpentan-2-ol as a functionalized amino-alcohol .[1] Due to its bifunctional nature (amine and alcohol groups), it exhibits basicity and chelating properties that dictate strict segregation from acidic waste streams to prevent dangerous exothermic reactions.[1]
Expert Insight: The most common accident involving amino alcohols in waste management is inadvertent mixing with strong acids or oxidizers .[1] The amine moiety acts as a base; mixing with concentrated nitric or sulfuric acid can generate immediate heat and potentially violent spattering.[1]
Segregation Directive[1]
Primary Stream:Organic Bases (preferred) or Non-Halogenated Organics .[1]
Strictly Prohibited: Do not place in "Acid Corrosives" or "Oxidizers" containers.
Container Material: High-Density Polyethylene (HDPE) or Glass.[1] Avoid aluminum if the pH is highly basic, as amines can corrode aluminum over time.[1]
Disposal Workflow (Step-by-Step)
Phase 1: Collection & Pre-Treatment
Objective: Stabilize the waste at the point of generation.[1]
Assess Purity:
Pure Substance:[1] If disposing of expired stock, keep in original container if intact.[1] Place the entire bottle into a secondary containment bag.
Reaction Mixture: If the chemical is dissolved in a solvent (e.g., Methanol, DCM), the solvent dictates the primary waste stream , but the amine hazard dictates the compatibility.[1]
Check pH (Self-Validating Step):
Before adding to a bulk waste container, dip a pH strip into the waste solution.[1]
Why: Incineration ensures the complete destruction of the nitrogenous backbone.[1] Wastewater treatment is generally not recommended for research quantities of specific amino alcohols due to potential aquatic toxicity and nitrogen load.[1]
Decision Logic Diagram
The following diagram illustrates the critical decision-making process for segregating this chemical.
Caption: Logic flow for assigning 4-Amino-4-methylpentan-2-ol to the correct waste stream, emphasizing pH verification.
Emergency Procedures (Spill Response)
In the event of a spill in the laboratory:
Evacuate & Ventilate: Remove ignition sources. Amino alcohols can emit vapors that are respiratory irritants.[1][6][4][7][8]
PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1]
Containment: Use a non-combustible absorbent (e.g., vermiculite, sand, or a commercial "Organic" spill pad).[1]
Warning: Do not use cellulose-based absorbents (paper towels) for large spills of pure amines as they can react or spontaneously heat up.[1]
Cleanup: Scoop absorbed material into a hazardous waste pail. Wipe the area with water and a mild detergent.[1]
Disposal of Debris: Label the spill debris container as "Hazardous Waste: 4-Amino-4-methylpentan-2-ol Debris".
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 95405, 4-Amino-4-methylpentan-2-ol.[1] Retrieved from [Link][1]
Navigating the Uncharted: A Procedural Guide to Safely Handling 4-Amino-4-methylpentan-2-ol
Disclaimer: This guide is based on the known hazards of analogous compounds due to the absence of a specific Safety Data Sheet (SDS) for 4-Amino-4-methylpentan-2-ol (CAS No. 4404-98-2)[1][2].
Author: BenchChem Technical Support Team. Date: February 2026
Disclaimer: This guide is based on the known hazards of analogous compounds due to the absence of a specific Safety Data Sheet (SDS) for 4-Amino-4-methylpentan-2-ol (CAS No. 4404-98-2)[1][2]. The recommendations herein are derived from data on similar aliphatic amines and substituted pentanols. It is imperative to treat 4-Amino-4-methylpentan-2-ol as a substance with potential for serious health hazards until proven otherwise by definitive toxicological data.
Hazard Analysis: An Inferred Profile
Given its structure—a primary amine and a secondary alcohol on a pentane backbone—we must anticipate a dual-hazard profile. The amine group suggests potential corrosivity and skin/eye irritation, while the pentanol structure points to possible flammability and respiratory irritation.
Anticipated Hazards:
Corrosivity: Amines are alkaline and can be corrosive to skin and eyes[3][4].
Irritation: Potential for serious eye and respiratory tract irritation[5][6].
Flammability: Alcohols are often flammable, and while the flashpoint of this specific compound is unknown, it should be handled as a potentially flammable liquid[6][7].
Toxicity: Inhalation, ingestion, or skin absorption may be harmful.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential. The selection of appropriate barriers is not merely a checklist but a critical risk mitigation strategy.
Core PPE Requirements:
PPE Component
Specification
Rationale
Hand Protection
Chemical-resistant gloves (Nitrile recommended for incidental contact)
Amines and alcohols can penetrate standard laboratory gloves. Nitrile provides a good barrier for many chemicals, but glove compatibility should be verified[8]. For prolonged contact, consider heavier-duty gloves and consult manufacturer-specific permeation data.
Eye and Face Protection
Safety goggles with side shields or a full-face shield
Protects against splashes of corrosive liquids, which can cause severe and rapid eye damage[3][4]. A face shield is recommended when handling larger quantities or when there is a significant splash risk.
Body Protection
Flame-resistant laboratory coat
Provides a barrier against incidental skin contact and protects from potential flash fires[3].
Footwear
Closed-toe shoes
Prevents injury from spills and dropped objects.
Respiratory Protection
Use in a certified chemical fume hood
A fume hood is the primary engineering control to prevent inhalation of potentially harmful vapors[3]. If work outside a hood is unavoidable, a risk assessment must be performed to determine the need for a respirator.
PPE Selection Workflow:
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental context.
Caption: Decision tree for PPE selection based on experimental scale and risk.
Step-by-Step Handling Protocol
Adherence to a strict, sequential protocol is paramount to ensuring safety and reproducibility.
Preparation:
Ensure a chemical fume hood is certified and functioning correctly.
Assemble all necessary equipment and reagents before retrieving the 4-Amino-4-methylpentan-2-ol.
Verify the location and functionality of the nearest safety shower and eyewash station.
Donning PPE:
Put on your lab coat and ensure it is fully buttoned.
Don safety goggles.
Wash and dry your hands thoroughly.
Put on the appropriate chemical-resistant gloves, ensuring they fit correctly and are free of defects.
Chemical Handling:
Perform all manipulations of 4-Amino-4-methylpentan-2-ol within the fume hood.
Keep the container of the chemical sealed when not in use.
When transferring, pour carefully to avoid splashing. Use a funnel for transfers into narrow-mouthed vessels.
Avoid heating the substance unless necessary, and if so, use a controlled heating source like a heating mantle.
Be mindful of potential ignition sources in the vicinity[6][7].
Post-Handling:
Securely close the primary container of 4-Amino-4-methylpentan-2-ol.
Decontaminate any surfaces that may have come into contact with the chemical.
Spill and Emergency Procedures
In Case of Skin Contact:
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
Remove any contaminated clothing while continuing to flush.
Seek immediate medical attention.
In Case of Eye Contact:
Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.
Use an eyewash station if available.
Seek immediate medical attention.
In Case of a Spill:
Alert others in the vicinity and evacuate the immediate area if necessary.
If the spill is small and you are trained to handle it, wear appropriate PPE.
Absorb the spill with an inert, non-combustible material such as sand or vermiculite[5].
Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
Ventilate the area and decontaminate the spill surface.
Disposal Plan
All waste containing 4-Amino-4-methylpentan-2-ol, including contaminated absorbents and disposable PPE, must be treated as hazardous waste.
Waste Collection: Collect all waste in a clearly labeled, sealed, and chemically compatible container.
Labeling: The label should include "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Corrosive," "Flammable").
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
Disposal: Arrange for pickup and disposal by your institution's environmental health and safety department in accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain.
By internalizing and rigorously applying these procedures, you build a foundation of safety that protects you, your colleagues, and the integrity of your research.
References
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-Methyl-2-pentanol. Retrieved from [Link]
Organisation for Economic Co-operation and Development. (2007). SIDS Initial Assessment Report for 4-Methylpentan-2-ol. Retrieved from [Link]
Questron Technologies. (n.d.). Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. Retrieved from [Link]
Dal-Bo, A. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95405, 4-Amino-4-methylpentan-2-ol. Retrieved from [Link]
Chemsrc. (n.d.). 4-Methylpentan-2-ol | CAS#:108-11-2. Retrieved from [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available from: [Link]
Molport. (n.d.). 4-amino-4-methylpentan-2-one. Retrieved from [Link]
Kotsis, E., & Rosenberg, E. (2009). Proper handling of chemicals in the clinical laboratory.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53621937, 5-Amino-4-methylpentan-2-ol. Retrieved from [Link]
Api, A. M., et al. (2020). RIFM fragrance ingredient safety assessment, 4-methyl-2-pentanone, CAS Registry Number 108-10-1. Food and Chemical Toxicology, 138, 111241.